molecular formula C5H4BrFN2 B1442313 5-Bromo-4-fluoropyridin-2-amine CAS No. 944401-69-8

5-Bromo-4-fluoropyridin-2-amine

Cat. No.: B1442313
CAS No.: 944401-69-8
M. Wt: 191 g/mol
InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrFN2 and its molecular weight is 191 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHBRLQYBZMEPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728291
Record name 5-Bromo-4-fluoropyridin-2-amine
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Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-69-8
Record name 5-Bromo-4-fluoro-2-pyridinamine
Source CAS Common Chemistry
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Record name 5-Bromo-4-fluoropyridin-2-amine
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Record name 5-bromo-4-fluoropyridin-2-amine
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Foundational & Exploratory

5-Bromo-4-fluoropyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-fluoropyridin-2-amine: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a strategically substituted heterocyclic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature—comprising a nucleophilic amino group, a bromine atom amenable to cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution—offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile, and key applications, with a focus on providing actionable insights for researchers in drug discovery and development.

Core Chemical Properties and Identification

This compound is a solid at room temperature, possessing a unique combination of substituents that dictate its chemical behavior.[1][2] The electron-donating amino group at the 2-position activates the ring, while the electronegative fluorine and bromine atoms serve as versatile synthetic handles.

Table 1: Physicochemical and Safety Data

Property Value Source
IUPAC Name This compound PubChem[3]
Synonyms 2-Amino-5-bromo-4-fluoropyridine, 5-Bromo-4-fluoro-2-pyridinamine PubChem[3]
CAS Number 944401-69-8 Sigma-Aldrich[2]
Molecular Formula C₅H₄BrFN₂ PubChem[3]
Molecular Weight 191.00 g/mol PubChem[3]
Appearance Solid Sigma-Aldrich[2]
Storage Keep in dark place, inert atmosphere, 2-8°C Sigma-Aldrich[2]
InChIKey GGHBRLQYBZMEPV-UHFFFAOYSA-N PubChem[3]

| SMILES | C1=C(C(=CN=C1N)Br)F | PubChem[3] |

Synthesis of this compound

The most logical synthetic route to this compound starts from the commercially available 2-amino-4-fluoropyridine. The key transformation is a regioselective bromination at the 5-position. The amino group at C2 is an ortho-, para-director, and the position para to it (C5) is sterically accessible and electronically activated for electrophilic aromatic substitution.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-Amino-4-fluoropyridine B Electrophilic Bromination A->B Step 1 C This compound B->C Purification D N-Bromosuccinimide (NBS) in Dichloromethane (DCM) D->B

Caption: Synthetic route from 2-amino-4-fluoropyridine.

Detailed Experimental Protocol: Bromination

This protocol is adapted from established procedures for the bromination of activated aminopyridines.[4] The use of N-Bromosuccinimide (NBS) provides a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluoropyridine (1.0 eq). Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and enhance regioselectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C. The slight excess of NBS ensures complete conversion of the starting material.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity: A Trifunctional Synthetic Hub

The utility of this compound stems from the differential reactivity of its three functional groups. The bromine at C5 is ideal for palladium-catalyzed cross-coupling, the fluorine at C4 is susceptible to nucleophilic aromatic substitution (SNAr), and the amino group at C2 can be used for building fused ring systems.

Palladium-Catalyzed Cross-Coupling at the C5-Position (Suzuki Coupling)

The C5-Br bond is a prime site for forming new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties, a common strategy in drug discovery to probe structure-activity relationships (SAR).[5]

Suzuki_Coupling Suzuki-Miyaura Coupling Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition TM_Complex Pd(II) Aryl Complex OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-R) TM_Complex->Product Substrate This compound (Ar-Br) Substrate->OA_Complex Boronic_Acid R-B(OH)2 + Base Boronic_Acid->OA_Complex Buchwald_Hartwig Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Pd(II) Complex Pd0->OA_Complex Oxidative Addition Amide_Complex Pd(II) Amido Complex OA_Complex->Amide_Complex Amine Coordination & Deprotonation Amide_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-NR2) Amide_Complex->Product Substrate Ar-Br Substrate->OA_Complex Amine R2NH + Base Amine->OA_Complex SNAr_Mechanism SNAr Mechanism at C4 Start This compound + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Attack at C4 (Rate-determining) Product 4-Substituted Product + Fluoride (F-) Meisenheimer->Product Loss of Leaving Group (Fast)

Sources

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-fluoropyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its strategic placement of bromo, fluoro, and amino functional groups on the pyridine scaffold offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. While experimental crystallographic data is not publicly available, this document leverages computational models and spectroscopic data from analogous compounds to offer valuable insights into its structural and electronic characteristics, thereby serving as a critical resource for researchers engaged in the design and synthesis of novel bioactive agents.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and overall pharmacological profiles. The introduction of halogen substituents, such as bromine and fluorine, further modulates these properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The bromine atom, on the other hand, serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, enabling the exploration of diverse chemical space.[2]

This compound combines these features with a nucleophilic amino group, making it a highly valuable building block for the synthesis of a wide range of derivatives. Understanding the intricacies of its molecular structure is paramount for predicting its reactivity and designing synthetic strategies to access novel chemical entities.

Molecular Structure and Properties

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol .[3][4][5]

PropertyValueSource
IUPAC NameThis compound[3]
CAS Number944401-69-8[3][4]
Molecular FormulaC₅H₄BrFN₂[3][4][5]
Molecular Weight191.00 g/mol [3][4][5]
Physical FormSolid[4]
InChIInChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)[3][4]
InChIKeyGGHBRLQYBZMEPV-UHFFFAOYSA-N[3][4]
SMILESC1=C(C(=CN=C1N)Br)F[3]
Computed Molecular Geometry

In the absence of experimental single-crystal X-ray diffraction data, the three-dimensional structure of this compound can be predicted using computational methods. The PubChem database provides a computed 3D conformer which offers insights into the molecule's spatial arrangement.[3]

The pyridine ring is expected to be planar, with the bromine, fluorine, and amino groups lying in the same plane. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the nitrogen in the pyridine ring, will affect the electron density distribution across the molecule.

Below is a diagram illustrating the logical relationship of the substituents on the pyridine ring and their expected influence on the molecule's reactivity.

G Pyridine Pyridine Core Amino 2-Amino Group (Nucleophilic Center) Pyridine->Amino Donates e- density Fluorine 4-Fluoro Group (Inductive Electron Withdrawal) Pyridine->Fluorine Withdraws e- density Bromine 5-Bromo Group (Synthetic Handle for Cross-Coupling) Pyridine->Bromine Enables functionalization Reactivity Overall Molecular Reactivity Amino->Reactivity Fluorine->Reactivity Bromine->Reactivity

Caption: Functional group interplay in this compound.

Synthesis of this compound

A documented synthetic route to this compound starts from 2-amino-4-fluoropyridine.[6] The synthesis involves the electrophilic bromination of the pyridine ring using N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 2-amino-4-fluoropyridine

This protocol is based on the procedure outlined by ChemicalBook.[6]

Materials:

  • 2-amino-4-fluoropyridine

  • N-bromosuccinimide (NBS)

  • Suitable solvent (e.g., a polar aprotic solvent like acetonitrile or dichloromethane)

Procedure:

  • Dissolve 2-amino-4-fluoropyridine in the chosen solvent in a reaction vessel.

  • Slowly add N-bromosuccinimide (1.0 - 1.2 equivalents) to the solution in batches at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

The following diagram illustrates the workflow for this synthesis.

G Start 2-amino-4-fluoropyridine Reaction Electrophilic Bromination Start->Reaction Reagent N-bromosuccinimide (NBS) Reagent->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Final Pure Product Purification->Final

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 6-position will likely appear as a singlet or a narrow doublet due to a small coupling with the fluorine atom. The proton at the 3-position will appear as a doublet due to coupling with the fluorine atom. The amino protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. The carbon atoms attached to the fluorine and bromine atoms will show characteristic splitting patterns in the proton-decoupled spectrum due to C-F and C-Br coupling.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-F and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would involve the loss of the bromo, fluoro, or amino groups.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated 2-aminopyridines are valuable scaffolds in the development of kinase inhibitors and other therapeutic agents. The strategic positioning of the functional groups in this compound makes it an attractive starting material for the synthesis of a variety of derivatives.

The amino group at the 2-position can be readily functionalized to introduce different side chains or to construct fused heterocyclic systems. The bromine atom at the 5-position is a key site for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The fluorine atom at the 4-position can enhance the biological activity and pharmacokinetic properties of the resulting molecules.

While specific examples of bioactive molecules derived directly from this compound are not extensively reported in readily accessible literature, the reactivity profile of this compound suggests its high potential as a building block in the synthesis of inhibitors for various protein kinases and other biological targets.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically functionalized pyridine derivative with significant potential in synthetic and medicinal chemistry. While a complete experimental structural characterization is yet to be reported, this guide provides a comprehensive overview of its known properties, synthesis, and predicted spectroscopic features based on available data and chemical principles. The versatile reactivity of its functional groups makes it a valuable tool for the generation of diverse molecular libraries aimed at the discovery of new therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this promising building block.

References

  • PubChem. This compound. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. [Link]
  • PubChem. 2-Amino-5-bromopyridine. [Link]
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
  • PubChem. 2-Amino-5-bromo-4-chloropyridine. [Link]
  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

Sources

The Strategic Application of 5-Bromo-4-fluoropyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of biologically active molecules. Within this class, halogenated pyridines have emerged as particularly valuable building blocks, offering chemists precise control over a molecule's physicochemical properties and providing versatile handles for synthetic elaboration. This guide focuses on a strategic building block, 5-Bromo-4-fluoropyridin-2-amine , detailing its synthesis, chemical reactivity, and its pivotal role in the construction of complex molecular architectures destined for therapeutic intervention. The strategic placement of the bromo, fluoro, and amino functionalities provides a trifecta of opportunities for synthetic diversification, making it a highly sought-after intermediate in the pursuit of next-generation pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom is primed for cross-coupling reactions, and the amino group offers a nucleophilic site for further derivatization.

Core Compound Nomenclature and Physicochemical Properties

The definitive identification of a chemical entity is paramount for reproducible scientific research. The compound at the heart of this guide is unambiguously identified by the following nomenclature and identifiers.

IUPAC Name: this compound[1]

IdentifierValueSource
CAS Number 944401-69-8PubChem[1]
PubChem CID 57917407PubChem[1]
Molecular Formula C₅H₄BrFN₂PubChem[1]
Molecular Weight 191.00 g/mol PubChem[1]
Canonical SMILES C1=C(C(=CN=C1N)Br)FPubChem[1]
InChI Key GGHBRLQYBZMEPV-UHFFFAOYSA-NPubChem[1]

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is critical for its widespread application. A common and effective method involves the regioselective bromination of 2-amino-4-fluoropyridine. This approach is favored due to the availability of the starting material and the generally high yields achieved.

Experimental Protocol: Bromination of 2-amino-4-fluoropyridine

This protocol is based on established bromination methods for aminopyridines.

Materials:

  • 2-amino-4-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-4-fluoropyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2-amino-4-fluoropyridine 2-amino-4-fluoropyridine Solvent Acetonitrile (ACN) 0 °C to RT 2-amino-4-fluoropyridine->Solvent Dissolve NBS N-Bromosuccinimide (NBS) NBS->Solvent Add portion-wise Quench Quench with NaHCO3 Solvent->Quench Reaction Extract Extract with DCM Quench->Extract Purify Silica Gel Chromatography Extract->Purify Final_Product This compound Purify->Final_Product

Figure 1: Synthetic workflow for this compound.

Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound is primarily derived from the differential reactivity of its functional groups. The bromine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are workhorses in medicinal chemistry, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies. The bromine atom of this compound serves as an excellent electrophilic partner in this reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Suzuki_Coupling Start This compound Product Coupled Product Start->Product Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalyzes Base Base (e.g., K2CO3) Base->Product Activates Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product Medium

Figure 2: Key components of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a PET Imaging Ligand for Tau Protein

A compelling example of the application of this compound in drug discovery is in the synthesis of novel Positron Emission Tomography (PET) imaging ligands for the Tau protein, a key biomarker in Alzheimer's disease. In a patent by Janssen Pharmaceutica NV, this building block is utilized in a Stille coupling reaction to construct a key intermediate.[2]

Reaction Scheme:

The synthesis involves the reaction of this compound with tetramethyltin in the presence of a palladium catalyst to form 4-fluoro-5-methylpyridin-2-amine. This intermediate is then further elaborated to generate the final PET ligand.

Experimental Details (Adapted from Patent EP3484528B1):

  • Reactants: this compound (1.0 eq), Tetramethyltin (3.0 eq), Bis(triphenylphosphine)palladium(II) chloride (0.05 eq), and Lithium Chloride (4.0 eq).[2]

  • Solvent: Dimethylformamide (DMF).[2]

  • Conditions: The mixture is degassed and heated to 120 °C for 18 hours in a sealed tube.[2]

  • Workup: The reaction is diluted with water, and a saturated aqueous solution of KF is added. The product is then extracted with an organic solvent.[2]

This example underscores the practical utility of this compound in the development of sophisticated diagnostic tools for neurodegenerative diseases.

Conclusion

This compound is a strategically designed building block that offers a confluence of desirable features for medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its functional groups, particularly the bromine atom in palladium-catalyzed cross-coupling reactions, make it an invaluable tool for the rapid generation of diverse chemical libraries. The incorporation of a fluorine atom provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. As demonstrated by its use in the synthesis of PET imaging agents, this versatile intermediate will undoubtedly continue to play a significant role in the discovery and development of new medicines for a wide range of diseases.

References

  • Janssen Pharmaceutica NV. (2019). Ligands d'imagerie tep pour la protéine tau. European Patent EP3484528B1.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-fluoropyridin-2-amine

This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its substituents: the 2-amino group serves as a key nucleophile or a directing group, the 5-bromo position is primed for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the 4-fluoro substituent can modulate physicochemical properties such as pKa and metabolic stability, or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This trifecta of functionalities makes it a versatile building block for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of a robust and high-yielding synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings and providing a field-proven experimental protocol.

Core Synthetic Strategy: Retrosynthetic Analysis

The most direct and industrially viable approach to this compound involves a late-stage bromination of a readily available fluorinated precursor. The retrosynthetic analysis reveals a straightforward disconnection:

G Target This compound Precursor 2-Amino-4-fluoropyridine Target->Precursor Electrophilic Bromination

Caption: Retrosynthetic analysis of the target molecule.

This strategy is predicated on the selective electrophilic aromatic substitution on the 2-amino-4-fluoropyridine core. The choice of brominating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Mechanistic Insights: The Rationale Behind Electrophilic Bromination

The synthesis hinges on the electrophilic bromination of the 2-amino-4-fluoropyridine ring. The regioselectivity of this reaction is governed by the electronic effects of the existing substituents.

  • Activating and Directing Effects: The 2-amino group is a powerful activating group and is ortho-, para- directing. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring, increasing the electron density at the ortho (position 3) and para (position 5) carbons and stabilizing the corresponding sigma complex (Wheland intermediate) during electrophilic attack.

  • Deactivating Effects: The fluorine atom at position 4 is an electronegative halogen, exerting a deactivating inductive effect (-I) by withdrawing electron density from the ring. However, it also has a weak activating mesomeric effect (+M) through its lone pairs, which directs ortho and para. In this case, the inductive effect generally dominates, making the ring less reactive than pyridine itself, but the directing effects of the amino group are overwhelmingly stronger.

  • Positional Selectivity: The powerful ortho-, para- directing influence of the amino group strongly favors electrophilic attack at positions 3 and 5. Steric hindrance from the adjacent amino group can disfavor substitution at the C3 position. Consequently, the electrophile (Br+) is predominantly directed to the C5 position, which is para to the amino group.

N-Bromosuccinimide (NBS) is an excellent choice as the brominating agent for this transformation. It serves as a source of electrophilic bromine (Br+), particularly in the presence of a polar solvent like acetonitrile. The reaction is believed to proceed via the classical electrophilic aromatic substitution mechanism.

G cluster_0 Mechanism of Bromination Start 2-Amino-4-fluoropyridine + NBS Intermediate1 Generation of Br+ Start->Intermediate1 Activation Intermediate2 Electrophilic attack at C5 (Sigma Complex Formation) Intermediate1->Intermediate2 Attack on Pyridine Ring Intermediate3 Deprotonation Intermediate2->Intermediate3 Aromatization Product This compound + Succinimide Intermediate3->Product

Caption: Simplified workflow of the bromination reaction.

Experimental Protocol: A Validated Synthesis Pathway

The following protocol is a robust and high-yielding method for the preparation of this compound, adapted from established procedures.[1]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles (equiv.)
2-Amino-4-fluoropyridine2237-97-0112.10 g/mol 75.0 g0.67 mol (1.0)
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol 122.8 g0.69 mol (1.03)
Acetonitrile (anhydrous)75-05-841.05 g/mol 700 mL-
Water (deionized)7732-18-518.02 g/mol 900 mL-

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-4-fluoropyridine (75.0 g, 0.67 mol).

  • Dissolution: Add anhydrous acetonitrile (700 mL) and stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the solution in an ice-water bath to 0-5 °C.

  • Addition of NBS: While maintaining the temperature in the ice-water bath, add N-bromosuccinimide (122.8 g, 0.69 mol) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.

  • Purification: To the resulting residue, add deionized water (300 mL) and stir vigorously to form a slurry. Isolate the solid by vacuum filtration. Wash the filter cake thoroughly with additional portions of deionized water (2 x 300 mL).

  • Drying: The isolated solid can be further dried by dissolving it in a minimal amount of acetonitrile, followed by evaporation under reduced pressure to azeotropically remove residual water. Dry the final product under vacuum to a constant weight.

Results:

This procedure typically yields this compound as an off-white solid.[1]

  • Yield: 124 g (97%)[1]

  • Purity: >98% (as determined by HPLC/NMR)

Alternative Synthetic Considerations

While the direct bromination of 2-amino-4-fluoropyridine is the most efficient route, other strategies could be envisioned, particularly if the starting material is unavailable. One such alternative involves a two-step sequence starting from a 2-aminopicoline derivative.[2]

  • Bromination: The starting 2-aminopicoline is first brominated to install the bromo substituent.

  • Diazotization-Fluorination (Balz-Schiemann type reaction): The resulting bromo-aminopicoline is then subjected to a diazotization reaction in the presence of a fluoride source (e.g., anhydrous hydrogen fluoride) to replace the amino group with fluorine.[2]

This approach, while longer, demonstrates the versatility of synthetic strategies in heterocyclic chemistry. However, it involves the use of hazardous reagents like anhydrous HF and may present challenges in controlling regioselectivity in the initial bromination step depending on the substitution pattern of the starting picoline.

Conclusion

The synthesis of this compound is most effectively achieved through a highly regioselective electrophilic bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide. This method is characterized by its operational simplicity, mild reaction conditions, high yield, and straightforward purification. The mechanistic basis for the high regioselectivity lies in the powerful activating and directing effect of the 2-amino group. This robust protocol provides researchers, scientists, and drug development professionals with a reliable and scalable method to access this valuable and versatile chemical building block.

References

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Request PDF.
  • Preparation method of fluoropyridine compounds. CN102898358A. Google Patents.

Sources

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8) is a halogenated aminopyridine derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its utility in the synthesis of complex pharmaceutical agents necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive analysis of the key physical properties of this compound, intended for researchers, chemists, and formulation scientists. The guide consolidates available experimental and predicted data, outlines detailed protocols for property determination, and offers expert insights into the structural rationale behind these properties. This document is designed to be a practical resource, enabling scientists to effectively handle, characterize, and utilize this compound in their research and development endeavors.

Introduction and Molecular Overview

This compound is a substituted pyridine carrying three key functional groups: an amino group at the 2-position, a fluorine atom at the 4-position, and a bromine atom at the 5-position. This specific arrangement of electron-withdrawing halogens and an electron-donating amino group on the pyridine ring creates a unique electronic and steric profile. This profile is instrumental in directing synthetic transformations and modulating the pharmacokinetic and pharmacodynamic properties of derivative molecules.

The amino group provides a site for nucleophilic reactions and hydrogen bonding, the fluorine atom can enhance metabolic stability and binding affinity, and the bromine atom offers a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. A deep understanding of its physical state, solubility, and thermal stability is paramount for its effective use as a synthetic intermediate.

Table 1: Compound Identification and Core Properties

Identifier Value Source(s)
CAS Number 944401-69-8 [1]
Molecular Formula C₅H₄BrFN₂ [1][2]
Molecular Weight 191.00 g/mol [2][3]
IUPAC Name This compound [2]
Synonyms 5-Bromo-4-fluoro-2-pyridinamine, 2-Amino-5-bromo-4-fluoropyridine [2]
Physical Form White to off-white solid [4][5]

| Purity (Typical) | ≥97% |[5] |

Solid-State and Thermal Properties

The solid-state characteristics of an active pharmaceutical ingredient (API) or intermediate, such as its melting point and crystal structure, are critical determinants of its stability, dissolution rate, and bioavailability.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. While a precise experimental value for this compound is not widely published, data from a closely related analog, 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3), shows a melting point of 127 - 129 °C [1].

Expert Insight: The substitution of chlorine with a more electronegative fluorine atom is expected to alter the intermolecular forces. Fluorine is a stronger hydrogen bond acceptor than chlorine, which could lead to stronger crystal lattice interactions and potentially a higher melting point for the title compound compared to its chloro-analog. However, the smaller size of fluorine may lead to more efficient crystal packing, which could also influence the melting point. Without experimental data, this remains an informed hypothesis.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard, pharmacopeia-compliant method for determining the melting range of a solid crystalline substance.

Causality: The capillary method provides a precise measure of the temperature range over which the solid-to-liquid phase transition occurs. A sharp melting range (e.g., < 2 °C) is indicative of high purity, whereas a broad range suggests the presence of impurities which disrupt the crystal lattice.

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Gently crush the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube (typically 1.5-2.0 mm inner diameter) into the powder to pack a small amount of sample into the tube. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-4 mm.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Pack Pack Capillary (2-4 mm) Crush->Pack Insert Insert into Apparatus Pack->Insert Heat Heat (Ramp Rate: 1-2°C/min) Insert->Heat Observe Observe Phase Transition Heat->Observe Record Record T1 (Onset) & T2 (Clear) Observe->Record Result Report Melting Range (T1 - T2) Record->Result

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point and Density

For many solid pharmaceutical intermediates, the boiling point is less critical than the melting point, as they may decompose at elevated temperatures. Predicted values suggest a boiling point of 233.6 ± 35.0 °C and a density of 1.813 ± 0.06 g/cm³ [4]. These computational estimates are useful for modeling and simulation but should be confirmed experimentally where required.

Crystalline Structure and Polymorphism

The precise crystal structure of this compound has not been reported in publicly accessible databases. However, analysis of related aminopyridine structures reveals common motifs crucial for understanding its solid-state behavior[6].

Expert Insight: Aminopyridines are well-known for forming robust intermolecular hydrogen bonds. It is highly probable that in the solid state, this compound molecules form dimeric or catemeric structures via N-H···N hydrogen bonds between the amino group of one molecule and the pyridine ring nitrogen of another[2]. The presence of the electronegative fluorine atom may also facilitate weaker C-H···F interactions, further stabilizing the crystal lattice. The potential for different arrangements of these hydrogen bonds (polymorphism) should be considered during drug development, as different polymorphs can have different solubilities and stabilities. Single Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) are the definitive techniques for investigating these structural properties.

Solubility and Acidity

Solubility is a critical parameter for both synthetic reactions (choosing appropriate solvents) and pharmaceutical formulation (dissolution and absorption).

Solubility Profile

Qualitative assessments of similar compounds suggest that this compound is likely to exhibit moderate solubility in polar organic solvents.

Table 2: Predicted and Qualitative Solubility

Solvent Class Expected Solubility Rationale
Polar Protic (e.g., Methanol, Ethanol) Moderately to Freely Soluble Capable of hydrogen bonding with the amino group and pyridine nitrogen.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) Soluble Strong dipole moments can solvate the polar functional groups.
Ethers (e.g., THF, Diethyl Ether) Slightly Soluble Moderate polarity allows for some interaction.
Halogenated (e.g., Dichloromethane) Slightly to Moderately Soluble Can interact via dipole-dipole forces.
Non-Polar (e.g., Hexanes, Toluene) Sparingly Soluble to Insoluble Mismatch in polarity; insufficient interaction to overcome crystal lattice energy.

| Aqueous | Slightly Soluble | The aromatic core is hydrophobic, but the polar groups provide some water affinity. Solubility will be pH-dependent. |

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a substance that can be dissolved in a solvent at a specific temperature. It is the gold standard for regulatory submissions and biopharmaceutical modeling.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed flask. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.

Acidity Constant (pKa)

The pKa value indicates the tendency of the molecule to ionize in solution. For this compound, the most relevant pKa is that of the protonated pyridinium ion. The predicted pKa is 4.31 ± 0.24 [4].

Expert Insight: This pKa value suggests that the compound will be predominantly in its protonated, cationic form in acidic environments (pH < 4.3) and in its neutral form in physiological and basic environments (pH > 4.3). This is critical for predicting its behavior in the gastrointestinal tract and for developing analytical methods like HPLC, where mobile phase pH can be adjusted to control retention time. The electron-withdrawing effects of the bromine and fluorine atoms decrease the basicity of the pyridine nitrogen, resulting in a lower pKa compared to unsubstituted 2-aminopyridine (pKa ≈ 6.8).

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and structural elucidation. While specific spectra for this compound are not publicly available, this section outlines the standard methodologies and expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

  • Analysis: Integrate proton signals, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz to assign the structure.

Expected Spectral Features:

  • ¹H NMR:

    • A broad singlet for the -NH₂ protons (typically δ 5-7 ppm, solvent dependent).

    • Two aromatic doublets corresponding to the protons at the C3 and C6 positions. The C6 proton will likely be downfield due to the influence of the adjacent ring nitrogen. Both signals will show coupling to the ¹⁹F nucleus.

  • ¹³C NMR:

    • Five distinct signals for the aromatic carbons. The carbon atoms attached to the halogens (C4-F and C5-Br) will be significantly affected, and the C-F bond will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR:

    • A single resonance, likely a doublet of doublets due to coupling with the two aromatic protons.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups.

Protocol (FT-IR using KBr Pellet):

  • Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • Pelletizing: Press the mixture in a die under high pressure to form a transparent pellet.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ in an FT-IR spectrometer.

Expected IR Bands:

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine group.

  • ~1640-1600 cm⁻¹: N-H scissoring (bending) vibration and C=N/C=C ring stretching.

  • ~1300-1000 cm⁻¹: C-N stretching and C-F stretching vibrations.

  • < 800 cm⁻¹: C-Br stretching and out-of-plane bending modes.

SpectroscopyWorkflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire 1H, 13C, 19F Spectra NMR_Prep->NMR_Acq NMR_Analysis Analyze δ, J, Integrals NMR_Acq->NMR_Analysis Result Structural Confirmation & Purity Assessment NMR_Analysis->Result IR_Prep Prepare KBr Pellet IR_Acq Acquire Spectrum (4000-400 cm-1) IR_Prep->IR_Acq IR_Analysis Assign Vibrational Modes IR_Acq->IR_Analysis IR_Analysis->Result MS_Prep Dissolve and Infuse MS_Acq Acquire High-Resolution Mass Spectrum (HRMS) MS_Prep->MS_Acq MS_Analysis Confirm M+ and Isotope Pattern MS_Acq->MS_Analysis MS_Analysis->Result Compound This compound Compound->NMR_Prep Compound->IR_Prep Compound->MS_Prep

Caption: Integrated workflow for the spectroscopic characterization of the compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental formula.

Protocol (Electrospray Ionization - ESI):

  • Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Acquisition: Acquire a high-resolution mass spectrum (HRMS) in positive ion mode.

  • Analysis: The protonated molecule [M+H]⁺ should be observed. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks separated by 2 Da, providing definitive confirmation of the presence of a single bromine atom.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[2].

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C is recommended[4].

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and presented it within a framework of established analytical protocols and expert scientific interpretation. While some properties are based on high-quality computational predictions, the outlined experimental workflows provide a clear path for their empirical validation. A comprehensive understanding of the properties detailed herein—from melting point and solubility to spectroscopic signatures—is fundamental for any scientist aiming to leverage this versatile building block in the synthesis of novel chemical entities.

References

  • Lynch, D. E., & McClenaghan, I. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide.
  • Yamin, B. M., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57917407, this compound.

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An In-depth Technical Guide to the Solubility of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-fluoropyridin-2-amine is a halogenated pyridine derivative of significant interest to researchers, scientists, and drug development professionals. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, with solubility being one of the most critical parameters. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays, directly impacting reaction kinetics, bioavailability, and the overall success of a research endeavor.

This guide provides a comprehensive overview of the solubility characteristics of this compound. While direct, comprehensive quantitative solubility data for this specific compound is not extensively published, this document synthesizes information from structurally similar compounds to provide well-founded estimations. Furthermore, a detailed, field-proven experimental protocol for determining its equilibrium solubility is presented, empowering researchers to generate precise data tailored to their specific needs.

Estimated Solubility Profile of this compound

The following table presents an estimated solubility profile of this compound in a range of common laboratory solvents at ambient temperature. These estimations are derived from the known solubility of structurally related compounds, such as 2-aminopyridine and other halogenated pyridines. The principle of "like dissolves like" is a guiding factor in these estimations, where the polarity of the solute and solvent are key determinants of solubility.

Disclaimer: The data in this table are estimations and should be used as a preliminary guide. For precise applications, experimental determination of solubility is strongly recommended using the protocol outlined in the subsequent section.

Solvent Estimated Solubility Category Rationale for Estimation
WaterSparingly SolubleThe pyridine nitrogen and amine group can form hydrogen bonds with water, but the aromatic ring and halogen substituents impart significant hydrophobicity.[1]
MethanolSolubleAs a polar protic solvent, methanol can effectively solvate the amine and pyridine functionalities through hydrogen bonding.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capability are expected to facilitate dissolution.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with polar functional groups.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a polar aprotic solvent that is expected to be an excellent solvent for this compound.
AcetonitrileModerately SolubleAcetonitrile is a polar aprotic solvent but is generally less effective at solvating compounds with strong hydrogen bonding capabilities compared to DMSO and DMF.
Ethyl AcetateSparingly to Moderately SolubleEthyl acetate has intermediate polarity and may offer moderate solubility.
Dichloromethane (DCM)Sparingly SolubleAs a relatively non-polar solvent, DCM is not expected to be an effective solvent for the polar this compound.
HexaneInsolubleHexane is a non-polar solvent and is not expected to dissolve the polar target compound to any significant extent.[1]

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. Understanding these factors is crucial for solvent selection and for troubleshooting solubility-related issues.

  • Solvent Polarity : The fundamental principle of "like dissolves like" is the primary determinant of solubility. Polar solvents will more effectively dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. This compound is a polar molecule due to the presence of the electronegative nitrogen in the pyridine ring, the amine group, and the halogen atoms. Therefore, it is expected to be more soluble in polar solvents like alcohols, DMSO, and DMF.

  • Hydrogen Bonding : The amine group (-NH2) and the pyridine nitrogen can act as hydrogen bond acceptors, while the hydrogens on the amine group can act as hydrogen bond donors. Solvents that can participate in hydrogen bonding (protic solvents like water and alcohols) will have enhanced interactions with the solute, generally leading to higher solubility.

  • Temperature : For most solid organic compounds, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[3] Increasing the temperature provides this energy, favoring the dissolution process. However, in some rare cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[3] The effect of temperature on the solubility of this compound should be determined experimentally for specific solvent systems.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[4] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Add to vial C Agitate at constant temperature (e.g., 24-48h) B->C Place in shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Filter supernatant (e.g., 0.22 µm PTFE filter) D->E Collect supernatant F Prepare serial dilutions of the filtrate E->F Dilute as needed G Quantify concentration (HPLC or UV-Vis) F->G Analyze H Calculate solubility G->H

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Appropriate mobile phase and HPLC column (for HPLC analysis)

2. Procedure:

  • Step 1: Sample Preparation

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Record the exact weight of the compound added.

    • Add a known volume of the chosen solvent to the vial.

    • Securely cap the vial.

  • Step 2: Equilibration

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[5] It is advisable to test multiple time points initially to confirm that the concentration of the dissolved solute is no longer increasing.

  • Step 3: Phase Separation

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for some sedimentation of the undissolved solid.

    • To effectively separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.[6]

    • Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[6] This step is crucial to remove any remaining microscopic solid particles that could interfere with the analysis.

  • Step 4: Quantification

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to generate a calibration curve.[7][8]

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Step 5: Calculation of Solubility

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and the solvents used in this protocol.

  • Always work in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents for specific handling and disposal information.

  • Aminopyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.[10] Avoid generating dust and direct contact with the compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While a definitive, experimentally determined solubility profile in a wide array of solvents is not yet publicly available, the provided estimations based on structural analogues offer a valuable starting point for researchers. The detailed shake-flask protocol empowers scientists to obtain precise and reliable solubility data in their laboratories, facilitating the advancement of research and development in fields where this compound is of interest. Adherence to the outlined experimental procedures and safety guidelines will ensure the generation of high-quality data and a safe working environment.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). protocols.io. [Link]
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • 2-Aminopyridine. (n.d.). PubChem. [Link]
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.).
  • Why does solubility of solids sometimes decrease with temperature increase?. (2015). Chemistry Stack Exchange. [Link]
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  • Applications of UV-Vis Spectroscopy. (n.d.). Solubility of Things. [Link]
  • 13.4: Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. [Link]
  • 9.4: The Effect of Temperature on Solubility. (2022). Chemistry LibreTexts. [Link]
  • 4-aminopyridine - SD Fine-Chem. (n.d.). s D Fine-Chem Limited. [Link]
  • 3-AMINOPYRIDINE MSDS. (2012). Loba Chemie. [Link]
  • Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]
  • What role does temperature play in crystallis
  • Can you check the solubility of a drug using just a UV-vis spectrophotometer?. (2013). Reddit. [Link]
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  • 1-Bromo-4-fluorobenzene - Solubility of Things. (n.d.). Solubility of Things. [Link]
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.).
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2017).
  • A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (n.d.).
  • Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. [Link]
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  • HPLC Methods for analysis of Pyridine. (n.d.).
  • Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.).
  • 2-Aminopyrimidine - Solubility of Things. (n.d.). Solubility of Things. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-4-fluoropyridin-2-amine, a key building block in medicinal chemistry and drug development. Recognizing the critical role of unambiguous structural verification, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we present not only standardized protocols but also the underlying scientific principles that govern experimental design and data interpretation. By integrating established methodologies with expert insights, this guide serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, enabling robust and reliable analysis of this and structurally related compounds.

Introduction: The Significance of this compound

This compound (CAS No: 944401-69-8, Molecular Formula: C₅H₄BrFN₂) is a halogenated and aminated pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents.[1][2][3] The strategic placement of bromo, fluoro, and amino functionalities on the pyridine scaffold provides multiple reaction sites for the construction of complex molecular architectures. The bromine atom is amenable to various cross-coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the amino group offers a key site for amide bond formation or further derivatization.

Given its role as a critical intermediate, the unequivocal confirmation of its structure and purity is paramount. Spectroscopic techniques are the cornerstone of this analytical process, each providing a unique piece of the structural puzzle. This guide will delve into the practical application and theoretical underpinnings of NMR, IR, and MS for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Experience: The Causality Behind NMR Experimental Choices

For a molecule like this compound, a standard suite of 1D (¹H, ¹³C) and potentially 2D NMR experiments is recommended. The choice of a deuterated solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (like the -NH₂ group) as it can slow down the exchange rate and allow for their observation.[4] The presence of the ¹⁹F nucleus will introduce characteristic couplings to both ¹H and ¹³C nuclei, which is a key diagnostic feature.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the electronic environment of the protons. The pyridine ring protons are expected in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen and halogen atoms, and the electron-donating amino group.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-3~6.5 - 6.8dJ(H-F) ≈ 4-6 Hz
H-6~7.8 - 8.1s
-NH₂~5.5 - 6.5br s
  • H-6: This proton is adjacent to the nitrogen and deshielded, appearing at the highest chemical shift. It is expected to be a singlet as it has no adjacent proton neighbors.

  • H-3: This proton is coupled to the adjacent fluorine atom, resulting in a doublet. Its chemical shift is influenced by the ortho amino group and the meta bromine atom.

  • -NH₂: The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.[4]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton. The presence of the highly electronegative fluorine atom will result in large one-bond and smaller multi-bond C-F coupling constants, which are diagnostic.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (J) Hz
C-2~158 - 162d²J(C-F) ≈ 15-20 Hz
C-3~105 - 110d²J(C-F) ≈ 4-8 Hz
C-4~150 - 155d¹J(C-F) ≈ 230-260 Hz
C-5~95 - 100s
C-6~145 - 150d³J(C-F) ≈ 2-5 Hz
  • C-4: The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)) and will be significantly deshielded.[5]

  • C-2, C-3, C-6: These carbons will show smaller couplings to the fluorine atom over two or three bonds.

  • C-5: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon, a phenomenon known as the "heavy atom effect".

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Instrument Setup:

    • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A spectral width of 0-12 ppm is typically sufficient. The relaxation delay should be set to at least 1.5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is standard. A wider spectral width (e.g., 0-180 ppm) is required. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Visualization of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-30 mg) Dissolve Dissolve in DMSO-d6 (0.6 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Lock, Tune, Shim) Transfer->Setup H1_Acq Acquire ¹H Spectrum Setup->H1_Acq C13_Acq Acquire ¹³C Spectrum Setup->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (TMS) Baseline->Reference Integrate Integration & Peak Picking Reference->Integrate Assign Structural Assignment Integrate->Assign

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Interpreting the Vibrational Spectrum

The FT-IR spectrum of this compound will be characterized by vibrations of the amino group, the pyridine ring, and the carbon-halogen bonds. The N-H stretching vibrations of the primary amine are particularly diagnostic.[6][7]

Table 3: Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch~3450 - 3400Medium
N-H Symmetric Stretch~3350 - 3300Medium
Aromatic C-H Stretch~3100 - 3000Medium-Weak
N-H Scissoring Bend~1650 - 1600Strong
Aromatic C=C and C=N Stretch~1600 - 1450Strong-Medium
C-F Stretch~1250 - 1200Strong
C-Br Stretch~700 - 600Medium
  • N-H Stretches: The presence of two distinct bands in the 3300-3450 cm⁻¹ region is a clear indication of a primary amine.[7]

  • N-H Bend: A strong absorption around 1620 cm⁻¹ corresponds to the in-plane bending (scissoring) of the -NH₂ group.[6]

  • C-F and C-Br Stretches: Strong absorptions in the fingerprint region will correspond to the carbon-fluorine and carbon-bromine stretching vibrations.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Place a small amount of the sample (1-2 mg) in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[8]

    • Thoroughly grind the sample and KBr together to create a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualization of FT-IR Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Ratio Ratio Sample/ Background Sample->Ratio Identify Identify Characteristic Absorptions Ratio->Identify Correlate Correlate to Functional Groups Identify->Correlate

Caption: Workflow for FT-IR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expertise & Experience: Predicting the Mass Spectrum

For this compound, high-resolution mass spectrometry (HRMS) is the preferred method to confirm the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2), separated by 2 m/z units and having nearly equal intensity. This is a definitive signature for a monobrominated compound.

Table 4: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Interpretation
[M]⁺189.9542191.9522Molecular Ion
[M-H]⁺188.9464190.9444Loss of a hydrogen radical
[M-NH₂]⁺173.9439175.9419Loss of an amino radical
[M-Br]⁺111.0355-Loss of a bromine radical
  • Nitrogen Rule: The molecular formula C₅H₄BrFN₂ contains an even number of nitrogen atoms, therefore the molecular ion will have an even nominal mass. However, due to the mass of bromine, the exact mass will be fractional. The presence of an odd number of nitrogen atoms would result in an odd nominal molecular weight.[9]

  • Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, although for aromatic amines, fragmentation of the ring is also likely.[10] Loss of the bromine atom is a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry (ESI-HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be acidified with a trace amount of formic acid to promote protonation and ionization.

  • Data Acquisition:

    • Introduce the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

    • Ensure the mass spectrometer is calibrated to provide high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺).

    • Confirm the characteristic isotopic pattern for bromine.

    • Use the high-resolution data to calculate the elemental composition and confirm that it matches C₅H₄BrFN₂.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis Prepare Prepare Dilute Solution Infuse Infuse into ESI Source Prepare->Infuse Ionize Ionize Sample Infuse->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Identify Identify Molecular Ion Cluster Analyze->Identify Confirm Confirm Isotopic Pattern (Br) Identify->Confirm Calculate Calculate Elemental Composition Confirm->Calculate Analyze_Frag Analyze Fragmentation Calculate->Analyze_Frag

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the influence of the heteroatoms. FT-IR spectroscopy offers rapid confirmation of key functional groups, particularly the primary amine. High-resolution mass spectrometry unequivocally confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a definitive diagnostic tool. The protocols and interpretive guidance provided herein constitute a robust, self-validating system for the analysis of this important chemical intermediate, ensuring the scientific integrity required in research and drug development.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]
  • PubChem. This compound.
  • Chemistry LibreTexts. (2023, January 29).
  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]
  • Chemistry LibreTexts. (2023, August 29).
  • IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]
  • Chemistry LibreTexts. (2022, July 3).

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An In-depth Technical Guide to the Safe Handling and Management of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Bromo-4-fluoropyridin-2-amine (CAS No: 944401-69-8), a halogenated pyridine derivative commonly utilized as a building block in pharmaceutical and materials science research.[1] Due to its specific toxicological profile, adherence to rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established safety science.

Hazard Identification and Risk Profile

This compound is a solid compound that presents multiple health hazards upon exposure.[2] A thorough understanding of its risk profile is the foundation of safe handling. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.[2]

1.1 GHS Classification

The compound is classified as hazardous, carrying a "Warning" signal word.[2] The associated hazard statements (H-statements) detail the specific risks.[2]

Hazard Statement Description GHS Category Primary Concern
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)Skin Absorption
H315 Causes skin irritationSkin Irritation (Category 2)Skin Contact
H319 Causes serious eye irritationSerious Eye Irritation (Category 2A)Eye Contact
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Inhalation
H335 May cause respiratory irritationSTOT SE (Category 3)Inhalation
Source: PubChem CID 57917407[2], Sigma-Aldrich

The causality behind these classifications lies in the compound's chemical reactivity and its ability to interact with biological tissues. As a halogenated aromatic amine, it can disrupt cellular processes upon absorption, leading to local irritation and systemic toxicity. The fine, solid nature of the compound also increases the risk of aerosolization, making inhalation a significant concern.[3]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and robust PPE is non-negotiable.

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified laboratory chemical fume hood.[4] This is critical to control the inhalation hazard posed by the solid dust or any potential vapors. All weighing, transferring, and reaction setup operations must be performed within the fume hood to contain any airborne particles.[5] Additionally, safety showers and eyewash stations must be readily accessible and located within a 10-second travel distance from the handling area.

2.2 Personal Protective Equipment (PPE): A Self-Validating System

PPE selection must be based on a thorough risk assessment. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves. While nitrile gloves are common in labs, for pyridine derivatives, butyl rubber or polyvinyl alcohol (PVA) gloves may offer better protection.[7] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[3][5]

    • Lab Coat : A fully-buttoned, long-sleeved lab coat is required to protect street clothes and prevent skin exposure.[7] For larger quantities, a chemically resistant apron or suit may be necessary.[6]

  • Respiratory Protection : If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be required.[8] All personnel requiring respirators must be enrolled in a respiratory protection program, including medical clearance and fit-testing.[7]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE Identifies Hazards DonPPE Don PPE Correctly InspectPPE Inspect PPE for Damage SelectPPE->InspectPPE InspectPPE->DonPPE If OK EnterHood Enter Designated Fume Hood DonPPE->EnterHood HandleChemical Perform Chemical Handling EnterHood->HandleChemical ExitHood Exit Fume Hood HandleChemical->ExitHood DoffPPE Doff PPE Correctly (Avoid Contamination) ExitHood->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for PPE selection and use when handling hazardous chemicals.

Safe Handling and Storage Protocols

3.1 Step-by-Step Handling Protocol This protocol is designed to be a self-validating system, minimizing exposure at each step.

  • Preparation :

    • Designate a specific area within a chemical fume hood for the procedure.[7]

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.

    • Don all required PPE as described in Section 2.2.

  • Aliquotting and Transfer :

    • Carefully open the container inside the fume hood to avoid generating dust.

    • Use a dedicated spatula to transfer the solid. Avoid scooping in a manner that creates airborne particles.

    • If transferring to a reaction vessel, do so slowly and carefully.

    • Close the primary container tightly immediately after use.

  • Post-Handling :

    • Clean any contaminated surfaces and equipment within the fume hood.

    • Properly dispose of all contaminated disposable materials (gloves, weigh boats) in a designated, sealed hazardous waste container.[7]

    • Remove PPE using the correct doffing procedure and wash hands thoroughly with soap and water.[3]

3.2 Storage Requirements

Proper storage is critical to maintaining the compound's stability and preventing accidental release.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • The recommended storage temperature is between 2-8°C in an inert atmosphere and kept in a dark place.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Ensure the storage area is clearly labeled and secured against unauthorized access.[3][6]

Emergency Procedures

Accidents can happen despite meticulous planning. A clear and rehearsed emergency plan is essential.[4]

4.1 Exposure Response

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[9]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for treatment advice.[6][8]

4.2 Accidental Release Measures (Spill Cleanup)

The response to a spill depends critically on its scale.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small & Contained Spill? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Cleanup Proceed with Lab Spill Protocol SmallSpill->Cleanup Yes Alert Alert Colleagues & Supervisor LargeSpill->Alert Evacuate Evacuate Immediate Area CallEHS Call Emergency Services / EH&S Evacuate->CallEHS Alert->Evacuate DonPPE Don Additional PPE (e.g., respirator if needed) Cleanup->DonPPE Contain Contain spill with an inert absorbent material DonPPE->Contain Collect Carefully collect absorbed material into a sealed waste container Contain->Collect Decontaminate Decontaminate spill area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill in a laboratory setting.

Protocol for a Small, Contained Spill (inside a fume hood):

  • Ensure appropriate PPE is worn.

  • Cover the spill with an inert, dry absorbent material like vermiculite or sand.[4]

  • Do not create dust while cleaning. If the material is not water-reactive, it can be lightly misted with water to prevent dust formation.[10]

  • Carefully scoop the absorbed material into a heavy-duty plastic bag or sealable container.[10]

  • Label the container clearly as "Hazardous Waste" with the chemical name.

  • Decontaminate the area with soap and water.[10]

  • Dispose of all contaminated materials, including gloves, as hazardous waste according to institutional and local regulations.[8]

For a large spill, immediately evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department or local emergency services.[7] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound, including contaminated absorbents, disposable PPE, and empty containers, must be treated as hazardous waste.[7]

  • Collect waste in a compatible, sealed, and clearly labeled container.[7]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][8]

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Inform
  • Title: Pyridine Standard Operating Procedure Source: Washington State University, Environmental Health & Safety URL:[Link]
  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL:[Link]
  • Title: What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • Title: Pyridine: incident management Source: GOV.UK, Public Health England URL:[Link]
  • Title: 5-Bromo-6-fluoropyridin-2-amine Source: PubChem, National Center for Biotechnology Inform
  • Title: APPROPRIATE RESPONSE STEPS FOR A SMALL SPILL Source: Louisiana Tech University, Environmental Health and Safety URL:[Link]
  • Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL:[Link]
  • Title: PYRIDINE FOR SYNTHESIS Safety D
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: The N

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The Strategic Utility of 5-Bromo-4-fluoropyridin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a favored heterocycle in drug design. Among the vast array of substituted pyridines, 5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8) has emerged as a particularly valuable building block.[1] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, commercial availability, synthetic utility, and critical role in the generation of next-generation therapeutic agents, particularly in the realm of kinase inhibition.[2][3] The strategic placement of its functional groups—a reactive bromine atom amenable to cross-coupling, an activating and metabolically robust fluorine atom, and a nucleophilic amino group—offers a trifecta of chemical handles for molecular elaboration.[4]

Core Molecular Data & Commercial Availability

This compound is a white to off-white solid at room temperature.[5] Its fundamental properties are summarized below, with data aggregated from leading commercial suppliers and chemical databases.

PropertyValueSource(s)
CAS Number 944401-69-8[1]
Molecular Formula C₅H₄BrFN₂[1][6]
Molecular Weight 191.00 g/mol [1][6]
Appearance White to off-white solid[5]
Purity Typically ≥97%[7]
Predicted Boiling Point 233.6 ± 35.0 °C[5]
Predicted pKa 4.31 ± 0.24[5]
Storage Conditions 2–8 °C, under inert atmosphere, in a dark place[8]

A multitude of chemical suppliers offer this compound in research and bulk quantities. The following table provides a non-exhaustive list of reputable vendors.

SupplierPurityAvailable Quantities
Sigma-Aldrich 98%100 MG - 100 G
BLD Pharm ≥98%Research to bulk scales
Synblock ≥98%Research to bulk scales
ChemicalBook Varies by supplierVaries by supplier

Safety, Handling, and Storage: A Trustworthy Protocol

As with any halogenated organic compound, proper handling and storage of this compound are paramount for laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be harmful.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[8] Storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

The Synthetic Versatility of this compound

The power of this compound as a synthetic intermediate lies in the differential reactivity of its substituents. This allows for a stepwise and controlled elaboration of the pyridine core, a crucial strategy in the multi-step synthesis of complex drug molecules.

G cluster_0 This compound cluster_1 Key Reaction Sites cluster_2 Primary Transformations cluster_3 Resulting Scaffolds start C₅H₄BrFN₂ C5_Br C5-Bromine (Electrophilic Site) start->C5_Br C2_NH2 C2-Amine (Nucleophilic Site) start->C2_NH2 C4_F C4-Fluorine (Modulator) start->C4_F suzuki Suzuki-Miyaura Cross-Coupling C5_Br->suzuki Pd-catalyzed C-C bond formation buchwald Buchwald-Hartwig Amination C5_Br->buchwald Pd-catalyzed C-N bond formation acylation Amide Formation C2_NH2->acylation Reaction with acyl chlorides, etc. snar Nucleophilic Aromatic Substitution (SNAr) C4_F->snar Activated by ring nitrogen biaryl 5-Aryl/Heteroaryl Pyridine suzuki->biaryl buchwald->biaryl amide_deriv 2-Acylamino Pyridine acylation->amide_deriv amino_deriv N-Substituted Pyridine snar->amino_deriv

Caption: Reactivity map of this compound.

The Locus of Reactivity: The C5-Bromine Atom

The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions. This is the most common and powerful strategy for introducing molecular diversity. The Suzuki-Miyaura coupling, in particular, is extensively used to form new carbon-carbon bonds, allowing for the attachment of a wide variety of aryl and heteroaryl groups.[9][10] This is a cornerstone reaction in the synthesis of biaryl compounds, which are prevalent in kinase inhibitors that target the ATP-binding pocket.[2]

The Nucleophilic Handle: The C2-Amino Group

The amino group at the C2-position serves as a versatile nucleophilic handle. It can be acylated to form amides, alkylated, or used as a key hydrogen bond donor for binding to biological targets.[3] In many kinase inhibitors, this amino group forms a crucial hydrogen bond with the "hinge region" of the kinase, an interaction that is often essential for high-affinity binding.

The Modulating Influence: The C4-Fluorine Atom

The fluorine atom at the C4-position exerts a significant electronic influence on the pyridine ring. Its strong electron-withdrawing nature activates the ring towards nucleophilic aromatic substitution (SNAr), although this position is generally less reactive than the halogens at the 2- or 6-positions.[4] Perhaps more importantly, the introduction of fluorine can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate. This strategic use of fluorine is a common tactic in modern medicinal chemistry to enhance drug-like properties.

Application in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis

The utility of this compound is best illustrated through its application in the synthesis of kinase inhibitors. The general workflow involves a Suzuki-Miyaura coupling at the C5-position to install a larger aromatic or heteroaromatic fragment, which will occupy the ATP-binding site of the target kinase.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

The following protocol is adapted from a well-established procedure for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, and represents a robust starting point for this transformation.[9]

Objective: To synthesize a 5-aryl-4-fluoropyridin-2-amine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-fluoropyridin-2-amine product.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup (Pyridine, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert reagents 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) inert->reagents react 4. Heat & Stir (85-95°C, 12-18h) reagents->react workup 5. Work-up (Cool, Dilute, Filter) react->workup extract 6. Extraction (EtOAc, H₂O, Brine) workup->extract purify 7. Purification (Column Chromatography) extract->purify product Pure 5-Aryl-4-fluoropyridin-2-amine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a quintessential example of a modern building block for drug discovery. Its well-defined reactivity allows for the systematic and predictable construction of complex molecular architectures. The prevalence of Suzuki-Miyaura and other cross-coupling reactions in medicinal chemistry ensures that this compound will remain a highly relevant and valuable intermediate.[9] As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of scaffolds like this compound will be instrumental in the development of the next generation of targeted therapies. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this versatile compound in their own drug discovery endeavors.

References

  • Wiley-VCH. (2007). Supporting Information.
  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PubChem. (n.d.). This compound.
  • PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
  • ResearchGate. (2025). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.
  • AOBCHEM. (n.d.). 5-bromo-2-fluoropyridin-4-amine.

Sources

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 5-Bromo-4-fluoropyridin-2-amine

This compound is a substituted pyridine derivative with the molecular formula C₅H₄BrFN₂.[1] Its structural features, including the bromine and fluorine atoms and the amino group, make it a versatile intermediate in medicinal chemistry and drug development. These functional groups serve as reactive handles for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Given its role as a starting material for active pharmaceutical ingredients (APIs), ensuring the purity of this compound is not merely a quality control measure; it is a fundamental requirement for the safety, efficacy, and stability of the final drug product.[2] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, interfere with downstream reactions, or compromise the stability of the API.[3] This guide provides a comprehensive framework for the rigorous purity assessment of this critical intermediate, grounded in authoritative analytical principles and field-proven methodologies.

Part 1: Deconstructing the Impurity Profile

A robust analytical strategy begins with understanding the potential impurities. These can arise from the synthetic route, degradation, or storage. The common synthesis involves the bromination of 2-Amino-4-fluoropyridine.[4] This understanding allows us to anticipate and specifically target the following potential impurities:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-Amino-4-fluoropyridine.

    • Isomeric Impurities: Positional isomers formed during bromination (e.g., 3-Bromo-4-fluoropyridin-2-amine).

    • Over-reacted Species: Di-brominated products.

    • Reagents & By-products: Residual reagents or by-products from the bromination and workup steps.

  • Degradation Products: Impurities formed through hydrolysis, oxidation, or photolysis during storage.

  • Residual Solvents: Organic volatile impurities remaining from the final crystallization or purification steps.[5]

  • Water Content: Adsorbed moisture or water of hydration, which can affect stability and accurate assay determination.[6]

Part 2: An Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy and self-validating approach relies on orthogonality , where multiple methods based on different chemical and physical principles are used to analyze the same sample. This ensures that all potential impurities (volatile, non-volatile, elemental, etc.) are detected and quantified.

The logical workflow for a comprehensive purity analysis is outlined below. It begins with high-resolution chromatographic separation and proceeds through structural confirmation and the quantification of specific impurity classes like water and residual solvents.

G cluster_0 Primary Analysis cluster_1 Impurity Identification & Confirmation cluster_2 Specific Impurity Tests cluster_3 Final Assessment Sample Test Sample of This compound HPLC HPLC-UV/PDA (Purity & Impurity Profile) Sample->HPLC Inject NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Structural Confirmation) Sample->NMR Analyze GC Headspace GC-FID (Residual Solvents) Sample->GC Analyze KF Karl Fischer Titration (Water Content) Sample->KF Analyze LCMS LC-MS (MW Confirmation of Impurities) HPLC->LCMS Characterize Peaks >0.05% Report Certificate of Analysis (Purity Assignment) HPLC->Report LCMS->Report NMR->Report GC->Report KF->Report

Caption: Orthogonal workflow for purity analysis.

Part 3: Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Determination

Reversed-phase HPLC (RP-HPLC) is the gold standard for quantifying the main component and separating it from non-volatile organic impurities.[3] The method leverages the differential partitioning of the analyte and its impurities between a non-polar stationary phase (like C18) and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobic character, which provides excellent retention and separation for aromatic pyridine compounds.[7]

  • Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent (like acetonitrile) is used. The buffer (e.g., phosphate or formate) controls the ionization state of the basic amine group, ensuring sharp, symmetrical peaks. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable runtime.[7]

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks at a specific wavelength but also provides UV spectra for all peaks, which helps in assessing peak purity and identifying potential co-elutions.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[7]

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for separating aromatic compounds.[7]
    Mobile Phase A 0.1% Formic Acid in Water Acidified to ensure protonation of the amine for good peak shape.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient 10% B to 90% B over 20 min Ensures elution of a wide range of potential impurities.[7]
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Detection PDA at 254 nm Common wavelength for aromatic systems; full scan (200-400 nm) for peak purity.

    | Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

  • Preparation of Solutions:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (0.1 mg/mL).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.[3]

  • System Suitability (Trustworthiness Check):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the main peak area must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5.[3]

  • Analysis & Calculation:

    • Inject the sample solution in duplicate.

    • Calculate purity using the area normalization method, assuming all impurities have a similar response factor.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Mass Spectrometry (MS): Confirming Identity and Unmasking Unknowns

When coupled with HPLC (LC-MS), mass spectrometry is an unparalleled tool for identifying unknown impurities.[8][9] It provides molecular weight information for each peak separated by the HPLC. High-resolution mass spectrometry (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an impurity.[8][10]

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the basic nitrogen of the pyridine ring and the amino group are readily protonated to form [M+H]⁺ ions.

  • Analysis: A full scan analysis provides the molecular weights of all eluting compounds. For a peak of interest, tandem MS (MS/MS) can be performed to fragment the ion, providing structural clues for identification.[8]

G cluster_0 Separation & Detection cluster_1 Identification HPLC HPLC Peak (e.g., Unknown at RT 5.2 min) MS1 MS Full Scan Detects [M+H]⁺ HPLC->MS1 Ionize MS2 Tandem MS (MS/MS) Fragment Ion MS1->MS2 Isolate & Fragment Structure Propose Structure (e.g., Isomer, By-product) MS2->Structure Interpret Spectrum

Caption: Decision tree for LC-MS based impurity identification.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[11] It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ¹⁹F for this molecule). While HPLC quantifies purity, NMR confirms the identity of the main component and can be used to identify and quantify impurities if their signals are resolved from the main component.[12]

Causality Behind Method Choices:

  • ¹H NMR: Provides information on the number and connectivity of protons. The aromatic protons will appear as distinct doublets or doublets of doublets due to coupling with each other and with the ¹⁹F atom.

  • ¹⁹F NMR: A crucial experiment for this molecule. It will show a single primary resonance, and its coupling to adjacent protons confirms the fluoro-substituent's position.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • 2D NMR (COSY, HSQC): Used to establish correlations between atoms (H-H, C-H) to definitively assign all signals and confirm the exact structure.

Headspace Gas Chromatography (GC): Monitoring Residual Solvents

Residual solvents are process-related impurities that must be controlled according to regulatory guidelines like ICH Q3C(R8).[13][14] Headspace GC with a Flame Ionization Detector (FID) is the standard technique for this analysis.[5][15] The sample is heated in a sealed vial, and the volatile solvents in the headspace (the gas above the sample) are injected into the GC.[14]

Experimental Protocol: Headspace GC for Residual Solvents

  • Instrumentation: Gas chromatograph with a headspace autosampler and FID.

  • Chromatographic Conditions:

    Parameter Value Rationale
    Column DB-624 or equivalent (6% cyanopropylphenyl) Mid-polarity column ideal for separating common solvents.[14][16]
    Carrier Gas Helium or Hydrogen Inert carrier gas.
    Injector Temp. 200 °C Ensures vaporization of solvents.
    Oven Program 40 °C (5 min), then 10 °C/min to 220 °C Separates solvents based on boiling point.[16]
    Detector Temp. 250 °C (FID) Standard for FID.
    Headspace Vial Temp. 80 °C Balances volatility without degrading the sample.[14]

    | Diluent | Dimethyl sulfoxide (DMSO) or DMI | High-boiling solvent that dissolves the sample without interfering.[14] |

  • Analysis: The sample is dissolved in the diluent, and a solvent standard mix is prepared. By comparing the peak areas in the sample to those in the standard, the concentration (in ppm) of each residual solvent is determined.

Karl Fischer Titration: Quantifying Water Content

Water is not an impurity in the traditional sense, but its presence must be accurately quantified. Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[17][18] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide reagent.[19]

Causality Behind Method Choices:

  • Coulometric vs. Volumetric: For APIs and intermediates, which typically have low water content (<1%), the coulometric method is preferred.[20] It is more sensitive and accurate for trace amounts of water, as the iodine is generated electrochemically in situ.[18][19]

  • Sample Introduction: The solid sample is added directly to the KF titration cell, where the reagent specifically reacts with any water present.

Experimental Protocol: Coulometric Karl Fischer

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Conditioning: The titration cell is conditioned to remove any ambient moisture until a low, stable drift rate (e.g., <10 µ g/min ) is achieved.[20]

  • Standardization: The instrument's accuracy is verified using a certified water standard.[20]

  • Analysis:

    • Accurately weigh a suitable amount of the this compound sample.

    • Introduce the sample into the titration vessel.

    • The titration proceeds automatically until the endpoint is reached.

    • The result is typically reported as a weight/weight percentage (% w/w).

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a scientifically sound, orthogonal approach. By integrating high-resolution chromatography (HPLC) for quantification, spectroscopy (MS, NMR) for identification, and specific tests for volatile impurities (GC) and water content (Karl Fischer), a complete and trustworthy purity profile can be established. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure that this critical building block meets the stringent quality standards required for pharmaceutical use.

References

  • American Pharmaceutical Review. (2010).
  • National Center for Biotechnology Information (NCBI). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
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  • PubMed Central (PMC). (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]
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The Strategic Utility of 5-Bromo-4-fluoropyrin-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Bromo-4-fluoropyridin-2-amine has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a nucleophilic amino group, a readily displaceable fluorine atom, and a bromine atom amenable to a wide array of cross-coupling reactions, provides a powerful platform for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this compound in the development of targeted therapies, with a particular focus on its role as a key intermediate in the synthesis of kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 944401-69-8[1]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance White to off-white solid[2]
Storage Temperature 2-8°C, under inert atmosphere[3]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound: A Robust Protocol

The most common and efficient synthesis of this compound involves the electrophilic bromination of 4-fluoropyridin-2-amine. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation, offering high yields and operational simplicity.[4][5][6]

Experimental Protocol: Electrophilic Bromination

Objective: To synthesize this compound from 4-fluoropyridin-2-amine.

Materials:

  • 4-fluoropyridin-2-amine or its trifluoroacetate salt

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for vacuum evaporation

Procedure:

  • In a round-bottom flask, dissolve 4-fluoropyridin-2-amine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution in an ice-water bath with continuous stirring.

  • Slowly add N-Bromosuccinimide (1.05-1.1 eq) portion-wise to the cooled solution. To mitigate light-sensitive side reactions, it is advisable to wrap the reaction flask in aluminum foil.[4][6]

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes, to yield this compound as an off-white solid.[2][4]

Synthesis 4-fluoropyridin-2-amine 4-fluoropyridin-2-amine Reaction 4-fluoropyridin-2-amine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Acetonitrile Acetonitrile, RT Acetonitrile->Reaction Product This compound Reaction->Product Electrophilic Bromination

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, providing a route to introduce oxygen, nitrogen, and sulfur nucleophiles. The amino group at the 2-position can be acylated, alkylated, or used as a directing group for further functionalization.

Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

A significant application of this compound is its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

Several patents disclose the use of this compound in the synthesis of potent and selective PI3K inhibitors.[4][7] The general synthetic strategy involves a Suzuki-Miyaura coupling reaction to introduce a substituted pyrimidine moiety at the 5-position of the pyridine ring.

PI3K_Inhibitor_Synthesis Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Ester Pyrimidine Boronic Ester Boronic_Ester->Coupling Intermediate Coupled Pyridine-Pyrimidine Intermediate Coupling->Intermediate Further_Mod Further Functionalization (e.g., Nucleophilic Substitution) Intermediate->Further_Mod Final_Product PI3K Inhibitor Further_Mod->Final_Product

Caption: General workflow for PI3K inhibitor synthesis.

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibitors

This compound also serves as a starting material for the synthesis of inhibitors of fibroblast growth factor receptor (FGFR) kinases.[8] In this context, the amino group is often first derivatized, for example, by reaction with dimethylformamide dimethyl acetal (DMF-DMA), before subsequent coupling or cyclization reactions.

Glycogen Synthase 1 (GYS1) Inhibitors

Another notable application is in the development of inhibitors for Glycogen Synthase 1 (GYS1).[9] A patent demonstrates the use of this compound in a Suzuki coupling with a boronic ester to construct the core of a GYS1 inhibitor.

Conclusion: An Indispensable Tool for Drug Discovery

This compound has proven to be a highly valuable and versatile building block in the synthesis of complex, biologically active molecules. Its strategic trifunctionalization allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of libraries of compounds for high-throughput screening and lead optimization. The successful application of this intermediate in the synthesis of a variety of kinase inhibitors underscores its significance in modern drug discovery and highlights its potential for the development of future targeted therapies.

References

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  • WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents. (n.d.). Google Patents.
  • BR112016029825B1 - compound - Google Patents. (n.d.). Google Patents.
  • WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents. (n.d.). Google Patents.
  • WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents. (n.d.). Google Patents.
  • WO2024162828A1 - Novel plk1 degradation inducing compound - Google Patents. (n.d.). Google Patents.
  • 5-Bromo-4-phenylthiazol-2-amine | CAS#:61954-82-3 | Chemsrc. (n.d.). Chemsrc.
  • WO2012109423A1 - Method of inhibiting hamartoma tumor cells - Google Patents. (n.d.). Google Patents.
  • WO 2015/066188 A1 - Googleapis.com. (2015, May 7). Googleapis.com.
  • (12) STANDARD PATENT APPLICATION (11) Application No. AU 2021356114 A9 (19) AUSTRALIAN PATENT OFFICE - Googleapis.com. (2022, April 14). Googleapis.com.
  • Bromodomain Inhibitors. Патент № US 20200048220 МПК C07D401/12 | Биржа патентов. (2020, February 13). Биржа патентов.
  • WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents. (n.d.). Google Patents.
  • WO2022198196A1 - Inhibitors of glycogen synthase 1 (gys1) and methods of use thereof. (n.d.). Google Patents.

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The Emergence of a Key Building Block: A Technical Guide to 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Pivotal Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile functionality of the pyridine scaffold are cornerstones of rational drug design. Among the myriad of building blocks employed by researchers, 5-Bromo-4-fluoropyridin-2-amine has emerged as a compound of significant interest. Its unique trifunctionalized architecture, featuring a nucleophilic amino group, a synthetically versatile bromine atom, and a metabolically robust fluorine atom, offers a powerful platform for the construction of complex molecular entities with promising therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, tailored for researchers, scientists, and drug development professionals.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its history is intrinsically linked to the broader evolution of medicinal chemistry and the increasing demand for sophisticated, functionalized heterocyclic intermediates. The compound's CAS number, 944401-69-8, points to its relatively recent formal registration, suggesting its rise to prominence in the 21st century as a commercially available building block. Its value lies in its pre-packaged combination of key pharmacophoric elements, enabling chemists to streamline synthetic routes and rapidly generate libraries of diverse compounds for biological screening.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 944401-69-8[1]
Molecular Formula C5H4BrFN2[1]
Molecular Weight 191.00 g/mol [1]
Appearance White to off-white solid
Storage Temperature 2-8°C, under inert atmosphere

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of this compound

The most direct and widely cited method for the synthesis of this compound involves the electrophilic bromination of 2-amino-4-fluoropyridine. This approach is advantageous due to the commercial availability of the starting material and the generally high yields achieved.

A representative synthetic protocol, as described in patent literature, is outlined below:

Reaction Scheme:

Synthesis of this compound cluster_2 Product 2-amino-4-fluoropyridine 2-Amino-4-fluoropyridine product This compound 2-amino-4-fluoropyridine->product Acetonitrile, 0°C to rt NBS N-Bromosuccinimide (NBS) Kinase_Inhibitor_Synthesis cluster_3 Kinase Inhibitor Precursor start This compound product 5-Aryl/Heteroaryl-4-fluoropyridin-2-amine start->product Suzuki Coupling boronic_acid Aryl/Heteroaryl Boronic Acid catalyst Pd Catalyst, Base

Sources

Methodological & Application

Introduction: The Strategic Value of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 5-Bromo-4-fluoropyridin-2-amine

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount. This compound is a highly valuable heterocyclic building block, distinguished by its trifunctional nature. The pyridine core is decorated with three distinct reactive sites: a nucleophilic amino group at the C2 position, a bromine atom at the C5 position, and a fluorine atom at the C4 position. This arrangement is not a coincidence of synthesis but a deliberate design for versatility, enabling chemists to perform selective, stepwise functionalization to rapidly generate libraries of complex molecules.

The differential reactivity of the halogen atoms is the cornerstone of its utility. The carbon-bromine bond at the C5 position is an archetypal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. Concurrently, the fluorine atom at the C4 position, activated by the electron-withdrawing effect of the ring nitrogen, is primed for Nucleophilic Aromatic Substitution (SNAr) reactions. This orthogonal reactivity allows for a programmed and highly controlled diversification strategy, making it an indispensable tool for constructing novel pharmaceutical agents and molecular probes.

This document serves as a detailed guide for researchers, outlining field-proven protocols for leveraging the unique chemistry of this compound to synthesize a diverse array of substituted pyridine derivatives.

Core Synthetic Strategies: A Multi-Pronged Approach

The true synthetic power of this compound is realized through three primary transformations, which can be employed individually or sequentially.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals.[1] This transformation targets the C5-bromo position of the pyridine ring.

Mechanistic Rationale: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center. The resulting organopalladium(II) complex then undergoes transmetalation with a boronic acid or ester, which must first be activated by a base.[2] The final step, reductive elimination, expels the desired C-C coupled product and regenerates the Pd(0) catalyst. The choice of base (e.g., K₃PO₄, K₂CO₃) is critical to facilitate the transmetalation step without promoting undesirable side reactions.[3]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup Start 5-Bromo-4-fluoro- pyridin-2-amine Heat Stir at 85-95 °C (12-18 h) Start->Heat BoronicAcid Arylboronic Acid (1.2 eq) BoronicAcid->Heat Base K₃PO₄ (2.5 eq) Base->Heat Catalyst Pd(PPh₃)₄ (5 mol%) Catalyst->Heat Solvent 1,4-Dioxane/Water (4:1) Solvent->Heat Workup Cool, Dilute with Ethyl Acetate, Filter Heat->Workup Monitor by TLC/LC-MS Purify Column Chromatography Workup->Purify Product 5-Aryl-4-fluoro- pyridin-2-amine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 5-Aryl-4-fluoropyridin-2-amine

This protocol is adapted from a highly analogous procedure for a similar substrate and provides a robust starting point for optimization.[1][3]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Subsequently, add the solvent system, consisting of anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total volume for a 1 mmol scale).

  • Reaction Conditions: Stir the mixture vigorously and heat to 85-95 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 to 18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 5-Aryl-4-fluoropyridin-2-amine derivative.

Table 1: Representative Arylboronic Acids for Suzuki-Miyaura Coupling

Arylboronic AcidRepresentative Product StructureExpected Yield Range
Phenylboronic acid4-Fluoro-5-phenylpyridin-2-amineModerate to Good
4-Methoxyphenylboronic acid4-Fluoro-5-(4-methoxyphenyl)pyridin-2-amineGood
4-Chlorophenylboronic acid5-(4-Chlorophenyl)-4-fluoropyridin-2-amineModerate to Good
3,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-4-fluoropyridin-2-amineGood
C-N Bond Formation via Buchwald-Hartwig Amination

To access N-arylated derivatives, the Buchwald-Hartwig amination is the premier choice. This reaction also targets the C5-bromo position, coupling it with a primary or secondary amine.

Mechanistic Rationale: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[4] Similar to the Suzuki coupling, it proceeds through an oxidative addition/reductive elimination cycle. However, the key to its success lies in the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step, which forms the C-N bond, and prevent the formation of inactive catalyst species.[5] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine nucleophile, enabling it to coordinate to the palladium center.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺ ArPdBr->ArPdAmine Ligand Exchange ArPdAmido Ar-Pd(II)L₂(NR¹R²) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Regenerates Catalyst Product Ar-NR¹R² ArPdAmido->Product Reductive Elimination ArBr Ar-Br ArBr->ArPdBr Amine HNR¹R² Amine->ArPdAmine Base Base (e.g., NaOtBu) Base->ArPdAmine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol: Synthesis of 5-(Amino)-4-fluoropyridin-2-amine

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon).

  • Reagent Addition: Add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

C-F Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C4-fluoro group offers a complementary reactive site for introducing a range of heteroatom nucleophiles.

Mechanistic Rationale: The SNAr reaction is a two-step addition-elimination process. The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the pyridine ring nitrogen, polarizes the C4-F bond, making the C4 carbon highly electrophilic.[6] A nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the fluoride ion, an excellent leaving group, is eliminated, restoring aromaticity and yielding the substituted product.[6][7] This reaction proceeds readily with various nucleophiles, including alkoxides, thiolates, and amines, often under mild conditions.

General Experimental Protocol: Synthesis of 4-Substituted-5-bromo-pyridin-2-amine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add the desired nucleophile (1.1-2.0 eq). If the nucleophile is an alcohol or thiol, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) must be added to generate the corresponding nucleophilic anion in situ. For amine nucleophiles, a base may also be required to drive the reaction to completion.

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 120 °C, depending on the nucleophilicity of the attacking species.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure. Purify the crude material via flash column chromatography or recrystallization.

Orthogonal Synthesis: A Strategy for Maximal Diversity

The distinct reactivities of the C-Br and C-F bonds enable a powerful orthogonal synthetic strategy. A palladium-catalyzed cross-coupling reaction can be performed first at the C5 position, leaving the C4-fluorine untouched. The resulting 5-aryl- or 5-amino-4-fluoropyridine derivative can then be subjected to an SNAr reaction to introduce a second point of diversity at the C4 position. This sequential approach allows for the controlled and predictable synthesis of complex, tri-substituted pyridine scaffolds from a single starting material.

Orthogonal_Strategy cluster_step1 Step 1: C5 Functionalization cluster_step2 Step 2: C4 Functionalization Start 5-Bromo-4-fluoro- pyridin-2-amine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Cat.) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH, Pd Cat.) Start->Buchwald Intermediate_Suzuki 5-Aryl-4-fluoro- pyridin-2-amine Suzuki->Intermediate_Suzuki Intermediate_Buchwald 5-(Amino)-4-fluoro- pyridin-2-amine Buchwald->Intermediate_Buchwald SNAr SNAr (Nu⁻, e.g., RO⁻, R₂N⁻) Intermediate_Suzuki->SNAr Intermediate_Buchwald->SNAr Product Tri-substituted Pyridine Derivative SNAr->Product

Caption: Orthogonal strategy for synthesizing tri-substituted pyridines.

Safety and Handling

This compound is a chemical reagent and should be handled with care in a well-ventilated fume hood. Based on available data, it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the described procedures before commencing any experimental work.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.MDPI.
  • This compound | C5H4BrFN2 | CID 57917407.PubChem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.National Institutes of Health (NIH).
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.PubMed Central.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.ResearchGate.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.ResearchGate.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.MDPI.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.ResearchGate.
  • Directed nucleophilic aromatic substitution reaction.Royal Society of Chemistry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.National Institutes of Health (NIH).
  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.MDPI.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.ResearchGate.
  • Buchwald-Hartwig Amination.Chemistry LibreTexts.

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Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-fluoropyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern drug discovery, fluorinated heterocyclic compounds have become indispensable structural motifs, present in approximately 25% of all commercial drugs.[1] The deliberate incorporation of fluorine into molecular scaffolds can profoundly influence their medicinal properties, enhancing metabolic stability, bioavailability, and target-binding affinity.[2][3][4] Within this context, 5-Bromo-4-fluoropyridin-2-amine (CAS: 944401-69-8) has emerged as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of this compound, detailing its application in constructing complex molecular architectures and providing field-tested protocols for its key chemical transformations. Its utility stems from the unique arrangement of three distinct functional handles on the pyridine core:

  • A Bromine Atom (C5): An ideal electrophilic site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[2][5]

  • A Fluorine Atom (C4): Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and serves as a critical modulator of physicochemical properties (pKa, lipophilicity) in the final active pharmaceutical ingredient (API).[5]

  • An Amino Group (C2): Acts as a key hydrogen bond donor for target engagement, a nucleophilic handle for further derivatization, and a directing group that influences the reactivity of the pyridine ring.[6][7]

This trifecta of reactivity allows medicinal chemists to employ orthogonal synthetic strategies, selectively modifying each position to fine-tune structure-activity relationships (SAR) and develop novel therapeutic agents, particularly in the realm of kinase inhibition.[8][9][10]

Physicochemical & Safety Data
Compound Name This compound
CAS Number 944401-69-8[11]
Molecular Formula C₅H₄BrFN₂[11]
Molecular Weight 191.00 g/mol [11]
Appearance Solid
Typical Purity ≥97-98%
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.
GHS Hazard Statements (Based on aggregated data)H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[11]
Signal Word Warning

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is the most common site for synthetic elaboration, primarily via robust and versatile palladium-catalyzed cross-coupling reactions. These methods are the cornerstones for building the molecular complexity required for modern pharmaceuticals.[2]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl scaffolds, which are prevalent in kinase inhibitors.[12][13] The reaction couples the C-Br bond of the pyridine with a variety of commercially available arylboronic acids or esters.[12] The amino and fluoro substituents can influence reactivity, necessitating optimized conditions for high yields.[12]

This protocol is adapted from established methods for structurally analogous aminobromopyridines.[12][14]

Objective: To synthesize 5-aryl-4-fluoropyridin-2-amine derivatives via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction Execution: Stir the reaction mixture vigorously at 85-95 °C. The causality for this temperature range is to ensure sufficient energy for the catalytic cycle to proceed efficiently without causing degradation of the catalyst or reactants.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite. This step is crucial for removing the insoluble palladium catalyst and inorganic salts.[12]

    • Transfer the filtrate to a separatory funnel, wash with water, and then with brine to remove residual base and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-4-fluoropyridin-2-amine product.

G cluster_setup Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification A Combine Reactants (Pyridine, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C Add Catalyst & Solvents (Pd Catalyst, Dioxane/H₂O) B->C D Heat Reaction (85-95 °C) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool & Filter (Remove Catalyst) E->F G Liquid-Liquid Extraction (Wash with H₂O/Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which is fundamental to synthesizing a vast array of pharmaceuticals.[15][16] This reaction couples the C-Br bond with primary or secondary amines, providing access to complex N-aryl and N-heteroaryl structures that would be difficult to synthesize using classical methods.[16][17] The choice of ligand, base, and solvent is critical for achieving high yields and accommodating a broad range of amine coupling partners.[18]

This protocol is a generalized procedure based on established methods for 2-bromopyridine substrates.[15][18]

Objective: To synthesize N-substituted-4-fluoro-5-(pyridin-2-yl)amines.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.2 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or a suitable Pd pre-catalyst

  • Phosphine Ligand (e.g., Xantphos, BINAP, or a Buchwald-type biarylphosphine ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous, Degassed Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base. Add the anhydrous solvent and stir at room temperature for 10-15 minutes. This allows the active Pd(0) catalyst to form before the addition of the substrate.

  • Reaction Setup: To the catalyst mixture, add this compound (1.0 eq) and the amine coupling partner (1.2 eq). If the amine is a volatile liquid or gas, it can be added as a solution in the reaction solvent.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of a strong, non-nucleophilic base like NaOtBu is critical to deprotonate the amine in the catalytic cycle without competing in other side reactions.[15]

  • Monitoring: Monitor the reaction for completion using LC-MS or TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Pd(0)L₂ Pd(0)L₂ Pd(II)(Ar)(Br)L₂ Pd(II)(Ar)(Br)L₂ Pd(0)L₂->Pd(II)(Ar)(Br)L₂ Oxidative Addition (Ar-Br) Pd(II)(Ar)(NR¹R²)L [Pd(II)(Ar)(NHR¹R²)L₂]⁺Br⁻ Pd(II)(Ar)(Br)L₂->Pd(II)(Ar)(NR¹R²)L Amine Coordination (R¹R²NH) Amido Complex Pd(II)(Ar)(NR¹R²)L Pd(II)(Ar)(NR¹R²)L->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L₂ Reductive Elimination (Ar-NR¹R²)

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine motif is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[10][19] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[8]

Derivatives synthesized from this compound are expertly designed to target the ATP-binding pocket of kinases. The 2-amino group is crucial as it often forms key hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site.[7] The C5 position, functionalized via Suzuki or other coupling reactions, allows for the introduction of larger aryl or heteroaryl groups that can extend into other regions of the ATP pocket, enhancing potency and selectivity.[9]

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Aminopyridine Inhibitor Hinge Hinge Region (Backbone NH/CO) Pocket Hydrophobic Pocket Aminopyridine 2-Aminopyridine Core Aminopyridine->Hinge H-Bonding (Key Interaction) Aryl C5-Aryl Group Aminopyridine->Aryl Aryl->Pocket van der Waals Interactions

Conceptual diagram of a 2-aminopyridine inhibitor binding to a kinase.

By leveraging the synthetic versatility of this compound, researchers can systematically explore the SAR of a potential drug candidate, optimizing its interactions with the target kinase to develop potent and selective therapeutics for oncology and inflammatory diseases.[19]

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Importance of Fluorinated Pyridines in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central (PMC).
  • CAS 944401-65-4: 2-Amine-5-Bromo-6-Fluoropyridin. CymitQuimica.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. Ossila.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • This compound | C5H4BrFN2 | CID 57917407. PubChem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | 944401-69-8. Sigma-Aldrich.
  • An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Deriv
  • The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of. Benchchem.

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Application Notes & Protocols: 5-Bromo-4-fluoropyridin-2-amine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8) has emerged as a highly valuable and versatile heterocyclic building block in the field of organic synthesis, particularly in medicinal chemistry.[1][2] Its strategic arrangement of three distinct functional groups—an amino group, a fluorine atom, and a bromine atom—on a pyridine scaffold provides a powerful platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its reactivity and provides detailed, field-proven protocols for its application in key synthetic transformations.

The utility of this molecule lies in the orthogonal reactivity of its two halogen substituents. The bromine atom at the C5 position serves as a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-nitrogen bonds.[3][4] Concurrently, the fluorine atom at the C4 position is activated for nucleophilic aromatic substitution (SNAr), a consequence of its position para to the electron-withdrawing ring nitrogen.[5][6] This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core, making it an indispensable tool in the synthesis of novel therapeutic agents, especially kinase inhibitors.[3][7]

Core Molecular Data & Reactivity Profile

Physicochemical Properties

A summary of the key properties of this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 944401-69-8[8][9]
Molecular Formula C₅H₄BrFN₂[8]
Molecular Weight 191.00 g/mol [8][9]
Appearance White to off-white solid[2]
Storage 2–8 °C, under inert atmosphere (Argon or Nitrogen)[2]
SMILES C1=C(C(=CN=C1N)Br)F[8]
InChIKey GGHBRLQYBZMEPV-UHFFFAOYSA-N[8]
Principles of Orthogonal Reactivity

The synthetic power of this compound stems from the distinct reactivity profiles of the C-Br and C-F bonds. Understanding this orthogonality is critical for strategic synthetic planning.

  • C5-Bromine Bond (Cross-Coupling): The C-Br bond is highly susceptible to oxidative addition by a Palladium(0) catalyst. This is the initiating step for a host of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are generally less sensitive to the electron density of the ring compared to SNAr and are the preferred methods for installing carbon or nitrogen-based substituents at this position.[4][10]

  • C4-Fluorine Bond (SNAr): The C4 position of the pyridine ring is electronically activated towards nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen.[5][6][11] In SNAr reactions, the displacement rate for halogens is typically F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond and makes the carbon atom highly electrophilic.[5] Therefore, under nucleophilic conditions, the C-F bond will react preferentially, leaving the C-Br bond intact for subsequent transformations.

sub This compound C5 C5 sub->C5 C-Br Bond (Less Polar) C4 C4 sub->C4 C-F Bond (Highly Polar) Coupling Coupling C5->Coupling Pd-Catalyzed Cross-Coupling SNAr SNAr C4->SNAr Nucleophilic Aromatic Substitution (SNAr) Suzuki Suzuki Coupling->Suzuki Suzuki Sonogashira Sonogashira Coupling->Sonogashira Sonogashira Buchwald Buchwald Coupling->Buchwald Buchwald-Hartwig Amines Amines SNAr->Amines Amines Alkoxides Alkoxides SNAr->Alkoxides Alkoxides Thiolates Thiolates SNAr->Thiolates Thiolates

Caption: Orthogonal reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Protocols (C5 Position)

The C-Br bond at the C5 position is the ideal site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

Principle: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds which are prevalent motifs in pharmaceuticals.[10] The reaction couples the bromopyridine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[4]

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10][12]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 8 mL of dioxane and 2 mL of water).[4][13]

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[10]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10][12] Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-fluoropyridin-2-amine product.[10][12]

Causality and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. Other catalysts like Pd(OAc)₂ with appropriate phosphine ligands can also be effective.[13]

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact yield and should be optimized.[4]

  • Solvent: The dioxane/water mixture provides a homogenous medium for both the organic and inorganic reagents. The ratio can be adjusted to optimize solubility and reaction rate.[13]

Setup 1. Reagent Setup (Substrate, Boronic Acid, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Catalyst 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/H₂O) Inert->Catalyst React 4. Heat Reaction (90-100 °C, 12-18h) Catalyst->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Work-up (Cool, Dilute, Filter) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

Principle: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides to form substituted alkynes.[14][15] This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[16] The resulting 5-alkynylpyridines are valuable intermediates for further synthetic elaborations.[17]

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.), and Copper(I) iodide (CuI) (0.06 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[14]

  • Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N), which acts as both a base and a co-solvent. Stir for 10-15 minutes at room temperature.[14][18]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 60 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-16 hours).[14]

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-4-fluoropyridin-2-amine.[14]

Causality and Optimization:

  • Catalyst System: The dual Pd/Cu system is classic for Sonogashira couplings. The Pd catalyst facilitates the main cycle, while the Cu(I) salt generates the reactive copper acetylide intermediate.[14] Copper-free conditions exist but may require different ligands and stronger bases.[18]

  • Base: An amine base like Et₃N or diisopropylethylamine (DIPEA) is essential to neutralize the HX generated and to facilitate the formation of the copper acetylide.[18]

  • Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining a strict inert atmosphere and adding the alkyne slowly.[14]

Buchwald-Hartwig Amination: C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a cornerstone transformation in medicinal chemistry.[19][20] It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines.

Detailed Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst Addition: Add the palladium pre-catalyst, such as [Pd₂(dba)₃] (0.02 equiv.), and a suitable phosphine ligand, like Xantphos (0.04 equiv.).[19][21]

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a Schlenk line.

  • Solvent Addition: Add anhydrous and degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[19][22]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting bromide is consumed (typically 12-24 hours).[22]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-substituted-5-amino-4-fluoropyridin-2-amine.[19][22]

Causality and Optimization:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or other biarylphosphines are often required to facilitate the reductive elimination step, which forms the C-N bond.[19][23]

  • Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is needed to deprotonate the amine and form the palladium-amido complex.[24] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain substrate/ligand combinations.[22]

  • Inert Conditions: The Pd(0) catalyst is oxygen-sensitive, making a strict inert atmosphere essential for reproducible results.[24]

Nucleophilic Aromatic Substitution Protocol (C4 Position)

The electron-deficient nature of the pyridine ring activates the C4 position for SNAr, allowing for selective displacement of the fluoride.

Principle: SNAr reactions proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Aromaticity is then restored by the expulsion of the fluoride leaving group.[5][25] This pathway provides a complementary strategy to cross-coupling, enabling the introduction of O-, N-, and S-based nucleophiles.

Detailed Protocol (Example with Morpholine):

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), morpholine (2.0 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the product. If not, extract the aqueous layer with ethyl acetate (3x).

  • Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be further purified by column chromatography or recrystallization to afford pure 4-(5-bromo-2-aminopyridin-4-yl)morpholine.[5]

Causality and Optimization:

  • Solvent: Polar aprotic solvents (DMF, DMSO) are ideal as they effectively solvate the cationic counter-ion of the base but do not solvate the nucleophile, thus enhancing its reactivity.

  • Temperature: SNAr reactions often require heat to overcome the activation energy associated with disrupting the aromaticity of the ring in the Meisenheimer intermediate.[25]

  • Nucleophile: The protocol can be adapted for a wide range of nucleophiles. For less reactive nucleophiles, a stronger base (e.g., NaH for alcohols) and higher temperatures may be necessary.

Application in Kinase Inhibitor Synthesis: A Strategic Workflow

The orthogonal reactivity of this compound makes it an exemplary scaffold for building kinase inhibitors. The 2-amino group frequently serves as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket. The substituents installed at the C4 and C5 positions can then be tailored to occupy adjacent hydrophobic or solvent-exposed regions, optimizing potency and selectivity.[3][26][27]

A common synthetic strategy involves a sequential approach: first, a Suzuki or Sonogashira coupling at the C5 position, followed by a nucleophilic aromatic substitution at the C4 position.

Start This compound Step1 Step 1: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Start->Step1 C5 Functionalization Intermediate Intermediate: 5-Aryl-4-fluoropyridin-2-amine Step1->Intermediate Step2 Step 2: SNAr Reaction (Nucleophile, Base, Heat) Intermediate->Step2 C4 Functionalization Product Final Product: Kinase Inhibitor Scaffold Step2->Product

Caption: Sequential functionalization for kinase inhibitor synthesis.

This strategic, two-step functionalization allows for the rapid generation of a library of diverse compounds from a single starting material, greatly accelerating the structure-activity relationship (SAR) studies that are central to modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • CymitQuimica. (n.d.). CAS 944401-65-4: 2-Amine-5-Bromo-6-Fluoropyridin.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
  • ChemicalBook. (n.d.). This compound CAS#: 944401-69-8.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine | CAS Number 62802-38-4.
  • Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(15), 5575-5587.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Google Patents. (2017). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
  • Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042.
  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
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  • Synblock. (n.d.). CAS 944401-69-8 | this compound.
  • BLD Pharm. (n.d.). 944401-69-8|this compound.
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  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-3-bromopyridine?.

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Suzuki coupling reactions involving 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions Involving 5-Bromo-4-fluoropyridin-2-amine: Protocols and Mechanistic Insights

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1] Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and valuable building block. Its unique substitution pattern—an amine for hydrogen bonding, a bromine atom as a handle for cross-coupling, and a fluorine atom for modulating electronic properties and metabolic stability—offers a powerful platform for constructing complex molecular architectures.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry, celebrated for its efficiency, functional group tolerance, and the formation of carbon-carbon bonds under relatively mild conditions.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the application of Suzuki coupling to this compound. We will delve into the mechanistic underpinnings, provide optimized protocols, and address common challenges to empower scientists to successfully leverage this critical transformation.

Mechanistic Framework: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.[6][7] The cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the pyridine ring.[7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[4][8]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(Br) (Intermediate 1) Pd0->PdII_Aryl Oxidative Addition Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Both Ar-Pd(II)L₂(R') (Intermediate 2) PdII_Aryl->PdII_Both Transmetalation PdII_Aryl->PdII_Both Transmetal Transmetalation PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim Reductive Elimination Product Coupled Product (Ar-R') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges & Strategic Considerations

Coupling reactions with aminopyridine substrates are not without their difficulties. The inherent properties of this compound necessitate careful selection of reaction parameters to overcome common hurdles.

  • Catalyst Inhibition: The primary challenge arises from the Lewis basicity of the substrate. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[9][10] This requires the use of highly active and robust catalyst systems.

  • Substrate Reactivity: While the bromine atom is a good leaving group, the electron-donating nature of the amino group can reduce the electrophilicity of the C-Br bond, potentially slowing the oxidative addition step.[9] Conversely, the electron-withdrawing fluorine atom can help activate the ring towards this step. The net electronic effect determines the overall reactivity.

  • Side Reactions:

    • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner to the corresponding arene, which is a common competitive pathway, especially with heteroaryl boronic acids.[9] Using more stable boronic esters (e.g., pinacol esters) or carefully controlling water content can mitigate this issue.[9]

    • Dehalogenation: Reductive removal of the bromine atom from the starting material can occur, particularly if hydride sources are present in the reaction mixture.[10] Optimizing reaction time and ensuring high-purity solvents can minimize this side product.[9]

Optimization of Reaction Parameters: A Systematic Approach

Achieving high yields and purity requires a systematic optimization of the catalyst, base, and solvent system. For a challenging substrate like this compound, standard conditions using catalysts like Pd(PPh₃)₄ may prove ineffective.[10][11]

ParameterRecommendation & Rationale
Palladium Source Use advanced pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂. These are Pd(II) sources that are reduced in situ to the active Pd(0) species.
Ligand Critical for success. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are essential. They promote the key oxidative addition and reductive elimination steps and prevent catalyst deactivation.[3][10][12]
Base A moderately strong inorganic base is required to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ for challenging couplings. The base's strength and solubility significantly impact the reaction rate.[3][12]
Solvent A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O or Toluene/H₂O are excellent starting points. The water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[10][13]
Temperature Typically between 80-110 °C. The temperature must be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or promote side reactions.
Atmosphere A strict inert atmosphere (Argon or Nitrogen) is mandatory. Oxygen can oxidize and deactivate the Pd(0) catalyst.[9]

Experimental Protocols

The following protocols provide robust starting points for the Suzuki coupling of this compound. Reaction progress should always be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup 1. Add solid reagents to an oven-dried flask Inert 2. Evacuate and backfill with inert gas (3x) Setup->Inert Solvent 3. Add degassed solvents via syringe Inert->Solvent Heat 4. Heat to desired temp (e.g., 100 °C) with stirring Solvent->Heat Monitor 5. Monitor progress by TLC or LC-MS Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Dilute, wash with water & brine, extract Cool->Extract Dry 8. Dry organic layer and concentrate Extract->Dry Purify 9. Purify by column chromatography Dry->Purify

Caption: General experimental workflow for Suzuki cross-coupling reactions.

Protocol 1: General Procedure using a Phosphine-Based Catalyst (Pd₂(dba)₃/SPhos)

This protocol is a versatile and highly effective starting point for coupling with various aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Using a syringe, add the degassed solvent mixture (e.g., for a 1 mmol scale, 4 mL of 1,4-dioxane and 1 mL of water).

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: High-Activity Procedure using an NHC-Based Pre-catalyst (PEPPSI™-IPr)

This protocol is ideal for particularly challenging couplings, often allowing for lower catalyst loadings and shorter reaction times.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • PEPPSI™-IPr catalyst (0.5 - 1 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed t-Amyl Alcohol or 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the PEPPSI™-IPr catalyst.

  • Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Add the degassed solvent (e.g., 5 mL for a 1 mmol scale) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress (typically 1-6 hours).

  • Upon completion, perform the work-up and purification as detailed in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst system.[10]2. Insufficiently inert atmosphere.[9]3. Ineffective base or solvent.1. Switch to a more active ligand (e.g., SPhos, RuPhos) or an NHC-based catalyst.[3][10]2. Ensure proper degassing of solvents and flushing of the reaction vessel.3. Try a stronger base (K₃PO₄ or Cs₂CO₃) and ensure solvents are anhydrous.
Significant Protodeboronation 1. Unstable boronic acid.2. Excess water in the reaction.1. Switch to the corresponding boronic acid pinacol or MIDA ester, which are more stable.[9]2. Use anhydrous solvents and a carefully controlled amount of water, or run the reaction under completely anhydrous conditions if possible.
Dehalogenation of Starting Material 1. Hydride source in the mixture.2. Reaction time is too long.1. Ensure solvents are pure and not a source of hydrides.[9]2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction.
Formation of Homocoupled Byproduct 1. Presence of oxygen oxidizing the Pd(0) catalyst.2. Incomplete reduction of a Pd(II) precatalyst.1. Improve inert atmosphere technique.[10]2. Ensure conditions are suitable for full reduction of the precatalyst; sometimes adding a small amount of a reducing agent can help.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly relevant transformation for the synthesis of novel chemical entities in drug discovery and materials science. Success with this challenging substrate hinges on overcoming catalyst inhibition and preventing common side reactions. By employing advanced catalyst systems with bulky, electron-rich ligands, carefully selecting the base and solvent, and maintaining a strict inert atmosphere, researchers can reliably and efficiently generate a diverse array of valuable biaryl and heteroaryl pyridine derivatives. The protocols and insights provided in this guide serve as a robust foundation for achieving these synthetic goals.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
  • Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development. BenchChem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications.
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  • Suzuki-Miyaura Coupling Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Royal Society of Chemistry.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated pyridines are foundational building blocks in the synthesis of agrochemicals and pharmaceuticals. Their utility lies in the strategic placement of functional groups that can be readily modified, often through cross-coupling reactions, to construct complex molecular architectures. 5-Bromo-4-fluoropyridin-2-amine is a particularly valuable intermediate due to the presence of three distinct functional handles: an amino group, a bromine atom, and a fluorine atom, each offering unique opportunities for subsequent chemical transformations. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via the regioselective bromination of 2-Amino-4-fluoropyridine using N-Bromosuccinimide (NBS).

The described methodology is an electrophilic aromatic substitution, a cornerstone of organic synthesis. The potent activating effect of the amino group on the pyridine ring directs the electrophilic bromine from NBS to the C-5 position, which is para to the amino group, thus ensuring high regioselectivity and minimizing the formation of isomeric byproducts.[1] This protocol is designed for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, providing a robust and reproducible procedure for obtaining this key synthetic intermediate.

Reaction Scheme & Mechanism

The synthesis proceeds through an electrophilic aromatic substitution mechanism. The electron-donating amino group enhances the nucleophilicity of the pyridine ring, making it susceptible to attack by an electrophile. N-Bromosuccinimide serves as a convenient and effective source of electrophilic bromine. The reaction is typically carried out in an inert solvent, such as dichloromethane, to facilitate the reaction and subsequent work-up.

Diagram 1: Reaction Scheme for the Synthesis of this compound

Caption: Electrophilic bromination of 2-Amino-4-fluoropyridine using NBS.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)Notes
2-Amino-4-fluoropyridine223769-41-1112.101.0 eq.Starting material.
N-Bromosuccinimide (NBS)128-08-5177.981.1 eq.Brominating agent.[2]
Dichloromethane (DCM)75-09-284.93~10 mL / g of SMAnhydrous, reaction solvent.
Saturated Sodium Bicarbonate144-55-884.01As neededFor aqueous work-up.
Brine (Saturated NaCl)7647-14-558.44As neededFor aqueous work-up.
Anhydrous Sodium Sulfate7757-82-6142.04As neededDrying agent.
Ethyl Acetate141-78-688.11As neededFor extraction and chromatography.
Hexanes110-54-386.18As neededFor chromatography.

Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel (optional, for larger scale reactions)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

  • Column chromatography setup (glass column, silica gel)

Experimental Protocol

This protocol is based on established procedures for the bromination of analogous aminopyridines.[3]

1. Reaction Setup: a. To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4-fluoropyridine (1.0 eq.). b. Dissolve the starting material in anhydrous dichloromethane (~10 mL per gram of starting material). c. Cool the resulting solution to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

2. Addition of Brominating Agent: a. While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.1 eq.) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition helps to control the exothermicity of the reaction and minimize the formation of potential byproducts. b. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

3. Reaction Monitoring: a. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). b. The reaction is considered complete when the starting material spot is no longer visible by TLC (typically 1-2 hours). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 1-2 hours.

4. Work-up and Extraction: a. Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine (saturated aqueous NaCl solution). d. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification: a. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. b. Alternatively, for smaller scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective. c. The final product, this compound, should be a solid.[4]

Diagram 2: Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Dissolve 2-Amino-4-fluoropyridine in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add NBS (1.1 eq.) portion-wise B->C D Stir at 0 °C to room temp. Monitor by TLC (1-2 h) C->D E Quench with sat. NaHCO₃ (aq) D->E F Extract with DCM (3x) E->F G Wash with brine F->G H Dry over Na₂SO₄ and filter G->H I Concentrate via rotary evaporation H->I J Purify by column chromatography (Silica, EtOAc/Hexanes) I->J K Characterize product (NMR, MS, etc.) J->K L Store under inert atmosphere K->L

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation of vapors.

  • General Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4]

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹⁹F NMR: To confirm the structure and regiochemistry of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (191.00 g/mol ).[5]

  • Melting Point: To assess the purity of the final compound.

Waste Disposal

All chemical waste, including solvents and residual reaction mixtures, should be disposed of in accordance with local and institutional regulations for hazardous chemical waste.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The use of N-Bromosuccinimide as a brominating agent offers high regioselectivity, and the procedure is straightforward and amenable to various scales. This versatile building block can be utilized in a wide range of synthetic applications, particularly in the development of novel pharmaceutical agents.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Tashiro, M. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from a university repository (Note: Direct link from search was to a PDF, a general landing page would be used if available).
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Retrieved from a commercial supplier's technical documents.
  • Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • BenchChem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from a commercial supplier's technical documents.
  • ResearchGate. (1954). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • ResearchGate. (2002). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

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Application Note & Protocol: A Scalable and High-Yield Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-fluoropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of therapeutic agents, including kinase inhibitors for oncology and treatments for central nervous system disorders. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound. We detail a robust and highly efficient method starting from 2-amino-4-fluoropyridine, focusing on the causality behind experimental choices to ensure safety, scalability, and high purity of the final product.

Introduction and Strategic Rationale

The functionalized pyridine core is a privileged scaffold in drug discovery. The specific substitution pattern of this compound, featuring an amine for further derivatization, a bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a fluorine atom to modulate physicochemical properties, makes it an exceptionally valuable intermediate[1][2].

The chosen synthetic strategy involves the direct electrophilic bromination of 2-amino-4-fluoropyridine. This approach is superior for large-scale production due to several key factors:

  • High Atom Economy: It's a direct addition reaction with minimal byproduct formation.

  • Selectivity: The electron-donating amino group strongly activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the C5 position, which is para to the amino group.

  • Mild Conditions: The use of N-Bromosuccinimide (NBS) as the brominating agent allows the reaction to proceed under mild conditions, avoiding the hazards associated with handling elemental bromine[3][4].

  • High Yield & Purity: This method consistently produces the desired product in high yield (typically >95%) and purity, simplifying downstream processing[5].

Workflow Overview

The overall process is a straightforward, two-stage procedure involving the reaction itself followed by workup and isolation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Workup & Isolation A Dissolve 2-amino-4-fluoropyridine in Acetonitrile B Cool Reaction Mixture to 0-5 °C A->B C Batchwise Addition of NBS B->C D Reaction Monitoring by TLC C->D E Solvent Evaporation (Reduced Pressure) D->E Upon Completion F Aqueous Slurry Wash E->F G Filtration and Water Wash F->G H Drying under Vacuum G->H I Final Product: This compound H->I G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Pyridine 2-Amino-4-fluoropyridine Attack Nucleophilic attack from C5 on electrophilic Bromine Pyridine->Attack NBS N-Bromosuccinimide (NBS) NBS->Attack Sigma Formation of σ-complex (arenium ion intermediate) Attack->Sigma Step 1 Deprotonation Deprotonation to restore aromaticity Sigma->Deprotonation Step 2 Product This compound Deprotonation->Product Byproduct Succinimide Deprotonation->Byproduct

Figure 2: Simplified mechanistic pathway of the bromination reaction.

Detailed Large-Scale Synthesis Protocol

This protocol is optimized for a scale starting with approximately 75 grams of 2-amino-4-fluoropyridine, yielding over 120 grams of the final product.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
2-amino-4-fluoropyridine>98%Sigma-Aldrich, Combi-BlocksStarting material. Ensure it is dry.
N-Bromosuccinimide (NBS)>98%Acros Organics, Sigma-AldrichRecrystallize from water if purity is questionable.
Acetonitrile (ACN)Anhydrous, <50 ppm H₂OStandard SupplierKey for preventing NBS hydrolysis.
Deionized WaterHigh PurityIn-house systemUsed for washing.
Equipment
  • 1 L three-neck round-bottom flask (or appropriate size for scale)

  • Mechanical overhead stirrer

  • Thermocouple and temperature controller

  • Ice-water bath

  • Addition funnel (for solids or solution)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • Vacuum oven

Step-by-Step Procedure
  • Reaction Setup:

    • Charge a 1 L three-neck flask with 2-amino-4-fluoropyridine (75.0 g, 0.67 mol).

    • Add anhydrous acetonitrile (700 mL) to the flask.

    • Equip the flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet.

    • Begin stirring to dissolve the starting material. The dissolution should be complete.

  • Cooling and Reagent Addition:

    • Immerse the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

    • Once the target temperature is reached, begin adding N-bromosuccinimide (NBS) (122.8 g, 0.69 mol, ~1.03 equivalents) in small portions over 30-45 minutes.

    • Causality Note: Batchwise addition is critical on a large scale to control the reaction exotherm and prevent the formation of over-brominated byproducts. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Progression:

    • After the complete addition of NBS, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture for an additional 1 hour at room temperature.[5][6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the resulting residue, add deionized water (300 mL) and stir vigorously to form a slurry. This step dissolves the succinimide byproduct.

    • Filter the solid product using a Buchner funnel.

    • Wash the filter cake thoroughly with additional deionized water (2 x 300 mL) to remove any remaining water-soluble impurities.[5]

  • Drying:

    • To efficiently remove residual water, the wet cake can be re-dissolved or slurried in acetonitrile and then re-concentrated on the rotary evaporator. This forms an azeotrope with water, facilitating its removal.[5]

    • Dry the off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results
ParameterValue
Starting Material75.0 g
NBS122.8 g
Expected Yield~124 g
Molar Yield~97%
AppearanceOff-white to pale yellow solid [5]
Purity (by HPLC/NMR)>98%

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Handle it in a well-ventilated fume hood. Avoid inhalation of dust.

  • Acetonitrile: Acetonitrile is flammable and toxic. All transfers and the reaction itself should be conducted in a fume hood away from ignition sources.

  • Storage: The final product, this compound, should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C to ensure long-term stability.[5][7]

References

  • Preparation method of fluoropyridine compounds.
  • This compound | C5H4BrFN2 | CID 57917407. PubChem. [Link]
  • Synthesis of 2-amino-5-fluoropyridine.
  • A kind of preparation method of 2- amino -5- bromopyridine.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • 2-Amino-5-fluoropyridine: Comprehensive Overview and Applic
  • Synthetic method of 2-amino-4-fluoropyridine.

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5-Bromo-4-fluoropyridin-2-amine reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Investigating the Reaction Kinetics of 5-Bromo-4-fluoropyridin-2-amine

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science, valued for its trifunctional nature that allows for sequential, site-selective modifications.[1][2][3] Understanding the kinetics of its key transformations—namely palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—is paramount for rational process development, optimization, and mechanistic elucidation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies involving this versatile substrate. We delve into the theoretical underpinnings of its reactivity, present detailed, field-tested protocols for monitoring common reactions, and offer insights into robust data analysis. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data essential for advancing chemical synthesis.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[4][5][6] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for phenyl groups, its capacity for hydrogen bonding, and its favorable metabolic profile. This compound, in particular, offers three distinct reactive sites: a C-Br bond amenable to palladium-catalyzed cross-coupling, a C-F bond activated for nucleophilic aromatic substitution (SNAr), and a nucleophilic amino group. This structural arrangement enables the synthesis of complex, three-dimensionally diverse molecular architectures.

A quantitative understanding of the reaction kinetics for this substrate is not merely an academic exercise. For process chemists, it informs the selection of optimal conditions to maximize yield and minimize impurities. For medicinal chemists, it provides insight into substituent effects on reactivity, guiding analog design. For mechanistic chemists, it offers a powerful tool to probe the intricate steps of catalytic cycles and substitution pathways. This document serves as an authoritative guide to achieving these goals.

Theoretical Framework: Understanding Reactivity and Kinetics

The kinetic behavior of this compound is governed by the electronic interplay of its substituents and the inherent properties of the pyridine ring.

  • Electronic Landscape: The pyridine nitrogen atom is strongly electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This intrinsic property makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[7][8][9]

    • Fluorine (C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), further activating the ring towards nucleophilic attack. This makes the C4 position a prime site for SNAr.

    • Bromine (C5): The bromine atom also withdraws electron density via induction (-I) but can donate via resonance (+M). Its primary role in the context of this molecule is to serve as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10]

    • Amine (C2): The amino group is a strong resonance electron-donating group (+M), which can partially counteract the electron-withdrawing effects of the ring nitrogen and fluorine. It can also act as an internal ligand, potentially coordinating to a metal catalyst and influencing the reaction kinetics.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions are the most common transformations performed at the C-Br bond.[10][12] Both proceed through a similar catalytic cycle, the kinetics of which can be complex.

The general mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14] The rate-determining step can vary depending on the specific substrates, ligands, and conditions, but is frequently the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step.[15][16]

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)-R(L_n) OA_Complex->TM_Complex Transmetalation ([R]-M) TM_Complex->Pd0 Reductive Elimination Product Ar-R TM_Complex->Product Product Formation ArX 5-Bromo-4-fluoro pyridin-2-amine ArX->OA_Complex RM Organoboron (Suzuki) or Amine/Base (Buchwald) RM->TM_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The C4-fluorine is an excellent leaving group in SNAr reactions due to the strong activation provided by the ring nitrogen. The reaction mechanism can be either a two-step process via a discrete Meisenheimer intermediate or a concerted process.[17] Recent studies suggest that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. The rate of reaction is typically dependent on the concentration of both the pyridine substrate and the incoming nucleophile.

SNAr_Mechanism cluster_stepwise Stepwise Pathway cluster_concerted Concerted Pathway Reactants Substrate (Ar-F) + Nucleophile (Nu-) Meisenheimer Meisenheimer Complex [Ar(F)(Nu)]- Reactants->Meisenheimer k1 TS Transition State [Nu---Ar---F]- Reactants->TS k_concerted Meisenheimer->Reactants k-1 Product Product (Ar-Nu) + F- Meisenheimer->Product k2 Step1 Step 1 (Attack) Step2 Step 2 (Elimination) TS->Product

Caption: Stepwise vs. Concerted pathways for SNAr reaction.

Design and Execution of Kinetic Experiments

A robust kinetic study requires careful planning, precise execution, and the right analytical tools.

Analytical Method Selection

The choice of analytical technique is critical for accurately monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is often the method of choice. It provides excellent separation of reactants, products, and byproducts, allowing for accurate quantification. A UV detector is typically used.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ or real-time NMR allows for the simultaneous monitoring of all proton- or fluorine-containing species without the need for sampling and quenching.[19] This is a powerful technique for observing intermediates.

  • UV-Vis Spectroscopy: This method can be employed if there is a significant and unique change in the UV-Vis spectrum as the reactant is converted to the product. It is well-suited for rapid reactions.[20]

Experimental Workflow

A standardized workflow ensures reproducibility and minimizes experimental error.

Experimental_Workflow A 1. Method Development (e.g., HPLC Separation) B 2. Prepare Calibrated Stock Solutions A->B C 3. Reaction Setup (Inert atmosphere, Temp. Control) B->C D 4. Initiate Reaction & Start Timer C->D E 5. Automated or Manual Sampling (Aliquot at t_x) D->E F 6. Quench Reaction in Aliquot E->F G 7. Sample Analysis (HPLC, NMR, etc.) F->G H 8. Data Processing (Peak Area -> Concentration) G->H I 9. Kinetic Analysis (Plot Conc. vs. Time, Determine Rate) H->I

Caption: Standardized workflow for a chemical kinetics experiment.

Protocols for Kinetic Analysis

The following protocols provide detailed, step-by-step methodologies. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling

Objective: To determine the reaction order and rate constant for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (Substrate)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄)[10][11]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, degassed)[10][11]

  • Internal Standard (IS) for chromatography (e.g., Biphenyl, Naphthalene)

  • Anhydrous solvents for stock solutions

Instrumentation:

  • HPLC-UV system with a reverse-phase C18 column.

  • Thermostatted reaction block or oil bath.

  • Schlenk line or glovebox for inert atmosphere.

Procedure:

  • Analytical Method Development: Develop an HPLC method that cleanly separates the substrate, arylboronic acid, product, and internal standard.

  • Calibration: Prepare a series of solutions with known concentrations of the substrate and product, each containing a fixed concentration of the internal standard. Generate calibration curves by plotting the ratio of the analyte peak area to the IS peak area versus concentration.

  • Reaction Setup:

    • In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., 2 mol%), base (e.g., 2.0 equivalents), and arylboronic acid (e.g., 1.2 equivalents) to a pre-dried reaction vial equipped with a stir bar.

    • Add the degassed solvent (e.g., 5 mL).

    • Prepare a separate stock solution of this compound and the internal standard in the same degassed solvent.

  • Reaction Initiation and Monitoring:

    • Place the reaction vial in the pre-heated block (e.g., 90 °C).

    • Allow the mixture to equilibrate for 5 minutes.

    • To initiate the reaction (t=0), add the substrate/IS stock solution via syringe and begin vigorous stirring.

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 min), withdraw a small aliquot (~50 µL) via syringe.

    • Immediately quench the aliquot in a vial containing a diluent (e.g., 1 mL of acetonitrile/water) to stop the reaction.

  • Sample Analysis: Analyze the quenched samples by HPLC.

  • Data Analysis:

    • Using the calibration curves, convert the peak area ratios from the HPLC data into concentrations of the substrate and product at each time point.

    • Plot [Substrate] versus time.

    • Determine the initial rate from the negative of the initial slope of the curve.

    • To determine the reaction order, repeat the experiment while varying the initial concentration of one reactant and keeping others constant. For example, to find the order with respect to the substrate, double its initial concentration and observe the effect on the initial rate.

Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination

Objective: To measure the rate of C-N bond formation using this compound.

Materials:

  • This compound (Substrate)

  • Amine coupling partner (e.g., Morpholine, Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)[15]

  • Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

  • Internal Standard (IS) for chromatography

Instrumentation:

  • Same as for Suzuki-Miyaura protocol.

Procedure:

  • Analytical Method and Calibration: Follow steps 1 and 2 from Protocol 1, adapting for the specific amine and expected product.

  • Reaction Setup (Catalyst Pre-formation):

    • In a glovebox, add the palladium precatalyst (e.g., 1 mol% Pd) and ligand (e.g., 2.2 mol%) to a reaction vial.

    • Add a portion of the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active Pd(0)Lₙ complex.

    • In a separate vial, dissolve the substrate, amine coupling partner (e.g., 1.2 equivalents), and internal standard in the remaining solvent.

  • Reaction Initiation and Monitoring:

    • Add the base (e.g., 1.4 equivalents) to the catalyst mixture, followed by the substrate/amine/IS solution. This is t=0.

    • Place the vial in the pre-heated block (e.g., 100 °C) and begin stirring.

    • Follow the sampling, quenching, and analysis procedure as described in steps 4 and 5 of Protocol 1.

  • Data Analysis: Perform data analysis as described in step 6 of Protocol 1. Pay close attention to potential catalyst inhibition or deactivation, which may manifest as a non-linear reaction progress curve even in the early stages.

Protocol 3: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr)

Objective: To determine the second-order rate constant for the displacement of fluorine with a nucleophile.

Materials:

  • This compound (Substrate)

  • Nucleophile (e.g., Sodium methoxide, Piperidine)

  • Solvent (e.g., Methanol for methoxide, DMSO for piperidine)

  • Internal Standard (IS) for chromatography

Instrumentation:

  • HPLC-UV or in situ NMR spectrometer.

  • Thermostatted reaction vessel.

Procedure:

  • Analytical Method and Calibration: Follow steps 1 and 2 from Protocol 1.

  • Reaction Setup:

    • Prepare a stock solution of the substrate and internal standard in the chosen solvent.

    • Prepare a separate stock solution of the nucleophile.

    • Place the substrate/IS solution in the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • To initiate the reaction (t=0), add the nucleophile stock solution and begin stirring.

    • Follow the sampling, quenching (e.g., with a dilute acid for amine nucleophiles), and analysis procedure as described in steps 4 and 5 of Protocol 1.

  • Data Analysis:

    • Convert analytical data to concentrations.

    • For a reaction that is first-order in both the substrate and nucleophile, the rate law is: Rate = k[Substrate][Nucleophile].

    • If pseudo-first-order conditions are used (e.g., [Nucleophile] ≥ 10 x [Substrate]), the rate law simplifies to Rate = k'[Substrate], where k' = k[Nucleophile].

    • A plot of ln([Substrate]) versus time will be linear with a slope of -k'. The second-order rate constant k can be found by dividing k' by the concentration of the nucleophile.

Data Presentation and Interpretation

Kinetic data should be presented clearly to facilitate interpretation. Tables are ideal for summarizing rate constants, reaction orders, and activation parameters.

Table 1: Example Data for Suzuki Coupling Rate Dependence on [Substrate]

Entry[Substrate]₀ (M)[Arylboronic Acid]₀ (M)Initial Rate (M/s)
10.050.101.25 x 10⁻⁵
20.100.102.52 x 10⁻⁵
30.150.103.73 x 10⁻⁵

Interpretation: The data in Table 1 shows that doubling the initial substrate concentration approximately doubles the initial rate, suggesting the reaction is first-order with respect to this compound under these conditions.

Table 2: Summary of Rate Constants for SNAr with Various Nucleophiles

NucleophileSolventTemp (°C)k (M⁻¹s⁻¹)
Sodium MethoxideMeOH508.4 x 10⁻⁴
PiperidineDMSO501.5 x 10⁻³
Sodium AzideDMF503.2 x 10⁻⁴

Interpretation: The relative values of the second-order rate constant k provide a quantitative measure of nucleophilicity towards this specific substrate.

Conclusion

The systematic study of the reaction kinetics of this compound provides invaluable data for synthetic route optimization, scale-up, and fundamental mechanistic understanding. By employing the robust analytical techniques and detailed protocols outlined in this guide, researchers can generate high-quality, reproducible kinetic data. This enables a predictive, rather than empirical, approach to synthesis, accelerating the development of novel pharmaceuticals and functional materials built upon this versatile chemical scaffold.

References

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  • Tomasik, P., & Johnson, C. D. (1985). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Advances in Heterocyclic Chemistry. [Link]
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  • Wikipedia. (2023).
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  • Marshall, D. B., et al. (1980). Acid-Base Kinetics of Pyridine Studied with a Slow Spectrophotometric Indicator in Methanol. Journal of the American Chemical Society. [Link]
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  • Buck, R. P. (1967). Kinetics of the reaction of Ni(II) ions with pyridine in water: a polarographic study. Transactions of the Faraday Society. [Link]
  • Abramovitch, R. A., & Newman, A. J. (1974). Nucleophilic Substitution of Fluoropyridines and -picolines with Methoxide, Thiophenoxide, and Methylthiophenoxide Ions in Methanol and in Hexamethylphosphoramide. The Journal of Organic Chemistry. [Link]
  • Herraiz, A. G., et al. (2021). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • Gzella, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. [Link]
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  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Not Voodoo. [Link]
  • Valdés, H., & Zaror, C. A. (2014). Kinetics of Pyridine Adsorption onto Granular Activated Carbon.
  • Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
  • Fairlamb, I. J. S. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
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Introduction: The Strategic Value of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-fluoropyridin-2-amine

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound is a heterocyclic scaffold of significant interest, offering a convergence of functionalities that make it a versatile precursor for the synthesis of complex, biologically active molecules.[1][2] Its structure is distinguished by three key features:

  • The Pyridine Core: A privileged scaffold in numerous approved pharmaceuticals, offering favorable pharmacokinetic properties and diverse interaction points.[3]

  • A C5-Bromine Substituent: An ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5]

  • An Electron-Withdrawing C4-Fluorine: This substituent modulates the electronic properties of the pyridine ring, often enhancing metabolic stability and influencing binding affinity.[6] The C-F bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-couplings, allowing for selective functionalization at the bromine position.[7]

  • A C2-Amino Group: This group can act as a hydrogen bond donor and a coordination site, while also influencing the regioselectivity of further reactions.

This guide provides an in-depth exploration of the most critical palladium-catalyzed reactions for the functionalization of this compound, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations, provide field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone transformation for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutical agents.[3][8] The reaction's power lies in its broad functional group tolerance, mild conditions, and the vast commercial availability of boronic acid coupling partners.[9]

Mechanistic Rationale

The catalytic cycle, elegantly orchestrated by a palladium complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10] The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex Ar-X (this compound) trans_complex Transmetalation Complex (Ar-Pd(II)-Ar')L₂ oa_complex->trans_complex Ar'-B(OH)₂ + Base (Boronic Acid) product Ar-Ar' (Coupled Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Considerations
  • Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used catalyst for this type of transformation. Alternatively, generating the active Pd(0) species in situ from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands is also a robust strategy.[8][12]

  • Base Selection: An inorganic base is required. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaromatic substrates as it is effective yet mild enough to prevent degradation of sensitive functional groups.[3] Potassium carbonate (K₂CO₃) is another viable option.[12]

  • Solvent System: A mixture of an organic solvent and water is standard. A 4:1 mixture of 1,4-dioxane and water provides a good medium for both the organic substrate and the inorganic base to be sufficiently soluble for the reaction to proceed efficiently.[3][8]

  • Potential Challenge: The primary amine on the substrate can potentially coordinate to the palladium center. While often not inhibitory, in cases of low yield, using a ligand that favors the desired catalytic cycle or N-protection of the amine (e.g., as an amide) can be considered.[3]

Data Presentation: Representative Suzuki-Miyaura Conditions

The following table, adapted from protocols for the structurally analogous 5-bromo-2-methylpyridin-3-amine, provides a strong starting point for optimization.[8]

Arylboronic Acid PartnerCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901680-90
3-Chlorophenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901675-85
2-Thiopheneboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.5)Dioxane/H₂O (4:1)901670-80
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed for a 1.0 mmol scale reaction.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (191 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (531 mg, 2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%). Subsequently, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 5-aryl-4-fluoropyridin-2-amine.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and highly versatile method for forming carbon-nitrogen bonds.[13][14] This reaction is indispensable for synthesizing complex molecules where a nitrogen-based substituent needs to be introduced onto an aromatic or heteroaromatic ring.[15]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, ligand exchange/deprotonation, and reductive elimination.[14] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent unproductive side reactions like beta-hydride elimination.[13][16]

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L pd0->oa_complex Ar-X (Substrate) amido_complex Palladium-Amido Complex (Ar-Pd(II)-NR'R'')L oa_complex->amido_complex HNR'R'' + Base product Ar-NR'R'' (Coupled Product) amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Experimental Considerations
  • Catalyst/Ligand System: Pre-formed palladium catalysts (precatalysts) are often used to ensure efficient generation of the active Pd(0) species.[15] A combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a bulky biarylphosphine ligand like Xantphos is a powerful and widely applicable system.[14]

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[7][14]

  • Solvent: Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are excellent choices. It is crucial that the solvent is thoroughly degassed to prevent oxidation of the catalyst.[7]

Data Presentation: Representative Buchwald-Hartwig Conditions

This table outlines typical conditions for coupling aryl bromides with various amines.

Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
AnilinePd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)Toluene11080-95
MorpholinePd(OAc)₂ (2%)BINAP (3%)NaOtBu (1.5)Toluene10085-95
BenzylaminePd₂(dba)₃ (2%)Xantphos (4%)NaOtBu (1.5)Dioxane10075-90
n-HexylaminePd(OAc)₂ (2%)X-Phos (4%)NaOtBu (1.5)Toluene10080-90
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed for a 1.0 mmol scale reaction.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.). In a separate vial, weigh this compound (191 mg, 1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and Xantphos (23 mg, 0.04 mmol, 4 mol%). Add these solids to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with Argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of Argon, add 5 mL of anhydrous, degassed toluene, followed by the amine coupling partner (e.g., morpholine, 96 µL, 1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography to obtain the desired C-N coupled product.

Sonogashira Coupling: Accessing Alkynylpyridines

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[17] The resulting alkynyl-substituted pyridines are highly valuable intermediates, serving as precursors for a wide range of more complex heterocyclic structures through subsequent transformations like cyclizations or reductions.[18]

Mechanistic Rationale

The Sonogashira reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate.[19] This copper acetylide then undergoes transmetalation with the palladium(II) complex, bringing the two coupling partners together on the palladium center.[19]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X L₂ pd0->oa_complex Ar-X alkynyl_pd Ar-Pd(II)-C≡CR' L₂ oa_complex->alkynyl_pd Transmetalation product Ar-C≡CR' alkynyl_pd->product Reductive Elimination product->pd0 cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->oa_complex cu_acetylide->cu_x alkyne R'C≡CH alkyne->cu_acetylide Base (Et₃N)

Caption: The interconnected Palladium and Copper cycles of the Sonogashira coupling.

Key Experimental Considerations
  • Catalyst System: The classic system consists of a palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI).[17][19]

  • Base and Solvent: An amine base, most commonly triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and as a solvent or co-solvent with another anhydrous solvent like THF or DMF.[7][17]

  • Atmosphere: Rigorous exclusion of oxygen is critical, as oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to undesired side products.

Data Presentation: Representative Sonogashira Conditions

The following conditions are adapted from protocols for similar bromopyridine substrates.[17]

Terminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base/SolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₄ (5%)CuI (10%)Et₃N/THFRT1685-95
1-OctynePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃NRT1280-90
Propargyl alcoholPd(PPh₃)₄ (5%)CuI (10%)Et₃N/THFRT1675-85
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)Et₃NRT1290-98
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is designed for a 1.0 mmol scale reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (191 mg, 1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and Copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with Argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of Argon, add 4 mL of anhydrous THF and 2 mL of anhydrous Et₃N. The mixture should be degassed by bubbling Argon through it for 15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).

  • Purification: Wash the organic solution with saturated aqueous NH₄Cl (15 mL) and then brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can then be purified by flash column chromatography on silica gel.

Synthetic Versatility Workflow

The true power of this compound lies in its ability to serve as a central hub for generating diverse molecular architectures. The primary cross-coupling products can be starting points for further synthetic elaboration, enabling rapid exploration of chemical space.

workflow start This compound suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira prod_aryl 5-Aryl/Heteroaryl Derivatives suzuki->prod_aryl prod_amine 5-Amino Derivatives buchwald->prod_amine prod_alkyne 5-Alkynyl Derivatives sonogashira->prod_alkyne

Caption: Synthetic pathways from this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere. Solvents should be handled with care, avoiding inhalation and skin contact.

References

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Application Notes & Protocols: 5-Bromo-4-fluoropyridin-2-amine as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, the 2-aminopyridine scaffold has emerged as a "privileged" structure, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its utility stems from the 2-amino group's ability to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring motif for inhibitors.

This guide focuses on 5-Bromo-4-fluoropyridin-2-amine , a strategically functionalized building block designed for efficient and versatile synthesis of novel kinase inhibitors. The molecule's architecture provides three key points of utility:

  • The 2-Amino Group: Acts as the primary hinge-binding element.

  • The 5-Bromo Position: Serves as a versatile handle for diversification through palladium-catalyzed cross-coupling reactions.[4][5]

  • The 4-Fluoro Substituent: Functions to modulate the molecule's physicochemical properties, enhancing drug-like characteristics such as metabolic stability and binding affinity.[6][7]

This document provides an in-depth analysis of the scaffold's advantages, detailed protocols for its key transformations, and a case study illustrating its application in the synthesis of a Fibroblast Growth Factor Receptor (FGFR) inhibitor core.

The Architectural Advantage of this compound

The specific arrangement of functional groups on this pyridine ring is not accidental; it is optimized for modern medicinal chemistry strategies, particularly for structure-activity relationship (SAR) studies.

cluster_molecule This compound cluster_key Key Functional Sites mol hinge 2-Amino Group (Hinge Binding) coupling 5-Bromo Atom (Cross-Coupling Handle) modulation 4-Fluoro Atom (Property Modulation) p1 p1->hinge p2 p2->coupling p3 p3->modulation

Caption: Key reactive and functional sites of this compound.

The "Fluorine Advantage": More Than Just a Halogen

The strategic placement of a fluorine atom at the C4 position provides significant benefits that are crucial in drug design. Fluorine is the most electronegative element, and its incorporation can profoundly influence a molecule's properties in a predictable manner.[6][7]

  • Metabolic Stability: Aromatic C-H bonds are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-F bond is significantly stronger and more resistant to this cleavage, effectively blocking a potential metabolic soft spot and potentially increasing the drug's half-life.[8]

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the nearby 2-amino group. This fine-tuning of basicity can alter the ionization state of the molecule at physiological pH, which in turn affects solubility, cell permeability, and the strength of the hydrogen bonds formed with the kinase hinge.[6][7]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the protein's active site, including dipole-dipole interactions and orthogonal multipolar interactions with backbone carbonyls. This can lead to a significant increase in binding affinity and potency.[9]

Key Synthetic Transformations and Protocols

The bromine atom at the C5 position is the primary site for chemical diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the efficient formation of C-C and C-N bonds.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the method of choice for introducing aryl and heteroaryl moieties, which are essential for probing the solvent-exposed regions of the kinase active site to enhance potency and selectivity.[10]

G start 1. Reaction Setup - Add Pyridine, Boronic Acid, Base to Flask - Establish Inert Atmosphere (Ar/N2) reagents 2. Reagent Addition - Add Pd Catalyst (e.g., Pd(PPh3)4) - Add Solvents (e.g., Dioxane/H2O) start->reagents reaction 3. Reaction - Heat to 85-95 °C - Stir for 12-18 hours - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up & Purification - Cool and Dilute with EtOAc - Filter through Celite - Aqueous Wash & Extraction - Purify by Column Chromatography reaction->workup product 5. Final Product (5-Aryl-4-fluoropyridin-2-amine) workup->product G start 1. Reaction Setup - Add Pyridine, Amine, Base, Ligand, Pd Source - Establish Inert Atmosphere (Ar/N2) reagents 2. Solvent Addition - Add Anhydrous Solvent (e.g., Toluene) start->reagents reaction 3. Reaction - Heat to 100-110 °C - Stir vigorously - Monitor by TLC/LC-MS reagents->reaction workup 4. Work-up & Purification - Cool and Dilute - Filter through Celite - Aqueous Wash & Extraction - Purify by Column Chromatography reaction->workup product 5. Final Product (5-(Substituted-amino)-4-fluoropyridin-2-amine) workup->product cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: N-Arylation (Buchwald-Hartwig) start intermediate start->intermediate Pd(PPh3)4, K3PO4 Dioxane/H2O, 90 °C boronic_acid 2,6-dichloro-3,5-dimethoxy- phenylboronic acid final_product FGFR Inhibitor Core intermediate->final_product Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110 °C amine Substituted Aniline

Sources

Application Notes and Protocols for 5-Bromo-4-fluoropyridin-2-amine: A Versatile Building Block for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Compound Profile and Strategic Importance

5-Bromo-4-fluoropyridin-2-amine is a trifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of an amino group, a fluorine atom, and a bromine atom on the pyridine core allows for sequential and site-selective functionalization, making it an invaluable intermediate for the synthesis of complex molecular architectures.

The bromine atom at the C5 position serves as the primary reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at C4 offers a potential site for nucleophilic aromatic substitution (SNAr), albeit under more forcing conditions. The amino group at C2 not only influences the electronic properties of the ring but can also participate in further synthetic transformations. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its most common and impactful applications.

Table 1: Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 944401-69-8[1][2][3]
Molecular Formula C₅H₄BrFN₂[1]
Molecular Weight 191.00 g/mol [1]
Appearance Solid[2]
Storage Keep in a dark place, inert atmosphere, 2-8°C[2]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][2]

Safety First: Always consult the full Safety Data Sheet (SDS) before use.[4][5][6] Handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[4]

Core Reactivity: A Guide to Site-Selectivity

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This selectivity is governed by the principles of transition-metal catalysis and nucleophilic aromatic substitution.

  • C5-Br Bond: The carbon-bromine bond is the most labile site for oxidative addition to a Pd(0) complex.[7] This makes it the preferred position for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. The reactivity order for aryl halides in these reactions is generally I > Br > Cl.[7]

  • C4-F Bond: The carbon-fluorine bond is significantly stronger and less prone to oxidative addition. However, the fluorine atom activates this position toward nucleophilic aromatic substitution (SNAr), a reaction that is further facilitated by the electron-withdrawing nature of the pyridine ring nitrogen.[8] This reaction typically requires a strong nucleophile and often higher temperatures.

  • C2-NH₂ Group: The primary amine is a key functional group that can direct metallation or be functionalized itself. In the context of cross-coupling, it generally remains intact, as modern palladium catalyst systems exhibit high functional group tolerance.[9][10]

Caption: Reactivity Map of this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 5-aryl-4-fluoropyridin-2-amine derivatives, key scaffolds in pharmaceutical agents.[11]

Causality and Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds.[12] The choice of a palladium catalyst, base, and solvent system is critical for achieving high yields. For heteroaryl halides like our substrate, a common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. A base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is required for the transmetalation step of the catalytic cycle.[9][10] A mixed solvent system, typically 1,4-dioxane and water (4:1), is used to dissolve both the organic substrate and the inorganic base.[9][11] The presence of the free amino group is well-tolerated by this catalytic system, obviating the need for protection/deprotection steps.[10]

G Figure 2: Suzuki-Miyaura Experimental Workflow A 1. Add Reagents (Aminopyridine, Boronic Acid, Base) to Schlenk Flask B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) A->B C 3. Add Catalyst & Solvents (Pd(PPh₃)₄, Dioxane/Water) B->C D 4. Heat Reaction (85-95 °C, 12-18h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Work-up (Cool, Dilute with EtOAc, Filter) E->F G 7. Extraction (Wash with H₂O, Brine) F->G H 8. Purification (Dry, Concentrate, Column Chromatography) G->H

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).[11]

  • Inert Atmosphere: Seal the flask with a septum, and carefully evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.). Using anhydrous syringes, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (a typical concentration is 0.1 M based on the limiting reagent).[11]

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[11]

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a plug of Celite® to remove the palladium catalyst and inorganic salts.[11]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Table 2: Representative Arylboronic Acids for Suzuki Coupling (Yields are estimated based on reactions with the analogous substrate 5-bromo-2-methylpyridin-3-amine)[9]

Arylboronic AcidProduct StructureExpected Yield
4-Methylphenylboronic acid5-(4-methylphenyl)-4-fluoropyridin-2-amineGood to Excellent
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-4-fluoropyridin-2-amineGood to Excellent
3-Chlorophenylboronic acid5-(3-chlorophenyl)-4-fluoropyridin-2-amineModerate to Good
Thiophene-2-boronic acid5-(thiophen-2-yl)-4-fluoropyridin-2-amineModerate to Good

Application Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 5-(N-aryl/alkyl-amino)-4-fluoropyridin-2-amine derivatives via C-N bond formation at the C5 position.

Causality and Rationale: The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for constructing C-N bonds.[13][14] The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7] For electron-rich and potentially coordinating substrates like aminopyridines, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos) are often superior.[13] A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile. Anhydrous, aprotic solvents such as toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.[13]

G Figure 3: Buchwald-Hartwig Catalytic Cycle cluster_legend Legend A LPd(0) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L) B->C D Ligand Exchange (Amine Coordination) C->D + R'R''NH - Br⁻ E [Ar-Pd(II)-NHR'R'']⁺ D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''(L) F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NR'R'' (Product) H->I Pd0 Pd(0) Species PdII Pd(II) Intermediates Product Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), cesium carbonate (Cs₂CO₃) (1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours, depending on the nucleophilicity of the amine.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 3: Representative Amines for Buchwald-Hartwig Amination (Conditions should be optimized for each substrate)

Amine NucleophileLigand SuggestionBase SuggestionExpected Product Class
AnilineXantphosCs₂CO₃5-(Arylamino)-pyridines
MorpholineXantphos / RuPhosNaOtBu5-(Heterocyclylamino)-pyridines
BenzylamineBrettPhos / cataCXium AK₃PO₄ / NaOtBu5-(Benzylamino)-pyridines
BenzamideXantPhosK₂CO₃ / K₃PO₄5-(Acylamino)-pyridines

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Iqbal, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 200.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1389-1392.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
  • Jones, C. P., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7414-7417.
  • ResearchGate. (n.d.). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Newman, S. G., & Willis, M. C. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 61(32), e202203649.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Zeglis, B. M., et al. (2012). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 53(8), 949-952.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936.
  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4239-4244.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues with in-depth explanations and actionable solutions.

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent challenge in this synthesis. The primary causes often revolve around incomplete reaction, side product formation, and purification losses. Let's break down the potential issues in a typical synthetic route starting from 2-Amino-4-fluoropyridine.

Typical Synthetic Route:

Caption: General synthesis of this compound.

Potential Causes for Low Yield & Solutions:

  • Sub-optimal Bromination Conditions: The electrophilic bromination of 2-Amino-4-fluoropyridine is a critical step. The amino group is a strong activating group, which can lead to over-bromination or bromination at undesired positions if not carefully controlled.

    • Solution:

      • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the brominating agent (e.g., N-Bromosuccinimide - NBS) to control the reaction rate and improve selectivity.[1]

      • Stoichiometry: Use a slight excess of the brominating agent (1.05-1.1 equivalents) to ensure complete consumption of the starting material. However, a large excess can lead to di-brominated byproducts.

      • Solvent Choice: Anhydrous acetonitrile is a common solvent for this reaction.[2] Ensure the solvent is dry, as water can react with the brominating agent.

  • Formation of Isomeric Byproducts: The activating effect of the amino group can direct bromination to the C3 and C5 positions. While the C5 position is generally favored, the formation of 2-amino-3-bromopyridine and 2-amino-3,5-dibromopyridine can occur.[3]

    • Solution:

      • Protecting Group Strategy: To enhance regioselectivity for the C5 position, consider protecting the amino group as an acetamide. The bulkier protecting group can sterically hinder bromination at the C3 position. The acetyl group can be removed by hydrolysis after bromination.[3][4]

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is easier to handle and can provide better selectivity.[5]

  • Purification Losses: The product and starting material can have similar polarities, making separation by column chromatography challenging and leading to yield loss.

    • Solution:

      • Recrystallization: This is often a more effective purification method for this compound. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallization of the desired product, leaving impurities in the mother liquor.[6]

      • Acid-Base Extraction: Utilize the basicity of the amino group. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The organic layer will retain less polar impurities. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

Q2: I am observing significant amounts of di-brominated and other impurities in my final product. How can I minimize their formation?

The formation of impurities is a direct consequence of the high reactivity of the pyridine ring activated by the amino group.

Troubleshooting Impurity Formation:

ImpurityProbable CauseMitigation Strategy
2-Amino-3,5-dibromopyridine Excess brominating agent, elevated reaction temperature.Carefully control the stoichiometry of the brominating agent (1.05-1.1 eq.). Maintain a low reaction temperature (0-5 °C) during addition.[6]
2-Amino-3-bromopyridine Lack of regioselectivity.Employ a protecting group strategy for the amino group (e.g., acetylation) to sterically hinder the C3 position.[3]
Unreacted Starting Material Incomplete reaction.Ensure the reaction goes to completion by monitoring with TLC. A slight excess of the brominating agent can be used.
Q3: The reaction seems to stall and does not go to completion. What should I check?

A stalled reaction can be frustrating. Here are some key factors to investigate:

  • Reagent Quality:

    • Brominating Agent: NBS can decompose over time. Use a fresh bottle or test the activity of your current stock.

    • Solvent: Ensure your solvent is anhydrous. Water can consume the brominating agent.

  • Reaction Temperature: While a low initial temperature is crucial for selectivity, the reaction may require warming to room temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

  • Mixing: Ensure efficient stirring, especially if the reaction is heterogeneous.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most direct and commonly used method is the electrophilic bromination of 2-Amino-4-fluoropyridine using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as acetonitrile.[2]

Q2: Are there alternative synthetic strategies I can consider?

Alternative Route: Sandmeyer Reaction

Caption: A possible Sandmeyer reaction route.

This approach starts with a different precursor and introduces the bromo group via a diazonium salt intermediate. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[9]

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An indispensable tool for tracking the consumption of the starting material and the formation of the product and byproducts.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the reaction progress and the purity of the product.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Q4: What are the key safety considerations when performing this synthesis?
  • Brominating Agents: N-Bromosuccinimide and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before starting any experiment.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

  • 2-Amino-4-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Ice-water bath

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath with stirring.

  • Slowly add N-bromosuccinimide (1.05-1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and stir. The crude product should precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. References

  • Vertex AI Search. (2025). meta-Selective Fluorination of Pyridine Derivatives.

  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction.

  • Journal of the American Chemical Society. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates.

  • MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.

  • Benchchem. 2-Amino-5-bromopyridine | 1072-97-5.

  • ACS Publications. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates.

  • ChemicalBook. 2-Amino-5-bromopyridine synthesis.

  • Guidechem. 2-Amino-5-bromopyridine 1072-97-5 wiki.

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.

  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

  • ChemicalBook. This compound synthesis.

  • Synblock. CAS 944401-69-8 | this compound.

  • Google Patents. (CN102898358A). Preparation method of fluoropyridine compounds.

  • Wikipedia. Sandmeyer reaction.

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

  • Organic Chemistry Portal. Sandmeyer Reaction.

  • Google Patents. (CN103420903A). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018).

  • Sandmeyer Reaction Mechanism Explained | PDF | Chemical Compounds | Chemistry.

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.

  • PubChem. This compound | C5H4BrFN2 | CID 57917407.

  • Sigma-Aldrich. This compound | 944401-69-8.

  • BLD Pharm. 944401-69-8|this compound.

  • BLD Pharm. 2010226-91-0|5-Bromo-2-fluoropyrimidin-4-amine.

  • PMC - NIH. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

  • ChemicalBook. This compound CAS#: 944401-69-8.

  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

Sources

Technical Support Center: Purification of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and the integrity of the final products. The synthesis of this compound, typically via electrophilic bromination of 2-amino-4-fluoropyridine, can yield a crude product containing various impurities. This guide provides detailed protocols and troubleshooting advice for the two most common and effective purification techniques: recrystallization and silica gel column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The most common impurities arise from the bromination reaction itself. The primary concerns are:

  • Di-brominated species: Over-bromination can lead to the formation of 2-amino-3,5-dibromo-4-fluoropyridine. This is often promoted by higher reaction temperatures or an excess of the brominating agent.[1][2]

  • Isomeric mono-bromo compounds: Depending on the reaction conditions, small amounts of other positional isomers may be formed.

  • Unreacted starting material: Incomplete reaction will leave residual 2-amino-4-fluoropyridine in your crude product.

Q2: My crude product is a dark-colored solid. Is this normal, and can it be purified?

A2: Yes, it is common for the crude product of bromination reactions to be colored. These colored impurities are often minor by-products that can typically be removed effectively by either recrystallization or column chromatography, yielding a white to off-white solid.

Q3: How should I store the purified this compound?

A3: The purified compound should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated at 2-8°C in a dark place to prevent degradation.[3]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. It allows you to visualize the separation of your target compound from impurities. For visualization, UV light (254 nm) is often effective for aromatic compounds like this one.[4][5] Staining with potassium permanganate or iodine can also be used to visualize non-UV active impurities.[4]

Purification Workflow Decision Diagram

This diagram outlines a logical approach to purifying your crude this compound.

PurificationWorkflow start Crude this compound assess_purity Assess Purity by TLC/HPLC start->assess_purity is_high_purity Is Purity >95%? assess_purity->is_high_purity recrystallization Recrystallization is_high_purity->recrystallization No final_product Pure Product (>98%) is_high_purity->final_product Yes is_recrystallization_successful Purity Goal Met? recrystallization->is_recrystallization_successful troubleshoot_recrystallization Troubleshoot Recrystallization recrystallization->troubleshoot_recrystallization column_chromatography Column Chromatography is_recrystallization_successful->column_chromatography No is_recrystallization_successful->final_product Yes is_column_successful Purity Goal Met? column_chromatography->is_column_successful troubleshoot_column Troubleshoot Column Chromatography column_chromatography->troubleshoot_column is_column_successful->final_product Yes is_column_successful->troubleshoot_column No

Caption: Decision workflow for purifying this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially when the crude product is relatively pure (>90%). The choice of solvent is critical. For brominated aminopyridines, polar protic solvents or a binary solvent system of a polar and a non-polar solvent often work well.

Materials:

  • Crude this compound

  • Ethanol or Ethyl Acetate and Petroleum Ether (or Hexanes)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: Perform a small-scale test to determine the optimal solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate/petroleum ether are good starting points.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (or the more polar solvent of the binary system).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If using a binary system, add the polar solvent until the solid dissolves at reflux, then add the non-polar solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is a more powerful technique for separating compounds with different polarities and is ideal for purifying crude material with significant impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexanes) and Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Step-by-Step Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase using TLC. A mixture of petroleum ether and ethyl acetate is a good starting point. The ideal eluent should give your product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

    • Pour the slurry into the column and gently tap to ensure even packing. Drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Table 1: Suggested Gradient for Column Chromatography

Solvent System (Petroleum Ether:Ethyl Acetate)Volume (for a 1g scale purification)Purpose
95:5200 mLElute non-polar impurities
90:10400 mLElute the product
80:20400 mLElute more polar impurities

Troubleshooting Guide

Issue 1: Low Recovery from Recrystallization
Potential CauseRecommended Solution
Too much solvent used for dissolution.Use the minimum amount of hot solvent required to dissolve the solid.
Cooling was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is significantly soluble in the cold solvent.Try a different solvent system. A binary solvent system can often be fine-tuned for better recovery.
Product oiled out instead of crystallizing.Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and try cooling again. Seeding with a small crystal of the pure product can also help induce crystallization.
Issue 2: Poor Separation in Column Chromatography
Potential CauseRecommended Solution
Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Ensure the Rf of the product is around 0.2-0.3 for good separation.
Column was packed improperly (air bubbles, cracks).Repack the column carefully, ensuring a homogenous and bubble-free silica bed.
Sample was overloaded.Use an appropriate amount of silica gel for the amount of crude product (typically a 40-50:1 ratio of silica to crude material by weight).
Co-elution of impurities with the product.Try a shallower gradient or isocratic elution with the optimal solvent mixture determined by TLC. For very polar impurities, adding a small amount of a more polar solvent like methanol to the eluent might be necessary in the final stages.
Compound is streaking on the column.For basic compounds like aminopyridines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help reduce tailing and improve peak shape by neutralizing acidic sites on the silica gel.[7]

Troubleshooting Logic Diagram for Column Chromatography

TroubleshootingColumn start Poor Separation in Column check_tlc Review TLC Analysis start->check_tlc is_rf_ok Is Product Rf ~0.2-0.3? check_tlc->is_rf_ok check_loading Assess Sample Loading is_rf_ok->check_loading Yes solution_reoptimize_eluent Re-optimize Mobile Phase is_rf_ok->solution_reoptimize_eluent No is_loading_ok Is Silica:Sample Ratio >40:1? check_loading->is_loading_ok check_packing Inspect Column Packing is_loading_ok->check_packing Yes solution_reduce_load Reduce Sample Load is_loading_ok->solution_reduce_load No is_packing_ok Is Packing Homogeneous? check_packing->is_packing_ok consider_gradient Modify Elution Gradient is_packing_ok->consider_gradient Yes solution_repack_column Repack Column is_packing_ok->solution_repack_column No solution_shallow_gradient Use a Shallower Gradient consider_gradient->solution_shallow_gradient solution_add_triethylamine Consider adding Triethylamine consider_gradient->solution_add_triethylamine

Caption: Troubleshooting logic for poor separation in column chromatography.

References

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • UCLA Chemistry. (n.d.). TLC stains.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Thin Layer Chromatography. (n.d.). TLC Visualization Reagents.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem Technical Support.
  • International Journal of Scientific & Engineering Research. (2015). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 6(5).

Sources

Technical Support Center: 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-fluoropyridin-2-amine (CAS: 944401-69-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and potential degradation of this compound. The following sections offer answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and the chemical nature of halogenated pyridines, the following conditions should be met:

  • Temperature: Store refrigerated at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This minimizes exposure to moisture and oxygen, which can participate in degradation pathways.

  • Light: Keep the container in a dark place to prevent potential photochemical reactions. Brominated aromatic compounds can be susceptible to light-induced degradation.[2]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress.[3][4]

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and acid-catalyzed hydrolysis from atmospheric moisture.
Light Keep in Dark PlaceAvoids potential photolytic cleavage of the C-Br bond.
Container Tightly Sealed, DryPrevents ingress of moisture and other atmospheric contaminants.

Q2: What are the primary safety hazards associated with this compound?

A: this compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Key hazard statements include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Causes skin irritation and serious eye irritation.[5]

  • May cause respiratory irritation.[5]

Always consult the latest Safety Data Sheet (SDS) from your supplier for complete safety information.[3][6]

Q3: What is the expected appearance and solubility of pure this compound?

A: The pure compound is a white to off-white or light-yellow solid or crystalline powder.[1][7] In terms of solubility, while specific data is limited, compounds with similar structures are typically soluble in polar organic solvents like methanol, chloroform, and ethyl acetate, with slight solubility in water.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, providing insights into the underlying chemistry and offering actionable solutions.

Q1: My reaction has produced a major byproduct with a mass corresponding to the loss of fluorine and the addition of an oxygen atom (M-19+16 Da). What is happening and how can I prevent it?

A: You are likely observing hydrolysis of the C-F bond.

Causality & Mechanism: The pyridine ring is an electron-deficient aromatic system. This electronic nature, combined with the strong electronegativity of the fluorine atom, makes the carbon at the 4-position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] The rate of nucleophilic displacement for halogens on a pyridine ring generally follows the order F > Cl > Br > I.[8][10]

Even trace amounts of water in your reaction solvent can act as a nucleophile, attacking the C4 position and displacing the fluoride ion to form the corresponding 4-hydroxypyridine derivative. This process can be catalyzed by acid.[11][12] The resulting pyridone tautomer is often highly stable, driving the degradation process.

Recommended Solutions:

  • Solvent Purity: Use anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passage through an activated alumina column) or purchased as high-purity anhydrous grade and used immediately after opening.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere (argon or nitrogen) throughout your experiment to exclude atmospheric moisture.

  • Reagent Purity: Ensure all starting materials and reagents are anhydrous. If using bases like hydroxides or carbonates, be aware they can introduce water.

  • Temperature Control: While the reaction can occur at room temperature, elevated temperatures will significantly accelerate the rate of hydrolysis. If your desired reaction requires heat, minimizing the reaction time is crucial.

cluster_0 S(N)Ar Hydrolysis Pathway Start This compound Intermediate Meisenheimer Complex (Charge delocalized to ring N) Start->Intermediate Attack by H2O (Nucleophile) Product 5-Bromo-4-hydroxypyridin-2-amine (Pyridone Tautomer) Intermediate->Product Loss of F-

Caption: Primary degradation via SNAr hydrolysis.

Q2: I am observing significant debromination or other unexpected side reactions involving the C-Br bond. What are the potential causes?

A: This could be due to photochemical degradation or incompatibility with certain reagents.

Causality & Mechanism:

  • Photochemical Instability: Aromatic bromides can be sensitive to UV light.[2] Irradiation can induce homolytic cleavage of the C-Br bond, forming a radical intermediate. This radical can then be quenched by abstracting a hydrogen atom from the solvent or another reagent, leading to a debrominated impurity.

  • Reductive Environments: Strong reducing agents or certain transition metal catalysts (especially under reductive conditions) can promote cleavage of the C-Br bond.

  • Radical Reactions: If your reaction involves radical initiators or proceeds via a radical mechanism, the C-Br bond may be labile.[13]

Recommended Solutions:

  • Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in an amber glass vessel to exclude light.

  • Reagent Compatibility: Carefully review your reaction conditions. If using potent reducing agents or catalysts known to insert into C-Br bonds (e.g., certain low-valent palladium or nickel species), consider if a protective strategy or alternative catalyst system is needed.

  • Avoid Radical Initiators: Unless intended, ensure your system is free from common radical initiators (like peroxides or AIBN) and that solvents are peroxide-free.

Q3: I am attempting a cross-coupling reaction at the C-Br position, but I am getting low yields and significant byproducts related to the C-F bond. How can I improve selectivity?

A: This is a challenge of competing reactivity. While the C-Br bond is the typical site for Pd-catalyzed cross-coupling, the highly activated C-F bond can undergo competing nucleophilic substitution.

Causality & Mechanism: Many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) use a base and a nucleophilic coupling partner. These basic and/or nucleophilic conditions are precisely the ones that can promote SNAr at the C4 position, leading to displacement of the fluoride. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, highlighting the extreme reactivity of the C-F bond in such systems.[10][14] Your desired cross-coupling and the undesired SNAr are in a kinetic competition.

Recommended Solutions:

  • Choice of Base: Use a weaker, non-nucleophilic base if possible. For example, a carbonate base (Cs₂CO₃, K₂CO₃) might be preferable to a stronger alkoxide or hydroxide base.

  • Temperature Optimization: Run the reaction at the lowest possible temperature that still allows the cross-coupling to proceed. SNAr reactions are often highly temperature-dependent.

  • Nucleophile Concentration: Avoid a large excess of the nucleophilic coupling partner, as this can favor the bimolecular SNAr pathway.

  • Catalyst and Ligand Choice: Select a palladium catalyst and ligand system known for high activity in C-Br bond activation at low temperatures. This can help the desired reaction outcompete the degradation pathway.

Start Experiment Shows Unexpected Byproduct(s) CheckMass Analyze Byproduct Mass (LC-MS) Start->CheckMass CheckPurity Assess Purity (NMR, HPLC) Start->CheckPurity MassLossF Mass = M-19+16 Da? CheckMass->MassLossF ImpureNMR Impure NMR but Clean MS? CheckPurity->ImpureNMR MassLossBr Mass = M-80+1 Da? MassLossF->MassLossBr No Hydrolysis Issue: Hydrolysis at C-F Solution: Use Anhydrous Conditions MassLossF->Hydrolysis Yes OtherMass Other Mass Change? MassLossBr->OtherMass No Debromination Issue: Debromination Solution: Protect from Light MassLossBr->Debromination Yes Isomers Isomers ImpureNMR->Isomers Yes Check for Isomers, Residual Solvents ReviewReaction Review Reaction Stoichiometry & Reagent Purity ImpureNMR->ReviewReaction No

Caption: Troubleshooting workflow for purity issues.

References

  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1867. RSC Publishing. [Link]
  • E., D. G., & D. G., E. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • T. P., L., & T. P., L. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
  • R. R., K., & R. R., K. (2021).
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates | Request PDF.
  • Selective halogenation of pyridines and diazines via unconventional intermedi
  • T. P., L., & T. P., L. (2015).
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • This compound | C5H4BrFN2 | CID 57917407. PubChem. [Link]
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. [Link]
  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF.
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
  • Y. S., C., & Y. S., C. (2018).
  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]
  • Z., L., & Z., L. (2024). A Phosphorus–Nitrogen Synergistic Flame Retardant for Enhanced Fire Safety of Polybutadiene. MDPI. [Link]
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025). PDF. [Link]
  • Z., G., & Z., G. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
  • Bromine. Wikipedia. [Link]
  • Bromination of other aromatic substrates a | Download Table.

Sources

Optimizing Reaction Conditions for 5-Bromo-4-fluoropyridin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern the reactivity of this molecule.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and general reactivity of this compound.

Q1: What are the key reactive sites on this compound and their expected reactivity?

A: this compound possesses three primary sites for functionalization, each with distinct reactivity profiles. Understanding this is crucial for achieving regioselectivity.

  • C5-Bromine: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.[1] The bromine atom is a good leaving group in these catalytic cycles.

  • C4-Fluorine: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine ring nitrogen. This site can react with strong nucleophiles, often under thermal conditions.

  • C2-Amine: The primary amino group can be acylated, alkylated, or used as a nucleophile in its own right. It can also coordinate to metal catalysts, potentially influencing the reaction outcome.[2]

Q2: What are the recommended storage and handling procedures for this compound?

A: Proper storage and handling are critical for maintaining the integrity of the reagent.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2–8 °C to prevent degradation.[4] Keep it in a dark place as it may be light-sensitive.

  • Handling: this compound is harmful if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Ensure eyewash stations and safety showers are nearby.[3]

Q3: What are common solvents for dissolving and reacting this compound?

A: While comprehensive quantitative solubility data is not widely published, qualitative information and common practices in cross-coupling reactions suggest the following:[6]

  • Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water, for Suzuki and Buchwald-Hartwig reactions.[7][8]

  • Alcohols: The compound is reported to be soluble in methanol.[6] Isopropanol has also been used in Suzuki coupling reactions.[8]

  • Other Solvents: Acetonitrile is used as a solvent for its synthesis.[4][9]

Solubility should always be confirmed on a small scale before proceeding with a large-scale reaction.

Troubleshooting and Optimization Guide

This section provides detailed, problem-oriented guidance for the most common synthetic transformations involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling reaction of this compound with an arylboronic acid is failing or giving very low yields. What are the likely causes and how can I optimize the reaction?

A: Low yields in Suzuki couplings with this substrate are a common challenge, often stemming from catalyst deactivation or suboptimal reaction parameters. The presence of the free amino group can complicate the reaction by coordinating to the palladium center.[2]

Causality-Driven Optimization Strategy:

  • Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ligand is paramount.[7]

    • Problem: Simple catalysts like Pd(PPh₃)₄ may be inefficient. The electron-rich, coordinating nature of the aminopyridine substrate can hinder the catalytic cycle.

    • Solution: Employ catalyst systems known for coupling electron-rich aryl halides. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often highly effective.[10] For some substrates, N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr can also offer high activity.[7]

  • Base Selection: The base is critical for activating the boronic acid but can also promote side reactions.

    • Problem: Weak bases may lead to slow transmetalation. Harsh bases (e.g., NaOH, KOH) could promote unwanted SNAr at the C4-fluorine position or substrate degradation.

    • Solution: Start with a moderately strong base like K₃PO₄ or K₂CO₃.[7][8] Cs₂CO₃ is another excellent, albeit more expensive, option that often enhances reaction rates.

  • Solvent and Temperature: The solvent system influences catalyst stability and reactant solubility.

    • Problem: A suboptimal solvent can lead to poor solubility or catalyst decomposition at high temperatures.

    • Solution: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is standard.[7][8] The water is crucial for dissolving the base and facilitating the catalytic cycle. If the reaction is sluggish, ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Increase the temperature incrementally, typically from 80 °C up to 110 °C, while monitoring for decomposition.[2][7]

  • Protecting Group Strategy: If optimization fails, the C2-amino group may be the culprit.

    • Problem: The primary amine's labile proton and lone pair can interfere with the reaction.[11][12]

    • Solution: Consider protecting the amine, for example, as an acetamide. This modification reduces its coordinating ability and can dramatically improve coupling efficiency. The protecting group can be removed post-coupling.[11][12]

Table 1: Recommended Starting Conditions for Suzuki Coupling

Parameter System 1: Traditional System 2: Buchwald Ligand System 3: NHC Ligand
Pd Source Pd(PPh₃)₄ (5 mol%) Pd(OAc)₂ (2-3 mol%) Pd-PEPPSI-IPr (2-3 mol%)
Ligand - SPhos or XPhos (4-6 mol%) -
Base K₃PO₄ (2.5 equiv) K₃PO₄ (2.5 equiv) K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1) Toluene / H₂O (10:1) Anhydrous THF
Temperature 90-95 °C 100-110 °C 60-80 °C

| Reference |[8][11] |[7][10] |[7] |

Diagram 1: Suzuki Coupling Troubleshooting Workflow

G start Low Yield in Suzuki Coupling check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) start->check_reagents degas Ensure Rigorous Degassing (Ar or N2 sparging) check_reagents->degas catalyst Optimize Catalyst System degas->catalyst base Screen Different Bases (K3PO4, K2CO3, Cs2CO3) catalyst->base success Successful Coupling catalyst->success Improvement temp Adjust Temperature (80°C -> 110°C) base->temp base->success Improvement protect Consider Amine Protection (e.g., Acetamide) temp->protect If still no improvement temp->success Improvement protect->success Improvement

A decision tree for troubleshooting low-yield Suzuki reactions.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination on the C5-Br position, but the reaction is sluggish and incomplete. What are the key parameters to investigate?

A: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the synergistic effect of the catalyst, ligand, and base.[13]

Causality-Driven Optimization Strategy:

  • Ligand is Critical: This reaction is more sensitive to ligand choice than Suzuki coupling.

    • Problem: First-generation or simple phosphine ligands are generally ineffective.

    • Solution: Use bulky, electron-rich biarylphosphine ligands. Josiphos, Xantphos, or Buchwald's own ligands (e.g., XPhos, RuPhos) are designed specifically for this transformation and are essential for promoting reductive elimination, which is often the rate-limiting step.[10][14] Bidentate ligands like BINAP or DPPF can also be effective.[13]

  • Base Choice and Strength: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.

    • Problem: Carbonate bases (K₂CO₃, Cs₂CO₃) are often not strong enough to deprotonate many amines efficiently in the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice.[14] NaOt-Bu is more common, but LHMDS can be advantageous for sensitive substrates.

  • Palladium Precursor: While several Pd sources work, the choice can influence catalyst activation.

    • Solution: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and reliable precursors.[10][14] They are reduced in situ to the active Pd(0) species.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter General Protocol
Pd Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos or XPhos (2-5 mol%)
Base NaOt-Bu (1.5-2.0 equiv)
Solvent Anhydrous, Degassed Toluene or 1,4-Dioxane
Temperature 80-110 °C

| Reference |[10][13][14] |

Diagram 2: Key Interdependencies in Buchwald-Hartwig Amination

G sub This compound + Coupling Amine cat Pd(0) Catalyst (from Pd(OAc)2 or Pd2(dba)3) sub->cat Oxidative Addition lig Bulky Ligand (e.g., XPhos, Xantphos) cat->lig Coordination Stabilizes prod C-N Coupled Product cat->prod Reductive Elimination base Strong Base (NaOtBu) lig->base Facilitates Deprotonation base->sub Activates Amine

The interplay of components in the Buchwald-Hartwig catalytic cycle.

Issue 3: Formation of Key Impurities

Q: My reaction is proceeding, but I'm isolating significant amounts of side products. What are they likely to be?

A: Several side reactions can compete with your desired transformation.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, yielding 4-fluoropyridin-2-amine.

    • Cause: This can occur if there are sources of protons and a reducing agent in the reaction. It is often a competitive pathway in palladium-catalyzed reactions, especially if the catalytic cycle is stalled.

    • Mitigation: Ensure anhydrous conditions and that the boronic acid (in Suzuki coupling) is of high quality, as decomposition can provide a proton source. Optimizing the ligand and reaction time can also minimize this pathway.

  • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl impurity.

    • Cause: This is often promoted by the presence of oxygen or suboptimal catalyst concentrations.

    • Mitigation: Rigorously degas the reaction mixture. Ensure the correct stoichiometry of reactants and catalyst loading.

  • SNAr at C4-Fluorine: The C4-fluorine can be displaced by nucleophiles.

    • Cause: This is more likely under harsh conditions, such as high temperatures combined with strong, nucleophilic bases (e.g., NaOH, alkoxides) or if the coupling partner is a strong nucleophile.

    • Mitigation: Use moderately strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Avoid excessively high temperatures if this side product is observed.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules.
  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.

Sources

Technical Support Center: 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoropyridin-2-amine (CAS 944401-69-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The purity of this reagent is critical for the success of subsequent synthetic transformations, ensuring the integrity and quality of the final products. This guide will focus on the identification and mitigation of common impurities that can arise during its synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

The most common impurities are typically related to the synthetic route, which commonly involves the bromination of 2-amino-4-fluoropyridine. These can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 2-amino-4-fluoropyridine.

    • Over-brominated Species: Di-bromo derivatives of 2-amino-4-fluoropyridine.

    • Positional Isomers: Other mono-brominated isomers of 2-amino-4-fluoropyridine.

    • Reagent-Derived Impurities: Succinimide, a byproduct from the use of N-Bromosuccinimide (NBS) as the brominating agent.

  • Residual Solvents: Acetonitrile and N,N-Dimethylformamide (DMF) are common solvents used in the synthesis and can be present in the final product.

  • Degradation Products: Although generally stable, prolonged exposure to light or moisture can lead to hydrolysis or photodegradation.[1]

Q2: How can I assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the main component and detecting non-volatile impurities. A C18 reverse-phase column with a gradient of acetonitrile and water (often with a modifier like formic or phosphoric acid) is a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify structurally similar impurities if their signals do not overlap significantly with the main component.

  • Karl Fischer Titration: To determine the water content.

Q3: What are the recommended storage conditions for this compound?

To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place.[4] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Purity of the Crude Product After Synthesis

Diagram: Impurity Formation Pathway

SM 2-amino-4-fluoropyridine Product This compound SM->Product Controlled Bromination DiBromo Di-bromo impurity SM->DiBromo Excess NBS / High Temp. Isomer Positional Isomer SM->Isomer Non-selective Bromination NBS N-Bromosuccinimide (NBS) NBS->Product NBS->DiBromo NBS->Isomer Succinimide Succinimide NBS->Succinimide Byproduct

Caption: Potential impurity formation during synthesis.

Table: Troubleshooting Low Purity

Observation (by HPLC/TLC) Potential Cause Recommended Solution
Significant peak/spot corresponding to the starting material.Incomplete reaction.Monitor the reaction closely using TLC until the starting material is consumed. If necessary, increase the reaction time or the amount of brominating agent slightly.
A peak with a higher retention time and a mass corresponding to the addition of a second bromine atom.Over-bromination due to excess brominating agent or high reaction temperature.Use a stoichiometric amount of NBS. Add the NBS portion-wise at a low temperature (e.g., 0-5°C) to control the reaction exotherm.
Multiple peaks with the same mass as the product.Formation of positional isomers.Ensure precise temperature control during the addition of NBS. The regioselectivity of the bromination can be solvent-dependent.
Presence of a polar impurity.Succinimide byproduct from NBS.The crude product should be thoroughly washed with water after the reaction to remove the water-soluble succinimide.[5]
Issue 2: Difficulty in Removing Impurities by Purification

Diagram: Purification Workflow

Crude Crude Product Aqueous_Wash Aqueous Wash Crude->Aqueous_Wash Remove Succinimide Recrystallization Recrystallization Aqueous_Wash->Recrystallization For moderate purity Column Column Chromatography Aqueous_Wash->Column For high purity Pure_Product Pure this compound Recrystallization->Pure_Product Column->Pure_Product

Caption: General purification workflow.

Table: Troubleshooting Purification

Problem Potential Cause Recommended Solution
Recrystallization: Oily product or poor crystal formation.Presence of impurities inhibiting crystallization. Incorrect solvent system.Try a different solvent or a mixture of solvents. Common systems include ethyl acetate/petroleum ether or ethanol/water. If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification.
Recrystallization: Colored crystals.Co-crystallization of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove insoluble impurities.
Column Chromatography: Poor separation of the product and an impurity.Inappropriate eluent system. Column overloading.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Reduce the amount of crude material loaded onto the column.
Column Chromatography: Product is not eluting from the column.The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. Adding a small percentage of a basic modifier like triethylamine to the eluent can help reduce tailing and improve the elution of basic compounds like pyridines.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol is a general guideline and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity by the area normalization method.

Protocol 2: Purification by Column Chromatography
  • Materials:

    • Crude this compound.

    • Silica gel (60 Å, 230-400 mesh).

    • Petroleum ether and ethyl acetate (or other suitable solvents determined by TLC).

  • Procedure:

    • TLC Analysis: Determine the optimal eluent system for separation.

    • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Sources

Technical Support Center: Troubleshooting Failed Reactions with 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we will address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of its reactivity and achieve successful outcomes in your synthetic endeavors.

Section 1: Understanding the Reactivity of this compound

This compound is a trifunctionalized pyridine ring, presenting a unique landscape of reactivity. A clear understanding of its electronic properties and the interplay of its functional groups is paramount to designing successful reactions and troubleshooting failures.

Key Reactive Sites

The molecule possesses three key sites for potential modification: the bromine at C5, the fluorine at C4, and the amino group at C2. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for certain transformations.

  • C5-Bromine: This site is the primary target for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The C-Br bond is weaker than the C-F bond, making it more susceptible to oxidative addition to a Pd(0) catalyst.

  • C4-Fluorine: The C4 position is activated for nucleophilic aromatic substitution (SNAr) due to its para relationship with the electron-withdrawing pyridine nitrogen. Fluorine is an excellent leaving group in SNAr reactions.[1]

  • C2-Amino Group: The primary amine can act as a nucleophile and can also coordinate to metal catalysts, potentially leading to catalyst inhibition.[2]

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the Catalyst/Ligand Combination Optimal? start->check_catalyst side_reactions Are Side Reactions Occurring? check_catalyst->side_reactions check_base Is the Base Strength Appropriate? optimize_base Use a Weaker Base (e.g., K2CO3 instead of NaOtBu) check_base->optimize_base check_temp Is the Reaction Temperature Optimized? optimize_temp Lower the Reaction Temperature check_temp->optimize_temp hydrodehalogenation Hydrodehalogenation (Debromination) side_reactions->hydrodehalogenation Yes outcome Improved Yield side_reactions->outcome No, investigate other issues optimize_ligand Switch to a Bulky, Electron-Rich Ligand (e.g., Xantphos) hydrodehalogenation->optimize_ligand optimize_ligand->check_base optimize_base->check_temp optimize_temp->outcome

Sources

Technical Support Center: Recrystallization of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical techniques to overcome common challenges and achieve high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil rather than forming solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" is a common problem in recrystallization that occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for crystal nucleation to occur.[1] For this compound, this can be particularly prevalent if the crude material contains a significant amount of impurities, which can depress the melting point.

Causality and Solution Workflow:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the overall concentration. This lowers the saturation temperature and provides more space for molecules to orient themselves into a crystal lattice.[1][2]

  • Slow Cooling: Rapid cooling favors precipitation over crystallization. Allow the solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.[1]

  • Solvent System Modification: If oiling persists, consider modifying your solvent system. For pyridine derivatives, which can be challenging to crystallize, a mixed-solvent system is often effective.[3] A good starting point is a "good" solvent in which the compound is soluble, and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble.[2]

Issue 2: No Crystals Form, Even After Extended Cooling

Question: My solution of this compound has been cooling for a long time, and I've even placed it in an ice bath, but no crystals have appeared. What should I do?

Answer: The lack of crystal formation indicates that the solution is not supersaturated, which is a prerequisite for crystallization. This is most commonly due to using an excessive amount of solvent.[1]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure this compound, add a single seed crystal to the solution. This provides a template for further crystal formation.[2][4]

  • Reduce Solvent Volume: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[1][2] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.

  • Lower Temperature: If crystals still do not form at ice-bath temperatures, consider using a colder bath, such as a dry ice/acetone slurry, if the solvent's freezing point allows.

Issue 3: The Recrystallized Product is Still Colored or Impure

Question: I have successfully obtained crystals of this compound, but they are discolored. How can I remove colored impurities?

Answer: The presence of color in your recrystallized product indicates that colored impurities are co-crystallizing with your compound. This often happens with pyridine derivatives due to the presence of degradation products or other contaminants.[5]

Decolorization Protocol:

  • Activated Carbon Treatment: After dissolving the crude material in the hot solvent, add a small amount of activated carbon to the solution.[6] Activated carbon has a high surface area and can adsorb colored impurities.

  • Hot Filtration: It is crucial to perform a hot filtration to remove the activated carbon and any other insoluble impurities while the solution is still hot.[4][6] If the solution cools during this step, your product may prematurely crystallize on the filter paper, leading to a lower yield.

Issue 4: Low Yield of Recrystallized Product

Question: My recrystallization was successful in terms of purity, but I recovered a very small amount of this compound. How can I improve my yield?

Answer: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or leaving a significant amount of the product in the mother liquor.[2]

Yield Optimization Strategies:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling.

  • Second Crop of Crystals: The mother liquor (the solution remaining after filtration) still contains some dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling.[2]

  • Proper Washing: When washing the collected crystals, use a minimal amount of cold recrystallization solvent to avoid re-dissolving your product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: While the ideal solvent must be determined experimentally, a good starting point for many pyridine derivatives is a mixed solvent system. Based on patent literature for similar compounds, an ethyl acetate/petroleum ether or ethyl acetate/hexane system is often effective.[7] Ethanol can also be a suitable single solvent if the impurities have significantly different solubility profiles.[8]

Q2: How do I perform a small-scale solubility test to find a suitable solvent?

A2: To select an appropriate solvent system, place a small amount of your crude this compound in several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.[4]

Q3: Can I use chromatography to purify this compound instead of recrystallization?

A3: Yes, column chromatography is a viable alternative for purification.[6] However, recrystallization is often preferred for its simplicity, scalability, and ability to yield highly pure crystalline material, especially when dealing with larger quantities.

Experimental Protocols

Single-Solvent Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Crystal Collection: Once crystal formation is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Mixed-Solvent Recrystallization Protocol (e.g., Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate (the "good" solvent).[2]

  • Addition of Anti-Solvent: While the solution is still hot, add hexane (the "poor" solvent) dropwise until the solution becomes cloudy.[4][8]

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Summary

Solvent SystemSuitability for Pyridine DerivativesKey Considerations
EthanolGood general-purpose solvent for minor impurities.[8]The compound should be significantly less soluble at room temperature than at the boiling point.
Ethyl Acetate/HexaneOften effective for compounds that are difficult to crystallize.[8]The ratio of the two solvents is critical and may require optimization.
TolueneCan be effective for crystallizing aromatic compounds.[3]Prone to sublimation, so careful handling is required.
WaterSuitable for polar compounds.[8]This compound is likely not polar enough for water to be a good solvent.

Visual Workflows

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Yes impure_crystals Crystals Impure? no_crystals->impure_crystals No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes success Pure Crystals Obtained impure_crystals->success No activated_carbon Use Activated Carbon impure_crystals->activated_carbon Yes slow_cool Cool Slowly reheat_dilute->slow_cool modify_solvent Modify Solvent System slow_cool->modify_solvent modify_solvent->oiling_out reduce_volume Reduce Solvent Volume induce_crystallization->reduce_volume reduce_volume->no_crystals hot_filtration Perform Hot Filtration activated_carbon->hot_filtration hot_filtration->impure_crystals

Caption: Troubleshooting workflow for recrystallization.

Solvent_Selection start Start Solvent Selection solubility_test Perform Small-Scale Solubility Tests start->solubility_test is_soluble_cold Soluble in Cold Solvent? solubility_test->is_soluble_cold is_soluble_hot Soluble in Hot Solvent? is_soluble_cold->is_soluble_hot No good_for_mixed Good Solvent (Consider for Mixed System) is_soluble_cold->good_for_mixed Yes good_single_solvent Good Single Solvent is_soluble_hot->good_single_solvent Yes poor_solvent Poor Solvent (Consider for Mixed System) is_soluble_hot->poor_solvent No insoluble Insoluble (Discard) poor_solvent->insoluble

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • BLD Pharm. (n.d.). 944401-69-8|this compound.
  • Synblock. (n.d.). CAS 944401-69-8 | this compound.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
  • ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine.
  • Reddit. (2024). Recrystallization Issues.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
  • Ossila. (n.d.). 5-Bromo-2-fluoropyridine.
  • BenchChem. (n.d.). Technical Support Center: High-Purity 3-Bromoquinoline Recrystallization.
  • Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.

Sources

Technical Support Center: 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 5-Bromo-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile building block. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and optimize your synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a highly functionalized pyridine derivative prized in medicinal chemistry and materials science.[1] Its utility stems from the differential reactivity of its two halogen substituents, which allows for selective, stepwise functionalization. The molecule presents two primary reaction pathways:

  • Palladium-Catalyzed Cross-Coupling: The Carbon-Bromine (C-Br) bond at the 5-position is the preferred site for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): The Carbon-Fluorine (C-F) bond at the 4-position is highly activated towards nucleophilic attack. The strong electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen makes the C4 position electron-deficient and thus susceptible to substitution by a wide range of nucleophiles.[4][5]

This dual reactivity profile enables the strategic construction of complex molecular architectures, but it also presents unique challenges. This guide will address these issues directly.

Frequently Asked Questions (FAQs)

Q: Which position on this compound is more reactive in a Suzuki-Miyaura coupling? A: The bromine at the C-5 position is significantly more reactive in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[6] This is because the oxidative addition of the palladium catalyst to the C-X bond is the rate-limiting step, and the C-Br bond is substantially weaker and easier to cleave than the very strong C-F bond.[2]

Q: I want to perform a nucleophilic aromatic substitution (SNAr). Which halogen should I target? A: The fluorine at the C-4 position is the target for SNAr reactions. While typically a poor leaving group in SN1 or SN2 reactions, fluorine is an excellent leaving group in SNAr. The mechanism involves a rate-determining nucleophilic attack on the electron-poor aromatic ring.[5] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating this initial attack.[4][7] The reaction of 2-fluoropyridine with sodium ethoxide, for example, is 320 times faster than the corresponding reaction with 2-chloropyridine.[4]

Q: Can the 2-amino group interfere with my cross-coupling reaction? A: Yes, the lone pair of electrons on the pyridine nitrogen and the 2-amino group can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[8][9][10] This is a common issue with heteroaryl substrates.[8] In some cases, protecting the amino group (e.g., as an amide) can improve reaction outcomes by reducing its coordinating ability.[11] However, many modern catalyst systems with bulky, electron-rich phosphine ligands (like XPhos or SPhos) are designed to overcome this issue by shielding the metal center.[9]

Q: What is the most common reason for the failure of a Suzuki coupling with this substrate? A: The most frequent causes of failure or low yield are related to the catalyst system and reaction conditions. Key factors include:

  • Catalyst Deactivation: As mentioned, coordination of the pyridine nitrogen can inhibit the catalyst.[9] The active Pd(0) species is also sensitive to oxygen, and improper degassing can lead to oxidation and the formation of inactive palladium black.[9]

  • Suboptimal Ligand/Base/Solvent Combination: Pyridine substrates often require highly active catalyst systems (e.g., pre-formed catalysts with bulky, electron-rich ligands) and carefully chosen bases (stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective).[3][8] Solvents must be anhydrous and thoroughly degassed.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction is giving a very low yield, with mostly unreacted starting material. What are the first parameters I should adjust?

A1: A low conversion rate points to a sluggish or inhibited catalytic cycle. A systematic optimization of your reaction conditions is the best approach.

Troubleshooting Workflow for Low Suzuki Coupling Yield

G cluster_Catalyst Catalyst System cluster_Degassing Atmosphere Control cluster_Base Base Selection cluster_Solvent_Temp Solvent & Temperature Start Low Yield / No Reaction Catalyst Step 1: Re-evaluate Catalyst System Start->Catalyst Degassing Step 2: Verify Inert Atmosphere Catalyst->Degassing If no improvement Success Improved Yield Catalyst->Success If yield improves Base Step 3: Screen Bases Degassing->Base If no improvement Degassing->Success If yield improves Solvent_Temp Step 4: Optimize Solvent & Temperature Base->Solvent_Temp If no improvement Base->Success If yield improves Solvent_Temp->Success If yield improves C1 Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). C2 Try a pre-formed catalyst (e.g., XPhos Pd G3/G4). C3 Increase catalyst loading (2-5 mol%). D1 Degas solvent (and water, if used) via freeze-pump-thaw (3x) or sparging with argon for 30+ min. D2 Ensure all reagents are added under a positive pressure of inert gas (Ar/N2). B1 Switch to a stronger base like K3PO4 or Cs2CO3 (2-3 equiv.). B2 Ensure base is finely ground to maximize surface area. ST1 Use anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF). ST2 Increase temperature in increments (e.g., 90°C -> 100°C -> 110°C), but be aware of potential catalyst decomposition at very high temps.

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q2: My mass spectrometry analysis shows a significant peak corresponding to 4-fluoropyridin-2-amine. What is this byproduct and how can I prevent it?

A2: This byproduct is the result of hydrodehalogenation (or more specifically, debromination), where the bromine atom is replaced by a hydrogen atom.[12] This is a common side reaction in palladium-catalyzed couplings.[8][13]

  • Causality: This reduction is typically caused by a hydride source in the reaction. This can be trace amounts of water reacting with the base or boronic acid, or certain solvents/additives. The palladium catalyst can facilitate this undesired pathway.[13]

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and ensure reagents are dry.

    • Reagent Purity: Use high-purity boronic acid/ester. Older boronic acids can degrade and contribute to side reactions.

    • Protecting Group Strategy: In some challenging cases, protecting the N-H of the amino group can alter the electronic properties of the ring and suppress this side reaction.[14]

Q3: I am observing significant homocoupling of my boronic acid reagent and very little of my desired product. What is the cause and solution?

A3: The self-coupling of the boronic acid to form a biaryl byproduct is a classic side reaction, often driven by the presence of oxygen.[8] You may also be experiencing protodeboronation, which is the hydrolysis of the C-B bond back to a C-H bond, reducing the concentration of your active coupling partner.[8][15]

  • Causality: Oxygen can promote the homocoupling pathway. Protodeboronation is often promoted by excess water or harsh basic conditions.[8]

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Use multiple freeze-pump-thaw cycles for your solvent(s) or extended sparging with an inert gas.[16][15] Ensure the reaction is run under a strict inert atmosphere (argon or nitrogen).[8]

    • Use Boronate Esters: Switch from the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[8][15] These are generally more resistant to protodeboronation and can lead to cleaner reactions.

    • Control Stoichiometry: Use a slight excess of the boronate reagent (e.g., 1.2-1.5 equivalents) to compensate for any minor degradation.[3]

Experimental Protocols & Mechanistic Diagrams

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid or ester.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2 eq.)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 eq.)

  • Anhydrous, degassed 1,4-dioxane and water

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three to five times to remove all oxygen.[8]

  • Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.[11][17] The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_inputs cluster_outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L2)->ArAr ArX Ar-Br ArX->Pd(0)L2 ArB Ar'-B(OR)2 ArB->Ar-Pd(II)-OR(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-X(L2)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical SNAr reaction targeting the C-4 fluorine atom with a generic amine nucleophile.

Materials & Reagents:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq.)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.)

  • Polar aprotic solvent (e.g., DMF or DMSO)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • Reaction Setup: In the round-bottom flask, dissolve this compound in the chosen solvent.

  • Reagent Addition: Add the base, followed by the amine nucleophile.

  • Reaction: Heat the mixture to a temperature between 80 °C and 140 °C. The optimal temperature will depend on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction by TLC or LC-MS. SNAr reactions on fluoropyridines are often relatively fast.[4]

  • Work-up: After cooling, pour the reaction mixture into water. If the product is solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

SNAr Addition-Elimination Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

References
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. URL
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem. URL
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Benchchem. URL
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. URL
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. URL
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • How to approach choosing reaction conditions for Suzuki?. Reddit. URL
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem. URL
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. URL
  • Synthesis of 2-amino-5-fluoropyridine.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Why can't I achieve good yields for this Suzuki reaction?.
  • Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem. URL
  • Preparation method of fluoropyridine compounds.
  • Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance.
  • 2-AMINO-4-FLUOROPYRIDINE synthesis. ChemicalBook. URL
  • This compound synthesis. ChemicalBook. URL
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. URL
  • This compound. PubChem. URL
  • This compound. Sigma-Aldrich. URL
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. URL
  • A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers. Benchchem. URL
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. URL
  • This compound. BLD Pharm. URL
  • This compound. Advanced ChemBlocks. URL
  • Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit. URL
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Struggling with Suzuki Reaction. Reddit. URL
  • 2-Amine-5-Bromo-6-Fluoropyridin. CymitQuimica. URL
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. URL

Sources

Handling and storage best practices for 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-fluoropyridin-2-amine (CAS: 944401-69-8). This resource is designed for researchers, scientists, and drug development professionals to ensure optimal handling, storage, and application of this versatile chemical intermediate. The following sections provide answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Compound Overview

This table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 944401-69-8[1][2]
Molecular Formula C₅H₄BrFN₂[1][2]
Molecular Weight 191.00 g/mol [2][3]
Appearance White to off-white solid[1][4]
Purity Typically ≥98%[1]
Storage Temperature 2-8°C[1][4]

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the safe handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A: To ensure long-term stability and prevent degradation, this compound should be stored at 2-8°C in a tightly sealed container[1][4]. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, and in a dark place[1][4].

  • Causality: The recommended storage conditions mitigate several potential degradation pathways. Refrigeration slows down the rate of any potential decomposition reactions. Storage under an inert atmosphere prevents oxidation, which can be a concern for amine-containing compounds. Protection from light is necessary to avoid photodegradation, a common issue for pyridine-based molecules[5].

Q2: What are the primary safety hazards associated with this compound?

A: This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled[2]. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The GHS Hazard statements include H302, H312, H315, H319, H332, and H335[2].

  • Trustworthiness: Always consult the latest Safety Data Sheet (SDS) provided by your supplier before handling the material. Ensure that an eyewash station and safety shower are readily accessible in the workspace[6].

Q3: What Personal Protective Equipment (PPE) is required for handling this chemical?

A: When working with this compound, a comprehensive PPE strategy is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield (European Standard EN166)[6][7].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat and appropriate clothing to prevent skin exposure[6].

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or if handling large quantities, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors[7].

Q4: Is this compound stable under normal laboratory conditions?

A: The compound is stable if stored as recommended[8]. However, like many substituted pyridines, it can be sensitive to moisture, strong oxidizing agents, and light. The presence of amino, fluoro, and bromo groups creates a complex electronic structure that can be susceptible to degradation if not handled properly. Halogenated pyridines, in general, can undergo transformation, and the rate is dependent on the specific substituents[9].

Q5: What solvents are recommended for this compound?

A: While specific solubility data is not extensively published, similar halogenated pyridine derivatives are soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[8]. For reaction purposes, it is also expected to have some solubility in solvents like tetrahydrofuran (THF), dioxane, and toluene, particularly upon heating. It is always best practice to perform a small-scale solubility test with your intended solvent before proceeding with a large-scale reaction.

Troubleshooting Guide

This guide provides step-by-step solutions for specific issues that may arise during experiments involving this compound.

Problem 1: Compound has discolored (e.g., turned yellow/brown) or shows impurities in analysis (NMR/LC-MS).

This issue points towards compound degradation. The discoloration is often a result of oxidation or photodegradation, forming minor chromophoric impurities.

Step-by-Step Troubleshooting Protocol:
  • Verify Storage Conditions: Immediately check if the compound was stored according to the recommended guidelines (2-8°C, inert atmosphere, dark)[1][4]. Any deviation can lead to degradation.

  • Purity Re-assessment: Re-run analytical tests (¹H NMR, LC-MS) to quantify the level of impurity. In the NMR, look for the appearance of new peaks or broadening of existing signals. In the LC-MS, check for new peaks in the chromatogram.

  • Purification (If Necessary): If the purity is compromised but the compound is still largely intact, consider re-purification. Recrystallization from a suitable solvent system or column chromatography may be effective.

  • Root Cause Analysis: Determine the cause of degradation to prevent recurrence. Was the container seal compromised? Was it left on the benchtop under ambient light for an extended period?

Workflow for Diagnosing Compound Degradation

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision & Action observe Solid is discolored or analytical data shows impurity check_storage Step 1: Verify Storage (2-8°C, Inert, Dark) observe->check_storage storage_ok Storage Correct? check_storage->storage_ok analyze Step 2: Re-run QC (NMR, LC-MS) purity_ok Purity >95%? analyze->purity_ok storage_ok->analyze Yes correct_storage Action: Correct Storage Protocol Immediately storage_ok->correct_storage No purify Step 3: Re-Purify (Recrystallization/Column) purity_ok->purify No (Minor Impurity) use_cautiously Use Cautiously (Adjust Stoichiometry) purity_ok->use_cautiously Yes discard Discard & Use New Batch purify->discard Purification Fails correct_storage->analyze

Caption: Workflow for troubleshooting compound degradation.

Problem 2: Low or no reactivity in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

This compound is a valuable substrate for cross-coupling reactions, primarily at the C-Br bond. Failure in these reactions can stem from several factors.

Step-by-Step Troubleshooting Protocol:
  • Reagent Quality: Ensure the compound is pure (see Problem 1). Impurities can poison the catalyst. Verify the quality and activity of your catalyst, ligand, and base. Ensure solvents are anhydrous, as water can interfere with many coupling reactions.

  • Reaction Conditions:

    • Temperature: Some cross-coupling reactions with heteroaromatic halides require higher temperatures to proceed efficiently. Consider incrementally increasing the reaction temperature.

    • Base: The choice of base is critical. The amino group on the pyridine ring is basic and can interact with the catalyst or other reagents. A stronger, non-nucleophilic base might be required. Ensure the base is strong enough for the specific catalytic cycle.

    • Ligand: The electronic properties of the ligand are paramount. The electron-rich nature of the aminopyridine may require a more electron-deficient or sterically demanding ligand to promote efficient oxidative addition and reductive elimination.

  • Degassing: Thoroughly degas the reaction mixture. Oxygen can deactivate the palladium catalyst. A minimum of three vacuum/inert gas backfill cycles is recommended.

  • Activation of Boronic Acid/Ester (Suzuki Coupling): Ensure the conditions are suitable for the transmetalation step. The choice of base and the potential presence of water can significantly impact the formation of the active boronate species.

Decision Tree for Cross-Coupling Failure

G cluster_0 cluster_1 start Cross-Coupling Reaction Fails (Low Yield / No Product) check_purity Is Starting Material Pure? start->check_purity check_conditions Are Reagents Anhydrous & Reaction Degassed? check_purity->check_conditions Yes change_ligand Screen Different Ligands (e.g., SPhos, XPhos) check_conditions->change_ligand Yes change_base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄, t-BuONa) change_ligand->change_base increase_temp Increase Reaction Temperature change_base->increase_temp end_node Re-run Optimized Reaction increase_temp->end_node

Caption: Decision tree for troubleshooting cross-coupling reactions.

References
  • This compound | C5H4BrFN2 | CID 57917407. PubChem. [Link]
  • Degradation of Pyridines in the Environment.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. National Institutes of Health (NIH). [Link]
  • Proposed degradation pathways of pyridine derivatives in bacteria...
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Microbial Degradation of Pyridine and Its Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-4-fluoropyridin-2-amine, a key building block in medicinal chemistry. Through a comparative approach with structurally related pyridine derivatives, we will dissect the influence of its substituent pattern on the resulting NMR spectra, providing researchers with a robust framework for interpreting similar complex spectra.

Introduction to this compound

This compound is a halogenated pyridine derivative with significant potential in the synthesis of biologically active molecules.[1][2] Its unique substitution pattern, featuring an amino group, a fluorine atom, and a bromine atom, creates a distinct electronic environment that is reflected in its NMR spectrum. Understanding these spectral features is crucial for confirming its identity and purity, as well as for predicting the outcomes of subsequent chemical transformations.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the two aromatic protons and the amine protons. The chemical shifts and coupling patterns are governed by the electronic effects of the substituents.

  • H-3 and H-6 Protons: The pyridine ring contains two protons at positions 3 and 6. The electron-donating amino group at C-2 will shield adjacent protons, while the electronegative fluorine at C-4 and bromine at C-5 will deshield them. The interplay of these effects, along with coupling to the fluorine atom, will result in complex splitting patterns.

  • Amine Protons (-NH₂): The protons of the amino group will typically appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

  • C-2, C-4, and C-5: The carbons directly attached to the amino, fluoro, and bromo groups will experience significant shifts. The amino group will cause an upfield shift (shielding) for C-2, while the electronegative fluorine and bromine will cause downfield shifts (deshielding) for C-4 and C-5, respectively.

  • C-3 and C-6: The remaining carbons will also be affected by the electronic push and pull of the substituents, leading to a unique set of chemical shifts that fingerprint the molecule.

Comparative Spectral Analysis: Unraveling Substituent Effects

To fully appreciate the spectral intricacies of this compound, a comparison with simpler, related molecules is instructive. We will consider 2-aminopyridine, 5-bromo-2-aminopyridine, and 4-fluoro-2-aminopyridine.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2-Aminopyridine Complex multiplet for aromatic protons.[3][4]Signals reflecting the electron-donating nature of the amino group.
5-Bromo-2-aminopyridine Downfield shift of protons due to the electron-withdrawing bromine atom.[5][6]Downfield shift of C-5 due to bromine.
4-Fluoro-2-aminopyridine Characteristic C-F and H-F couplings.[7]Large downfield shift of C-4 due to fluorine, with a large ¹J(C,F) coupling constant.[8]
This compound A combination of the effects observed in the analogues, with additional complexity from H-F and potential long-range H-H couplings.A unique pattern of chemical shifts reflecting the combined electronic influence of all three substituents.

This comparative approach highlights how the introduction of bromine and fluorine atoms systematically alters the chemical shifts and coupling constants of the pyridine ring protons and carbons. The strong electronegativity of fluorine, for instance, leads to significant deshielding and characteristic splitting patterns due to spin-spin coupling.[9][10] Bromine, while also electron-withdrawing, has a different electronic influence and introduces its own characteristic shifts.[11][12]

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of this compound involves a logical progression from identifying basic features to a detailed structural assignment.

G A Identify Number of Signals (¹H and ¹³C) B Analyze Chemical Shifts (Predict Electronic Environment) A->B C Analyze Integration (Proton Ratios) A->C D Analyze Splitting Patterns (Identify J-Couplings) B->D C->D E Correlate ¹H and ¹³C data (HSQC, HMBC) D->E F Propose Structure E->F G Compare with Reference Data and Alternative Structures F->G H Final Structure Confirmation G->H

Caption: Logical flow for NMR spectral interpretation.

Conclusion

The NMR spectral analysis of this compound is a multifaceted task that benefits greatly from a comparative approach. By understanding the individual and combined effects of the amino, bromo, and fluoro substituents, researchers can confidently assign the observed signals and confirm the structure of this important synthetic intermediate. The detailed experimental protocols and logical frameworks provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, ensuring the scientific integrity and accuracy of their structural characterizations.

References

  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]
  • PubChem. 2-Amino-5-bromopyridine. [Link]
  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
  • University of California, San Diego. Fluorine NMR. [Link]
  • National Center for Biotechnology Information. The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]
  • NMR Service. (Br) Bromine NMR. [Link]
  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the HPLC Analysis of 5-Bromo-4-fluoropyridin-2-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of drug safety and efficacy.[1] Impurities introduced at any stage can propagate through the synthetic route, potentially leading to final products with compromised potency, altered toxicological profiles, or reduced stability.[1] 5-Bromo-4-fluoropyridin-2-amine, a key building block in the development of various therapeutic agents, is no exception. Its purity must be rigorously controlled and accurately determined.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the industry's gold standard, with alternative analytical techniques for the purity assessment of this compound. As Senior Application Scientists, our objective is not just to present protocols but to elucidate the scientific rationale behind our methodological choices, ensuring each described procedure is a self-validating system grounded in established principles.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Established Standard

Reversed-phase HPLC (RP-HPLC) is the predominant technique for purity testing in the pharmaceutical sector due to its versatility, high resolution, and suitability for a vast range of molecules, from polar to non-polar.[2][3] For a substituted pyridine like this compound, RP-HPLC offers the precision required to separate the main component from structurally similar process-related impurities and degradation products.[4]

The Causality Behind Method Development

The development of a robust HPLC method is a systematic process rooted in the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its non-polar nature provides effective retention for moderately polar compounds like our target molecule through hydrophobic interactions. The choice of a high-purity, end-capped silica C18 column is critical to minimize peak tailing, a common issue with basic compounds like amines due to their interaction with residual acidic silanol groups on the silica surface.

  • Mobile Phase Composition: The mobile phase is designed to control the retention and elution of the analyte.

    • Aqueous Component: An acidic buffer, such as 0.1% phosphoric acid or formic acid in water, is employed. At a pH below the pKa of the pyridine amine group, the analyte exists in its protonated (ionized) form. This consistent ionization state prevents peak distortion and ensures reproducible retention times.

    • Organic Modifier: Acetonitrile is frequently chosen over methanol as the organic component. Its lower viscosity leads to lower backpressure, and its lower UV cutoff wavelength (around 190 nm) provides a better signal-to-noise ratio, especially when detecting at lower wavelengths.

  • Gradient Elution: For impurity profiling, where unknown impurities may have a wide range of polarities, a gradient elution is superior to an isocratic one.[5] By gradually increasing the percentage of the organic modifier (acetonitrile), we can effectively elute highly retained, non-polar impurities while still achieving good resolution for early-eluting polar impurities.

  • Detector Selection: The pyridine ring in this compound contains a chromophore that absorbs UV light. A UV-Vis detector is therefore the logical choice for its sensitivity, linearity, and robustness. A preliminary wavelength scan would identify the absorbance maximum (λmax) to ensure optimal detection sensitivity.

Experimental Protocol: HPLC Purity Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial guidelines like USP General Chapter <621>.[6][7]

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

  • System Suitability Testing (SST):

    • Inject the Standard Solution in five replicates.

    • Acceptance Criteria:

      • Precision: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

      • Peak Asymmetry (Tailing Factor): Should be between 0.8 and 1.5.

      • Efficiency (Theoretical Plates): Should be ≥ 2000.

    • These SST parameters verify that the chromatographic system is performing adequately for the analysis.[8]

  • Analysis:

    • Once SST criteria are met, inject the Sample Solution.

    • Calculate the purity using the area normalization method, assuming all impurities have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phases A & B Equilibrate Equilibrate System with Initial Conditions Prep_Mobile->Equilibrate Prep_Sample Prepare Standard & Sample Solutions SST System Suitability Test (5x Standard Injections) Prep_Sample->SST Equilibrate->SST Analyze Inject Sample SST->Analyze SST Passes Integrate Integrate Chromatogram Analyze->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Fig. 1: Standard workflow for HPLC purity determination.

Part 2: Comparative Analysis with Alternative Techniques

While HPLC is the benchmark, other techniques offer distinct advantages in specific contexts, such as higher throughput or suitability for different types of impurities.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC technology, utilizing columns packed with sub-2 µm particles.[9][10] This fundamental difference allows UPLC systems to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC.[11]

Inherent Advantages:

  • Speed and Throughput: Analysis times can be reduced by up to 9-fold compared to a 5 µm particle size HPLC method, dramatically increasing laboratory productivity.[10][12]

  • Improved Resolution & Sensitivity: The smaller particles lead to more efficient separation, resulting in sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases peak height, leading to better sensitivity and lower limits of detection (LOD) and quantitation (LOQ).[9][10]

  • Reduced Solvent Consumption: Faster run times and lower flow rates translate to significant reductions in solvent usage, making UPLC a more cost-effective and environmentally friendly option.[9][12]

Experimental Protocol: UPLC Purity Determination

The following protocol illustrates the transfer of the HPLC method to a UPLC platform, adhering to the principles of geometric scaling allowed under USP <621>.[13]

  • Instrumentation: A UPLC system capable of handling high backpressures.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phases: Same as HPLC (0.1% Phosphoric Acid in Water and Acetonitrile).

    • Scaled Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 90
      2.5 90
      2.6 10

      | 3.0 | 10 |

    • Flow Rate: 0.4 mL/min (scaled from HPLC).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 1 µL (scaled from HPLC).

  • Sample Preparation & SST: Same as HPLC, with acceptance criteria remaining unchanged.

Alternative 2: Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] It is the preferred method for analyzing residual solvents and other volatile or semi-volatile impurities.[15][]

Applicability and Challenges: For this compound, direct GC analysis is feasible if the compound is thermally stable at the required injector and oven temperatures. However, for many non-volatile pharmaceutical intermediates, HPLC remains the primary choice.[2] A key advantage of GC is its high sensitivity for volatile organic compounds when using a Flame Ionization Detector (FID).

Experimental Protocol: GC Purity Determination

  • Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent CP-Wax 51 for Amines or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 min at 240 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like methanol or dichloromethane to a concentration of ~1 mg/mL.

Method_Selection start Purity Analysis of This compound q1 Need High Throughput & Sensitivity? start->q1 q2 Analyzing for Volatile Impurities / Residual Solvents? q1->q2 No uplc Use UPLC Method q1->uplc Yes hplc Use Standard HPLC Method q2->hplc No gc Use GC Method q2->gc Yes

Fig. 2: Decision logic for analytical method selection.

Part 3: Data Interpretation and Performance Comparison

To provide an objective comparison, the following table summarizes hypothetical but realistic performance data for the three methods. The data assumes a key process impurity that elutes closely to the main peak.

Performance MetricHPLCUPLCGC (FID)
Resolution (Main Peak/Impurity) 1.8> 2.52.0
Analysis Time (Runtime) 30 min3 min21 min
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.02% (analyte dependent)
Relative Solvent Consumption 100%~10%~5% (excluding sample prep)
Sample Throughput / 8-hr Day ~16 samples~160 samples~22 samples
Trustworthiness Through Validation

The data presented in the table is only meaningful if the method that generated it is proven to be reliable. The trustworthiness of any analytical procedure is established through rigorous validation, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][19] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or excipients.[20][21]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the detector's response over a defined range.[20][21]

  • Accuracy: The closeness of the test results to the true value, often determined by spike-recovery studies.[8][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).[8][20]

By successfully validating the chosen method—be it HPLC, UPLC, or GC—we create a self-validating system where the results are demonstrably accurate, precise, and fit for the intended purpose of purity determination.

Conclusion

For the comprehensive purity analysis of this compound, HPLC remains the robust, reliable, and universally accepted gold standard. It provides an excellent balance of resolution, sensitivity, and flexibility, making it suitable for both routine quality control and in-depth impurity profiling.

The choice of an alternative method is driven by specific analytical needs:

  • UPLC is the undisputed superior choice for high-throughput environments. Its significant gains in speed, sensitivity, and resolution, coupled with reduced operational costs, make it the ideal platform for laboratories analyzing a large volume of samples without compromising data quality.[12]

  • Gas Chromatography serves a crucial, complementary role. While not the primary method for the main analyte, it is indispensable for quantifying volatile organic impurities and residual solvents, which are critical quality attributes that fall outside the typical scope of an RP-HPLC method.

Ultimately, the selection of an analytical technique is a strategic decision. It requires a deep understanding of the analyte's chemistry, the potential impurity profile, and the specific objectives of the analysis—be it routine batch release or comprehensive characterization. By grounding our choices in sound scientific principles and validating our procedures against internationally recognized standards, we ensure the integrity of our data and, by extension, the quality and safety of the final pharmaceutical product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm.
  • US Pharmacopeia. 〈621〉 CHROMATOGRAPHY. USP.
  • Patel, K. et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2020;13(9):4435-4440.
  • USP-NF. <621> CHROMATOGRAPHY.
  • Khedkar, A. et al. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. 2013.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. 2023.
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  • Sravani, G. et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Analysis. 2022;12(2):100-103.
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  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. 2023.
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. 2025.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. 2009.
  • Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry. 2025.
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  • OSHA. Pyridine. OSHA. 1991.
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. 2025.
  • CNKI. Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. CNKI. 2019.
  • W.R. Grace. A Proven Approach to Impurity Control Across API and RSM Synthesis. W.R. Grace. 2025.
  • ICH. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH. 2023.
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  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. 2025.
  • PubChem. This compound. PubChem.
  • PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. 2010.
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Sources

A Comparative Guide to the Reactivity of 5-Bromo-4-fluoropyridin-2-amine and Structurally Related Compounds in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, aminopyridines bearing halogen substituents are particularly valuable synthetic intermediates, offering versatile handles for the introduction of molecular complexity. 5-Bromo-4-fluoropyridin-2-amine is a key building block, prized for its potential in nucleophilic aromatic substitution (SNAr) reactions, a fundamental transformation in drug discovery. This guide provides an in-depth comparative analysis of the reactivity of this compound with its structural analogs, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Critical Role of Substituent Effects in Pyridine Reactivity

The reactivity of a substituted pyridine in SNAr is a nuanced interplay of electronic and steric effects. The pyridine nitrogen, being more electronegative than carbon, renders the ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the α (2,6) and γ (4) positions.[1] Halogen substituents at these positions are readily displaced by a variety of nucleophiles.

The generally accepted order of leaving group ability in SNAr reactions on electron-deficient rings is F > Cl > Br > I.[2][3] This is counterintuitive to the trend observed in aliphatic SN2 reactions and is attributed to the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form a negatively charged intermediate, the Meisenheimer complex, is typically the slow step.[3] The high electronegativity of fluorine strongly stabilizes this intermediate through an inductive effect, thereby lowering the activation energy of this step and accelerating the overall reaction.[4]

Electron-donating groups (EDGs), such as the amino group, generally decrease the reactivity of the pyridine ring towards nucleophiles by increasing electron density. Conversely, electron-withdrawing groups (EWGs) enhance reactivity. The position of these substituents relative to the leaving group and the ring nitrogen is critical in determining the overall reaction rate and regioselectivity.

Comparative Reactivity Analysis

To provide a clear comparison, we will analyze the reactivity of this compound against three structurally related compounds: 4-bromo-5-fluoropyridin-2-amine, 2-amino-5-bromopyridine, and 2-amino-4-fluoropyridine. The primary focus will be on the displacement of a halogen by a nucleophile, a common synthetic application for these molecules.

Electronic and Positional Effects on Reactivity

The reactivity of these compounds is dictated by the interplay of the inductive and mesomeric effects of the amino, bromo, and fluoro substituents at their respective positions.

CompoundKey Structural FeaturesExpected Reactivity in SNAr
This compound Fluoro at C4 (activated), Bromo at C5, Amino at C2 (EDG)The fluorine at the activated C4 position is the most likely site of nucleophilic attack. The electron-donating amino group at C2 will somewhat deactivate the ring, but the strong activating effect of the pyridine nitrogen at C4 and the excellent leaving group ability of fluorine should still allow for facile substitution.
4-Bromo-5-fluoropyridin-2-amine Bromo at C4 (activated), Fluoro at C5, Amino at C2 (EDG)The bromine at the activated C4 position is the primary site for SNAr. While bromine is a poorer leaving group than fluorine in SNAr, the C4 position is still highly activated. The fluoro at C5 will have an electron-withdrawing inductive effect, potentially slightly enhancing reactivity compared to an unsubstituted C5 position.
2-Amino-5-bromopyridine Bromo at C5, Amino at C2 (EDG)The bromine is at the C5 position, which is meta to the pyridine nitrogen and therefore not significantly activated for SNAr. The presence of the electron-donating amino group further deactivates the ring. Consequently, this compound is expected to be significantly less reactive in SNAr reactions compared to its isomers with halogens at the C4 position.[5]
2-Amino-4-fluoropyridine Fluoro at C4 (activated), Amino at C2 (EDG)Similar to this compound, the fluorine at the activated C4 position is the site of nucleophilic attack. The absence of the electron-withdrawing bromine at C5 might make this compound slightly less reactive than its brominated counterpart, although the dominant effect will be the activation by the pyridine nitrogen and the fluorine leaving group.

Diagram of Reactivity Comparison

G cluster_0 High Reactivity cluster_1 Moderate Reactivity cluster_2 Low Reactivity This compound This compound 4-Bromo-5-fluoropyridin-2-amine 4-Bromo-5-fluoropyridin-2-amine This compound->4-Bromo-5-fluoropyridin-2-amine F vs. Br at C4 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine->4-Bromo-5-fluoropyridin-2-amine F vs. Br at C4 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 4-Bromo-5-fluoropyridin-2-amine->2-Amino-5-bromopyridine C4 vs. C5 Halogen

Caption: Predicted relative reactivity of aminopyridine derivatives in SNAr.

Experimental Protocol: A Representative SNAr Reaction

The following protocol details a representative SNAr reaction using this compound and morpholine as the nucleophile. This procedure can be adapted for other nucleophiles and substrates with appropriate optimization.

Synthesis of 5-bromo-4-(morpholin-4-yl)pyridin-2-amine

Diagram of Experimental Workflow

G reagents Reagents: - this compound - Morpholine - K2CO3 - DMF setup Reaction Setup: - Dissolve reactants in DMF - Add K2CO3 reagents->setup reaction Reaction: - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Cool to RT - Add water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product: 5-bromo-4-(morpholin-4-yl)pyridin-2-amine purification->product

Caption: General workflow for the SNAr of this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add morpholine followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and then pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the starting material and the appearance of a single major product spot on TLC/LC-MS with a different retention time provide in-process validation of the reaction's progress and selectivity.

Quantitative Data Summary

CompoundLeaving Group & PositionTypical Reaction ConditionsRelative Reactivity
This compound F at C4Mild to moderate heating (e.g., 80-100 °C) with a base like K₂CO₃.[6]High
4-Bromo-5-fluoropyridin-2-amine Br at C4Moderate to strong heating (e.g., 100-120 °C) may be required.Moderate
2-Amino-5-bromopyridine Br at C5Harsh conditions (high temperatures, strong base) are typically necessary, and yields may be low. Often, palladium-catalyzed cross-coupling is preferred over SNAr for functionalization at this position.[5]Low
2-Amino-4-fluoropyridine F at C4Mild to moderate heating (e.g., 80-100 °C) with a base.High

Conclusion

The reactivity of halogenated aminopyridines in nucleophilic aromatic substitution is a predictable yet multifaceted phenomenon. This compound stands out as a highly reactive and regioselective substrate for SNAr at the C4 position, primarily due to the excellent leaving group ability of the fluorine atom situated at a position activated by the pyridine nitrogen. Its reactivity is comparable to that of 2-amino-4-fluoropyridine. In contrast, the isomeric 4-bromo-5-fluoropyridin-2-amine is expected to be less reactive due to the poorer leaving group ability of bromine in SNAr. The least reactive of the compared compounds is 2-amino-5-bromopyridine, where the bromine atom is at a deactivated position, making SNAr challenging. A thorough understanding of these reactivity trends, grounded in the principles of electronic effects and reaction mechanisms, is paramount for the efficient design and execution of synthetic routes in the pursuit of novel chemical entities.

References

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  • Bowler, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8674-8683.
  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate.
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  • Leitch, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12216-12225.
  • Setliff, F. L., Soman, N. G., & Toland, A. D. (1993). Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. Journal of the Arkansas Academy of Science, 47, Article 27.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
  • Buchwald, S. L., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9078-9087.
  • Schlosser, M., et al. (2001). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 84(5), 1162-1175.
  • Sawamura, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic.
  • Wikipedia. (n.d.). Hammett equation.
  • Wuest, W. M., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. ACS Infectious Diseases, 6(5), 1085-1094.
  • Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.
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  • Leitch, D. C., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 908891.
  • Talukdar, A. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate.
  • Inno-Pharmchem. (n.d.). The Chemistry Behind 2-Amino-5-bromopyridine: Synthesis and Applications.
  • Sawamura, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.

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A Comparative Guide to Structural Analogues of 5-Bromo-4-fluoropyridin-2-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in the design of kinase inhibitors, antimicrobials, and other therapeutic agents.[3][4] Within this class, 5-Bromo-4-fluoropyridin-2-amine serves as a valuable starting material and a point of interest for further structural elaboration. This guide provides a comparative analysis of key structural analogues of this compound, focusing on the impact of substituting the 4-fluoro group with other functionalities. We will delve into their physicochemical properties, synthetic considerations, and known biological relevance, offering a practical resource for researchers in drug discovery and development.

The Strategic Importance of Substitution at the 4-Position

The substitution pattern on the pyridine ring plays a critical role in modulating the molecule's physicochemical properties and its interaction with biological targets. The 4-position, in particular, is a key vector for exploring structure-activity relationships (SAR). The electronic nature of the substituent at this position can influence the pKa of the 2-amino group and the pyridine nitrogen, affecting solubility, membrane permeability, and binding interactions.

This guide will focus on a comparative analysis of the following analogues:

  • This compound (Parent Compound)

  • 5-Bromo-4-chloropyridin-2-amine

  • 5-Bromo-4-methylpyridin-2-amine

  • 5-Bromo-4-methoxypyridin-2-amine

  • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Physicochemical Properties: A Comparative Overview

The choice of a building block in a drug discovery campaign is heavily influenced by its physicochemical properties. The following table summarizes key computed and experimental properties of this compound and its selected analogues. These parameters are crucial for predicting a compound's behavior in biological systems and for guiding the design of new molecules with improved pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (TPSA) (Ų)
This compound C₅H₄BrFN₂191.001.338.9
5-Bromo-4-chloropyridin-2-amine C₅H₄BrClN₂207.451.838.9
5-Bromo-4-methylpyridin-2-amine C₆H₇BrN₂187.041.638.9
5-Bromo-4-methoxypyridin-2-amine C₆H₇BrN₂O203.041.448.1
5-Bromo-4-(trifluoromethyl)pyridin-2-amine C₆H₄BrF₃N₂241.012.138.9

Data sourced from PubChem.[5][6][7][8]

Expert Insights: The substitution at the 4-position significantly impacts the lipophilicity (XLogP3) of the molecule. The trifluoromethyl group, a strong electron-withdrawing group, markedly increases the lipophilicity, which could enhance cell permeability but may also lead to off-target effects. Conversely, the methoxy group introduces a polar oxygen atom, slightly increasing the TPSA and potentially improving solubility. The choice of substituent allows for a fine-tuning of these properties to optimize the drug-like characteristics of potential lead compounds.

Synthetic Strategies and Considerations

The synthesis of these analogues generally involves the introduction of the desired substituent at the 4-position of a pre-functionalized pyridine ring. The bromine at the 5-position and the amino group at the 2-position are key functionalities that can be leveraged for further diversification, often through palladium-catalyzed cross-coupling reactions.[4][9]

Below is a generalized synthetic workflow for accessing these valuable building blocks.

G cluster_0 Starting Material cluster_1 Bromination cluster_2 Product A 2-Amino-4-substituted-pyridine B Electrophilic Bromination (e.g., NBS in DMF) A->B Step 1 C 5-Bromo-4-substituted-pyridin-2-amine B->C Step 2

Caption: Generalized synthetic workflow for 5-bromo-4-substituted-pyridin-2-amines.

Experimental Protocol: Synthesis of 5-Bromo-4-methylpyridin-2-amine

This protocol is adapted from established methods for the bromination of 2-aminopyridines.[10][11]

Objective: To synthesize 5-Bromo-4-methylpyridin-2-amine via electrophilic bromination of 2-Amino-4-methylpyridine.

Materials:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF. Cool the solution in an ice bath.

  • Addition of Brominating Agent: Prepare a solution of NBS (1.0 eq) in DMF. Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water to precipitate the product as a brown solid.

  • Isolation: Collect the solid by filtration using a Büchner funnel and wash thoroughly with water.

  • Purification: Dry the crude product and then wash with acetonitrile to remove impurities.

  • Final Product: Filter the purified solid and dry to obtain 5-Bromo-4-methylpyridin-2-amine.

Expected Outcome: This method is reported to yield the desired 5-bromo isomer in up to 80% yield.[11]

Biological Activity and Therapeutic Potential

The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitors.[3][12] The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The substituents on the pyridine ring can then be used to achieve potency and selectivity. Derivatives of 2-amino-5-bromopyridines have shown promise as inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a target in oncology.[3]

Furthermore, substituted 2-aminopyridines have demonstrated a broad spectrum of antimicrobial activities against both bacteria and fungi.[2][13] The specific substitution pattern can significantly influence the potency and spectrum of activity.

G cluster_0 Scaffold cluster_1 Biological Targets cluster_2 Therapeutic Areas Scaffold 5-Bromo-4-substituted- pyridin-2-amine Kinase Kinases (e.g., PLK4) Scaffold->Kinase Inhibition Bacteria Bacteria Scaffold->Bacteria Inhibition Fungi Fungi Scaffold->Fungi Inhibition Oncology Oncology Kinase->Oncology InfectiousDiseases Infectious Diseases Bacteria->InfectiousDiseases Fungi->InfectiousDiseases

Caption: Biological targets and therapeutic areas for 5-bromo-4-substituted-pyridin-2-amine derivatives.

Trustworthiness of Protocols: The provided synthetic and analytical protocols are based on established and peer-reviewed methodologies. For any novel compound, it is imperative to perform full analytical characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. Biological assays should be conducted with appropriate controls and statistical analysis to ensure the reliability of the results.

Conclusion

The structural analogues of this compound presented in this guide offer a versatile toolkit for medicinal chemists. The ability to systematically modify the substituent at the 4-position allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. While this guide provides a solid foundation, further head-to-head comparative studies are warranted to fully elucidate the nuanced effects of these substitutions on biological activity. The synthetic routes are generally accessible, making these compounds attractive starting points for the development of novel therapeutics in areas such as oncology and infectious diseases.

References

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2025).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applic
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. [Link]
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).
  • Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. (2018).
  • 5-Bromo-4-methylpyrimidin-2-amine. (n.d.). PubChem. [Link]
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-amine. (n.d.). PubChem. [Link]
  • 5-Bromo-4-chloropyrimidin-2-amine. (n.d.). PubChem. [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
  • 2-Amino-5-bromo-4-chloropyridine. (n.d.). PubChem. [Link]
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
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  • Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. (2013). PubMed. [Link]
  • Special Issue : Kinase Inhibitors. (n.d.). MDPI. [Link]
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Heterocycles. [Link]
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  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (n.d.). PubMed. [Link]

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The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Biological Activity of 5-Bromo-4-fluoropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective cancer therapeutics, the pyridine scaffold has emerged as a cornerstone in medicinal chemistry. Among its myriad of derivatives, 5-Bromo-4-fluoropyridin-2-amine stands out as a particularly intriguing starting point for the design of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the biological activities of its derivatives, offering supporting experimental data, detailed protocols, and insights into their mechanisms of action. Our focus will be on their role as inhibitors of key kinases implicated in cancer progression, providing a valuable resource for researchers in the field of drug discovery.

While direct and extensive public domain data on the biological activity of derivatives of this compound is limited, we can infer their potential and compare analogous structures, particularly those based on the 2-amino-5-bromopyridine and 2-aminopyrimidine core. These closely related scaffolds have been extensively studied and have yielded potent inhibitors of several important cancer-related kinases.

The Rationale for Targeting Kinases in Oncology

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and less toxic alternatives to traditional chemotherapy.

The 2-aminopyridine and 2-aminopyrimidine scaffolds are considered "privileged structures" in medicinal chemistry. They are capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for potent inhibition. The bromine atom at the 5-position provides a valuable handle for introducing further structural diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Comparative Analysis of Biologically Active Derivatives

Here, we compare derivatives based on scaffolds analogous to this compound, focusing on their inhibitory activity against key oncogenic kinases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle. Their aberrant activity is a common feature of cancer cells.[2]

Table 1: Comparative Inhibitory Activity of Aminopyrimidine-based CDK Inhibitors

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 8e CDK988.4MV-4-11 (Leukemia)Not specified[3]
Compound 8h PLK46.7Breast Cancer CellsNot specified[4]
Compound 5f PLK40.8MCF-7 (Breast)0.48[4]

Note: The compounds listed are not direct derivatives of this compound but share the aminopyrimidine core, highlighting the potential of this scaffold.

The data indicates that the aminopyrimidine core can be elaborated to produce highly potent inhibitors of CDKs and other cell cycle-related kinases like PLK4. For instance, compound 5f demonstrates exceptional potency against PLK4, a key regulator of centrosome duplication, with sub-nanomolar inhibitory activity and significant antiproliferative effects in breast cancer cells.[4]

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[4]

Logical Workflow for the Development of Aminopyrimidine-based PLK4 Inhibitors

G cluster_0 Scaffold Hopping & Design cluster_1 Synthesis & Optimization cluster_2 Biological Evaluation Scaffold_Hopping Scaffold Hopping from known inhibitors Computer_Aided_Design Computer-Aided Drug Design Scaffold_Hopping->Computer_Aided_Design Aminopyrimidine_Core Selection of Aminopyrimidine Core Computer_Aided_Design->Aminopyrimidine_Core Synthesis Synthesis of Novel Derivatives Aminopyrimidine_Core->Synthesis Provides structural basis SAR_Studies Structure-Activity Relationship (SAR) Studies Synthesis->SAR_Studies Lead_Optimization Lead Optimization for Potency & Selectivity SAR_Studies->Lead_Optimization Enzyme_Assay In Vitro Kinase Inhibition Assay (PLK4) Lead_Optimization->Enzyme_Assay Yields potent inhibitors Cell_Assay Antiproliferative Activity in Cancer Cell Lines Enzyme_Assay->Cell_Assay In_Vivo_Studies In Vivo Efficacy in Xenograft Models Cell_Assay->In_Vivo_Studies Promising_Candidate Promising_Candidate In_Vivo_Studies->Promising_Candidate Identifies clinical candidates

Caption: Development workflow for novel PLK4 inhibitors.

The development of potent PLK4 inhibitors often involves a "scaffold hopping" strategy from known kinase inhibitors, followed by computational design to optimize interactions with the target.[4] This leads to the synthesis of a library of compounds based on a core scaffold like aminopyrimidine. Subsequent SAR studies guide the optimization of these compounds to achieve high potency and selectivity, which is then validated through in vitro and in vivo biological assays.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for a key assay used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a generalized procedure for determining the inhibitory activity of compounds against a specific kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) based assay that measures the binding of a fluorescently labeled antibody to a biotinylated kinase. The binding of an inhibitor to the kinase displaces the antibody, leading to a decrease in the FRET signal.

Materials:

  • Kinase enzyme (e.g., PLK4)

  • LanthaScreen™ Eu-anti-tag antibody

  • Biotinylated tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells.

  • Add the kinase enzyme to all wells.

  • Add the Eu-anti-tag antibody and biotinylated tracer mixture to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the compound concentration.

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

The derivatives of 2-aminopyridine and related scaffolds often target critical signaling pathways implicated in cancer.

Simplified Representation of a Kinase-Mediated Signaling Pathway and its Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Aminopyridine Derivative) Inhibitor->Kinase_Cascade Blocks ATP binding

Caption: Inhibition of a kinase signaling pathway.

Small molecule inhibitors, such as those derived from the this compound scaffold, are designed to bind to the ATP-binding pocket of a target kinase. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that drives cancer cell proliferation and survival.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct biological data for its derivatives is not yet abundant in the public domain, the extensive research on analogous 2-aminopyridine and 2-aminopyrimidine derivatives provides a strong rationale for its potential. The demonstrated high potency of these related compounds against key oncogenic kinases such as CDKs and PLK4 underscores the value of this chemical space.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Detailed structure-activity relationship studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The exploration of their efficacy in various cancer models, both in vitro and in vivo, will be essential to validate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted cancer therapies.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. National Institutes of Health.
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. National Institutes of Health.
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  • Compounds and compositions as protein kinase inhibitors. Google Patents.
  • WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases. Google Patents.
  • WO2007056163A2 - Aminopyrimidines useful as kinase inhibitors. Google Patents.
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  • Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed.
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. National Institutes of Health.
  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Springer.
  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. Royal Society of Chemistry.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI.
  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. National Institutes of Health.
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed.
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health.
  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. PubMed.
  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. PubMed.
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A Comparative Guide to the Synthetic Utility of 5-Bromo-4-fluoropyridin-2-amine versus Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, pyridyl scaffolds are indispensable building blocks. Their utility is significantly enhanced by strategic halogenation, which provides a reactive handle for a multitude of transformations. This guide offers an in-depth comparison of 5-Bromo-4-fluoropyridin-2-amine against other common brominated pyridines, providing experimental insights and data to inform synthetic strategy and decision-making for researchers, scientists, and drug development professionals.

The Unique Electronic Profile of this compound

This compound is a uniquely substituted pyridine ring, where the interplay of its functional groups dictates its reactivity. The electron-donating amino group at the 2-position, the strongly electron-withdrawing fluorine atom at the 4-position, and the reactive bromine atom at the 5-position create a distinct electronic environment. This substitution pattern influences the reactivity of the C-Br bond, a key site for cross-coupling reactions, and can modulate the properties of the resulting molecules.[1][2][3]

The presence of the fluorine atom, in particular, can have a profound impact. It can alter the pKa of the pyridine nitrogen, influence the regioselectivity of subsequent reactions, and often enhances the biological activity of the final compound.[4][5] The amino group, in addition to its electronic effects, can also act as a directing group or a point for further functionalization.[6][7][8]

Comparative Performance in Cross-Coupling Reactions

The true measure of a building block's utility is its performance in key synthetic transformations. The following sections compare this compound with other brominated pyridines in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of bromopyridines in this reaction is heavily influenced by the electronic nature of the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[9][10]

Suzuki_Coupling_Comparison

Comparative Data: Suzuki-Miyaura Coupling

Brominated PyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~90Extrapolated Data
2-Amino-5-bromopyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane1001685-95[9]
3-Bromo-2-chloropyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292[11]
2,3-DibromopyridinePd(dppf)Cl₂Na₂CO₃DME851295[11]

Note: Data for this compound is extrapolated based on the reactivity of similar electronically activated fluorinated bromopyridines. Direct comparative studies are limited.

Analysis: The presence of the electron-withdrawing fluorine atom in this compound is expected to enhance the rate of oxidative addition at the C-Br bond, leading to high yields under standard Suzuki-Miyaura conditions. In comparison, while other aminobromopyridines also perform well, the additional electronic activation from the fluorine atom may allow for milder reaction conditions or lower catalyst loadings. However, the amino group in close proximity to the reaction center, as in 3-bromo-2-aminopyridine, can sometimes lead to catalyst inhibition through coordination, potentially affecting yields.[9][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[13] The efficiency of this reaction with bromopyridine substrates can be influenced by both electronic effects and the potential for the substrate itself to act as a ligand for the palladium catalyst.

Comparative Data: Buchwald-Hartwig Amination

Brominated PyridineAmine Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100~85-95Extrapolated Data
2-Amino-6-bromopyridineAnilinePd(OAc)₂ / BINAPNaOtBuTolueneReflux70-85[9]
3-Bromo-2-aminopyridineVarious AminesRuPhos/BrettPhos PrecatalystsLiHMDSDioxane80-10065-95[12][14]
2-BromopyridinesVolatile AminesPd(OAc)₂ / DPEPhosNaOtBuToluene11070-98[15][16][17]

Note: Data for this compound is predictive based on the high reactivity of similar substrates in Buchwald-Hartwig aminations.

Analysis: this compound is anticipated to be an excellent substrate for Buchwald-Hartwig amination due to its electronically activated C-Br bond. The key challenge with aminobromopyridines is the potential for self-coupling or catalyst inhibition. However, the development of sophisticated ligands and precatalysts has largely overcome these issues, allowing for high-yielding aminations of substrates like 3-bromo-2-aminopyridine.[12][14] The fluorine substituent in the target compound is not expected to interfere with the catalytic cycle and may contribute to a cleaner reaction profile.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylpyridines, which are valuable intermediates in organic synthesis.[18] This reaction typically employs a dual palladium and copper catalytic system.[18][19]

Sonogashira_Mechanism

Comparative Data: Sonogashira Coupling

Brominated PyridineTerminal AlkyneCatalyst SystemSolventTemp (°C)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF80~90Extrapolated Data
2-Amino-3-bromopyridineVarious AlkynesPd(CF₃COO)₂ / PPh₃ / CuIDMF10072-96[18][19]
6-Bromo-3-fluoro-2-cyanopyridineVarious AlkynesPd(PPh₃)₄ / CuITHF / Et₃NRT85-93[20]
3-Bromo-2-chloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N6090[11]

Note: Data for this compound is predictive, anticipating high reactivity similar to other fluorinated and aminated bromopyridines.

Analysis: The Sonogashira coupling is generally tolerant of a wide range of functional groups. This compound is expected to be a highly effective substrate, with the fluorine atom potentially accelerating the reaction. Studies on structurally similar compounds, such as 2-amino-3-bromopyridine and 6-bromo-3-fluoro-2-cyanopyridine, demonstrate that high yields can be achieved, even at room temperature in some cases.[18][19][20] The choice of solvent and base can be critical for achieving optimal results.

Experimental Protocols

To provide a practical context for the discussed reactions, the following are representative, detailed protocols.

General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
  • Setup: To a flame-dried Schlenk flask, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv) to an oven-dried vial.

  • Reagent Addition: Add the bromopyridine (1.0 equiv), the amine (1.1 equiv), and the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the vial and heat the mixture to the specified temperature (e.g., 100 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.[13]

General Procedure for Sonogashira Coupling of a Bromopyridine
  • Setup: To a Schlenk flask, add the bromopyridine (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N). Add the terminal alkyne (1.1 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9][18][19]

Conclusion

This compound emerges as a highly valuable and versatile building block for synthetic chemistry. Its unique electronic properties, conferred by the combination of amino, fluoro, and bromo substituents, render it a highly reactive substrate in a range of palladium-catalyzed cross-coupling reactions. While direct comparative data is still emerging, extrapolations from structurally similar compounds suggest that it will often outperform less electronically activated bromopyridines, potentially allowing for milder reaction conditions and higher yields.

For researchers and drug development professionals, the choice of a specific brominated pyridine will always depend on a balance of factors, including commercial availability, cost, and the specific synthetic target. However, for applications where the introduction of a fluorine atom is desirable for modulating biological activity or other molecular properties, this compound represents a powerful and efficient synthetic tool.

References

  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki−Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents in the Absence of an Added Base.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in the Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 40(10), 5084-5121.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. BenchChem Technical Guides.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Accounts of Chemical Research. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 44(7), 584-597. [Link]
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters, 48(20), 3513-3516. [Link]
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. Chemistry – A European Journal, 24(57), 15268-15272. [Link]
  • RSC Publishing. (2014). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 4(109), 64249-64268. [Link]
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Guides.
  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 2054-2057. [Link]
  • PubChem. (n.d.). This compound.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

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A Senior Application Scientist's Guide to the Reaction Products of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, 5-Bromo-4-fluoropyridin-2-amine is a versatile building block, offering multiple avenues for synthetic elaboration. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution, and an amino group that can be further functionalized, makes it a valuable scaffold in the synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth comparison of the primary reaction pathways for this substrate, supported by experimental data from analogous systems and a discussion of the underlying chemical principles that govern selectivity and reactivity.

The Strategic Importance of this compound

The strategic value of this compound lies in the orthogonal reactivity of its two halogen substituents. The carbon-bromine bond is readily activated by palladium catalysts, making it an ideal handle for C-C and C-N bond formation via cross-coupling reactions. In contrast, the carbon-fluorine bond, positioned at the electron-deficient 4-position of the pyridine ring, is primed for nucleophilic aromatic substitution (SNAr). This differential reactivity allows for a stepwise and selective functionalization of the pyridine core, a critical advantage in multi-step synthetic campaigns.

Palladium-Catalyzed Cross-Coupling Reactions: Targeting the C-Br Bond

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and the C-Br bond at the 5-position of our substrate is an excellent participant in these transformations. We will explore two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceutically active molecules. The reaction of this compound with a variety of boronic acids and esters proceeds with high efficiency, contingent on the judicious selection of the palladium catalyst and reaction conditions.

The choice of the palladium catalyst system is paramount for a successful Suzuki-Miyaura coupling. The electron-rich nature of the aminopyridine substrate can sometimes lead to catalyst inhibition. Therefore, the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer to the palladium center. A solvent system that can solubilize both the organic and inorganic components of the reaction is also critical for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
System 1 PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515+75-85
System 2 SPhosK₃PO₄Toluene/H₂O1004-8>90
System 3 PEPPSI-IPrCs₂CO₃t-AmylOH1002-4>95

Table 1. Comparison of catalyst systems for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine analogs with arylboronic acids.

This protocol is adapted from a procedure for the coupling of a closely related substrate, 5-bromo-2-methylpyridin-3-amine.[1]

dot

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Add this compound, arylboronic acid, and base to a dry flask. start->reagents inert Establish inert atmosphere (evacuate and backfill with N₂ or Ar). reagents->inert catalyst Add Pd catalyst and degassed solvent. inert->catalyst heat Heat the reaction mixture with vigorous stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with organic solvent and filter through Celite. cool->filter extract Perform aqueous work-up. filter->extract purify Purify by column chromatography. extract->purify end Isolated Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[2] This reaction is particularly valuable for the synthesis of complex pharmaceutical intermediates.

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the ligand. Sterically hindered and electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide being commonly employed to deprotonate the amine and facilitate its coordination to the palladium center. For volatile amines, conducting the reaction in a sealed tube is a practical approach to prevent their loss.[3]

The choice of ligand can dramatically impact the efficiency of the Buchwald-Hartwig amination.

LigandAmine TypeBaseSolventTemperature (°C)Typical Yield (%)
Xantphos Primary & Secondary AminesCs₂CO₃1,4-Dioxane11080-95
tBuXPhos Primary AminesKOt-BuToluene100>90
RuPhos Secondary AminesKOt-BuToluene100>90

Table 2. Comparison of ligands for the Buchwald-Hartwig amination of 5-bromo-2-aminopyridine analogs.

This protocol is a general procedure for the amination of 2-bromopyridines.[3]

dot

Buchwald_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Add this compound, Pd₂(dba)₃, ligand, and base to a dry Schlenk tube. start->reagents inert Establish inert atmosphere (evacuate and backfill with N₂ or Ar). reagents->inert amine_solvent Add anhydrous solvent and amine. inert->amine_solvent heat Heat the reaction mixture with vigorous stirring. amine_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute with organic solvent and filter through Celite. cool->filter extract Perform aqueous work-up. filter->extract purify Purify by column chromatography. extract->purify end Isolated Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To a dry Schlenk tube, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), the appropriate phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add anhydrous toluene followed by the desired primary or secondary amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C-F Bond

The fluorine atom at the 4-position of this compound is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[4]

The regioselectivity of SNAr on the pyridine ring is a key consideration. Nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4] In the case of this compound, the 4-position is the site of the more labile fluorine leaving group. The choice of nucleophile, solvent, and temperature will determine the rate and efficiency of the substitution. Stronger nucleophiles and polar aprotic solvents that can solvate the cationic counter-ion of the nucleophile will generally accelerate the reaction.

A critical aspect of the chemistry of this compound is the ability to selectively functionalize either the C-F or C-Br bond. As demonstrated in a study on the closely related 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination selectively occurs at the C-Br bond, while SNAr conditions can be employed to selectively substitute the fluorine atom.[5] This orthogonality is a powerful tool for synthetic chemists.

The following is a general protocol for the SNAr reaction of a fluoropyridine with an amine nucleophile.

dot

SNAr_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Add this compound and a base (e.g., K₂CO₃) to a flask. start->reagents solvent_nucleophile Add polar aprotic solvent and the amine nucleophile. reagents->solvent_nucleophile heat Heat the reaction mixture with stirring. solvent_nucleophile->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench with water. cool->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography or recrystallization. extract->purify end Isolated Product purify->end

Caption: Experimental workflow for Nucleophilic Aromatic Substitution.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Add the desired amine nucleophile (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C, and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The ability to selectively functionalize either the C-Br bond through palladium-catalyzed cross-coupling reactions or the C-F bond via nucleophilic aromatic substitution provides chemists with a powerful platform for molecular design. The choice of reaction conditions, particularly the catalyst system for cross-coupling and the nucleophile/solvent combination for SNAr, allows for precise control over the reaction outcome. As the demand for novel heterocyclic compounds in drug discovery continues to grow, a thorough understanding of the reactivity of scaffolds like this compound will be essential for the rapid and efficient synthesis of new chemical entities.

References

  • Current time inform
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
  • ResearchGate. (2017). (PDF)
  • ResearchGate. (2022). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Tetrahedron Letters, 98(24), 153832. [Link]
  • National Center for Biotechnology Information. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • ResearchGate. (2007).
  • National Center for Biotechnology Information. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]
  • ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. [Link]
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. [Link]
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • National Center for Biotechnology Information. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
  • The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross -coupling reactions.
  • Google Patents. (n.d.).

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A Senior Application Scientist's Guide to the Purity Validation of Synthesized 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Synthesis

In the landscape of pharmaceutical research and drug development, the molecular building blocks we synthesize are the foundation of our innovations. 5-Bromo-4-fluoropyridin-2-amine is one such critical intermediate, a substituted pyridine that serves as a scaffold in the synthesis of a multitude of biologically active molecules.[1] The fluorine and bromine atoms provide specific electronic properties and reactive handles for further chemical modification, making its structural integrity paramount.

However, the synthesis of any chemical entity is invariably accompanied by the potential for impurities—unreacted starting materials, isomeric byproducts, or residual solvents. These contaminants can confound biological assay results, introduce toxicity, and compromise the integrity of downstream synthetic steps. Therefore, a rigorous and multi-faceted approach to purity validation is not merely a quality control checkpoint; it is a fundamental component of scientific validity and regulatory compliance.[2][3] This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to establish a self-validating system for the purity assessment of this compound.

The Synthetic Landscape: Anticipating Potential Impurities

A common synthetic route to this compound involves the electrophilic bromination of 2-Amino-4-fluoropyridine.[4] Understanding this process allows us to anticipate the likely impurities that our analytical methods must be capable of resolving and identifying.

  • Starting Material: Unreacted 2-Amino-4-fluoropyridine.

  • Isomeric Byproducts: Bromination at other positions on the pyridine ring (e.g., 3-bromo or 3,5-dibromo isomers).

  • Reagent Residue: Residual brominating agents (e.g., N-bromosuccinimide) or their byproducts.

  • Solvent Contamination: Trace amounts of reaction or purification solvents.

An effective purity validation strategy must not only quantify the main compound but also detect and identify these potential contaminants.

A Comparative Analysis of Core Purity Validation Techniques

No single analytical technique is sufficient to declare a compound "pure." True confidence is achieved by employing orthogonal methods—techniques that assess purity based on different physicochemical principles. Here, we compare the gold-standard methods for small molecule analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography, particularly in its reversed-phase (RP-HPLC) modality, is the cornerstone of purity analysis for non-volatile small molecules.[5][6] Its high resolution, sensitivity, and quantitative precision make it indispensable for determining the area percentage purity of a synthesized compound.[6]

Causality of Method Choice: RP-HPLC separates molecules based on their polarity. The non-polar stationary phase (typically C18) retains compounds, which are then eluted by a polar mobile phase. For this compound, this allows for excellent separation from both more polar starting materials and potentially less polar dibrominated byproducts.

Workflow for HPLC Purity Analysis

graphviz cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Sample Accurately s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample onto C18 Column s3->h1 10 µL Injection h2 Gradient Elution with Mobile Phase h1->h2 h3 UV Detection (e.g., 254 nm) h2->h3 d1 Integrate Peak Areas in Chromatogram h3->d1 Chromatogram Output d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC purity determination.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax determined by PDA scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm filter prior to injection.

  • Data Analysis: Calculate purity by the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Hypothetical HPLC Purity Data

Peak IDRetention Time (min)Area (%)Possible Identity
14.51.22-Amino-4-fluoropyridine (Starting Material)
212.898.5This compound
315.20.3Dibrominated byproduct
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Orthogonal Method

GC-MS provides a powerful orthogonal assessment to HPLC. It separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides mass-to-charge ratio (m/z) information, effectively giving a molecular fingerprint of each eluting compound.[3][7]

Causality of Method Choice: This technique is exceptionally useful for identifying residual solvents and low-boiling-point impurities that might co-elute with the solvent front in HPLC. The mass spectrum provides definitive identification of impurities, which is a significant advantage over simple UV detection.

Workflow for GC-MS Impurity Profiling

graphviz cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis s1 Weigh Sample s2 Dissolve in Volatile Solvent (e.g., Dichloromethane) s1->s2 g1 Inject into Heated Inlet Port s2->g1 1 µL Injection g2 Separation on Capillary Column g1->g2 g3 Elution into Mass Spectrometer g2->g3 d1 Generate Total Ion Chromatogram (TIC) g3->d1 MS Data d2 Analyze Mass Spectrum of Each Peak d1->d2 d3 Compare with Spectral Libraries d2->d3

Caption: Workflow for GC-MS impurity identification.

Detailed Experimental Protocol: GC-MS

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

Table 2: Comparison of Primary Analytical Techniques

FeatureHPLC-UV/PDAGC-MSNMR Spectroscopy
Principle Polarity-based separationVolatility-based separationNuclear spin in a magnetic field
Primary Use Quantitative Purity (%)Impurity ID, VolatilesStructural Confirmation, qNMR
Strengths High precision, robustHigh sensitivity, definitive IDUnambiguous structure proof
Limitations Impurity ID is presumptiveNot for non-volatile compoundsLower sensitivity than MS
Sample Prep Dissolve and filterDissolve in volatile solventDissolve in deuterated solvent
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for the unambiguous confirmation of a molecule's chemical structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Causality of Method Choice: Beyond structural verification, NMR serves as a powerful purity assessment tool. The presence of unexpected signals in the spectrum is a direct indication of impurities. Furthermore, Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard, providing a result that is orthogonal to chromatographic area percentage methods.

Logical Flow for NMR-Based Purity Assessment

NMR_Logic A Acquire ¹H, ¹³C, ¹⁹F NMR Spectra of Synthesized Compound B Compare Spectra to Predicted/Reference Data A->B C Does the structure match? B->C D Structure Confirmed C->D Yes E Re-evaluate Synthesis/ Purification C->E No F Are unexpected signals present? D->F G No significant impurities detected F->G No H Identify impurity structure from signals F->H Yes I Perform Quantitative NMR (qNMR) with Internal Standard H->I J Determine Absolute Purity (w/w %) I->J

Caption: Logical process for NMR structural and purity validation.

Detailed Experimental Protocol: ¹H and ¹⁹F NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

    • Integrate the signals. The two aromatic protons should appear as distinct doublets (or more complex patterns due to H-F coupling) and the -NH₂ protons as a broad singlet.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. A single signal corresponding to the fluorine atom on the pyridine ring is expected. The chemical shift is highly sensitive to the electronic environment.

  • Analysis:

    • Confirm that the chemical shifts, coupling constants, and integration ratios match the expected structure of this compound.

    • Scrutinize the baseline for small peaks that do not belong to the main compound or the solvent. These represent impurities.

Conclusion: A Triad of Trust for Purity Validation

For a robust, defensible, and publication-quality purity validation of synthesized this compound, a single method is insufficient. This guide advocates for a triad of orthogonal techniques:

  • Primary Quantification: Use RP-HPLC to determine the relative purity (area %) and to detect non-volatile impurities.[5][6]

  • Structural Confirmation: Employ NMR Spectroscopy (¹H and ¹⁹F) to provide unambiguous structural proof and to identify any structurally related impurities.

  • Orthogonal Verification: Utilize GC-MS to identify volatile impurities and to provide mass-based confirmation of any contaminants detected.[7]

By integrating these methods, researchers can create a self-validating data package that provides high confidence in the quality of their synthesized material, ensuring data integrity in subsequent research and development activities.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Agilent. Small Molecule Drug Characterization and Purity Analysis.
  • Medistri SA. Small Molecule Identification and Purity Testing.
  • HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PubChem. This compound | C5H4BrFN2 | CID 57917407.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
  • PubMed Central. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Wikipedia. Pyridine.
  • PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • National Institutes of Health. A Simple, Modular Synthesis of Substituted Pyridines.
  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
  • ResearchGate. (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
  • ResearchGate. De novo Synthesis of Substituted Pyridines.
  • ACS Publications. Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.

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A Comparative Guide to Catalyst Efficacy in the Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromo-4-fluoropyridin-2-amine in Modern Drug Discovery

This compound is a pivotal structural motif in contemporary medicinal chemistry. Its unique substitution pattern, featuring a bromine atom for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and an amino group for key binding interactions, makes it a highly sought-after building block for a variety of therapeutic agents. The efficient synthesis of this intermediate is therefore a critical consideration in the drug development pipeline. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, with a focus on palladium- and copper-catalyzed amination reactions. We will delve into the mechanistic underpinnings of these catalytic systems, present comparative data, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Synthetic Strategies: Accessing the Core Scaffold

The primary route to this compound involves the bromination of the commercially available 2-amino-4-fluoropyridine. This electrophilic aromatic substitution proceeds with high regioselectivity to afford the desired product in excellent yields.

A representative procedure involves dissolving 2-amino-4-fluoropyridine in a suitable solvent, such as acetonitrile, and treating it with a brominating agent like N-bromosuccinimide (NBS) at room temperature. The reaction is typically rapid and clean, yielding the product in high purity after a simple workup.[1]

With the starting material in hand, the focus shifts to the introduction of the amino group at the 2-position, a transformation most commonly achieved via cross-coupling chemistry. The remainder of this guide will compare the efficacy of different catalytic systems for this key transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine ligand, in the presence of a base.

The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, the C-Br bond of a 5-bromo-4-fluoropyridine derivative, to form a Pd(II) complex.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst.

graph "Buchwald-Hartwig_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Pd(0)L" [label="Active Pd(0) Catalyst"]; "Oxidative_Addition" [label="Oxidative Addition\n(Rate-Determining Step)"]; "Pd(II)_Complex" [label="Pd(II) Intermediate"]; "Amine_Coordination" [label="Amine Coordination"]; "Pd(II)_Amine_Complex" [label="Pd(II)-Amine Complex"]; "Deprotonation" [label="Deprotonation\n(Base)"]; "Pd(II)_Amido_Complex" [label="Pd(II)-Amido Complex"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="this compound"]; "Ar-Br" [label="5-Bromo-4-fluoropyridine Derivative", shape=ellipse, fillcolor="#FFFFFF"]; "Ammonia_Source" [label="Ammonia Source", shape=ellipse, fillcolor="#FFFFFF"];

"Pd(0)L" -> "Oxidative_Addition" [label=" + Ar-Br"]; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Amine_Coordination" [label=" + Ammonia Source"]; "Amine_Coordination" -> "Pd(II)_Amine_Complex"; "Pd(II)_Amine_Complex" -> "Deprotonation"; "Deprotonation" -> "Pd(II)_Amido_Complex"; "Pd(II)_Amido_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L" [label=" Catalyst Regeneration"]; }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Catalyst and Ligand Selection: The Key to Success

The choice of the phosphine ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. For electron-deficient substrates like bromopyridines, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the rate-determining oxidative addition step and facilitate the final reductive elimination.

Comparative Data for Palladium-Catalyzed Amination of Bromopyridines

While direct comparative studies on this compound are scarce, data from analogous bromopyridine systems provide valuable insights into catalyst performance.

Catalyst System (Pd Precursor / Ligand)Amine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XantphosAmmoniaNaOtBuToluene10024~70-90 (for aminothiophenes)[3]
Pd(OAc)₂ / BINAPAmmoniaK₂CO₃Dioxane150 (MW)0.5>90 (for 2-fluoro-4-iodopyridine)[3]
Pd(OAc)₂ / XPhosBenzophenone ImineK₃PO₄iPrOAc80-High (for 1,3-dibromo-2,5-difluorobenzene)[4]
Pd₂(dba)₃ / XPhosPiperidineNaOtBuToluene10024Quantitative (for 2-bromo-5-fluoropyridine)[5]

Note: The yields reported are for analogous substrates and serve as an estimation of catalyst efficacy for the target reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of bromopyridines.

Materials:

  • 5-Bromo-4-fluoropyridine derivative (1.0 mmol)

  • Ammonia source (e.g., benzophenone imine, 1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.03 mmol)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add the 5-bromo-4-fluoropyridine derivative, palladium precursor, and phosphine ligand.

  • In a glovebox or under a stream of inert gas, add the base.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).

  • Add the anhydrous, degassed solvent via syringe, followed by the ammonia source.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100-110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

graph "Buchwald-Hartwig_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "filled"; color = "#FFFFFF"; "Reagents" [label="Combine Substrate,\nPd Precursor, Ligand, and Base"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere\n(Argon/Nitrogen)"]; "Solvent_Addition" [label="Add Degassed Solvent\nand Amine Source"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "filled"; color = "#FFFFFF"; "Heating" [label="Heat to Reaction Temperature\n(e.g., 100-110 °C)"]; "Monitoring" [label="Monitor Progress\n(TLC/LC-MS)"]; }

subgraph "cluster_Workup" { label = "Workup and Purification"; style = "filled"; color = "#FFFFFF"; "Quenching" [label="Cool and Quench Reaction"]; "Extraction" [label="Solvent Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [label="Isolated Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Reagents" -> "Inert_Atmosphere" -> "Solvent_Addition" -> "Heating" -> "Monitoring" -> "Quenching" -> "Extraction" -> "Purification" -> "Product"; }

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Copper-Catalyzed Amination: A Cost-Effective Alternative

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent a more economical alternative to their palladium-catalyzed counterparts. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Mechanistic Considerations

The mechanism of copper-catalyzed amination is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and reductive elimination.

Comparative Data for Copper-Catalyzed Amination of Bromopyridines

Copper catalysts have shown considerable promise for the amination of bromopyridines, often with aqueous ammonia as the nitrogen source.

Catalyst System (Cu Source / Ligand)Amine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
Cu₂O / DMEDAAqueous Ammonia (28%)K₂CO₃Ethylene Glycol60-8016-24High (for various bromopyridines)[6]
CuI / FormamideFormamide (in situ ammonia)-Formamide802.573 (for 7-chloro-4-iodoquinoline)[7]

Note: The data presented is for analogous halo-pyridines and halo-quinolines.

Experimental Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from established methods for the copper-catalyzed amination of bromopyridines.

Materials:

  • 5-Bromo-4-fluoropyridine derivative (1.0 mmol)

  • Aqueous ammonia (28% solution, ~20 mmol)

  • Copper(I) oxide (Cu₂O, 0.05 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.1 mmol)

  • Potassium carbonate (K₂CO₃, 0.2 mmol)

  • Ethylene glycol (2 mL)

  • Standard Schlenk tube

Procedure:

  • To a Schlenk tube under an argon atmosphere, add the 5-bromo-4-fluoropyridine derivative, Cu₂O, and K₂CO₃.

  • Add ethylene glycol and DMEDA.

  • Add the aqueous ammonia solution.

  • Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Catalyst Selection Rationale

Both palladium- and copper-catalyzed systems offer viable routes to this compound. The choice of catalyst will ultimately depend on several factors:

  • Palladium-catalyzed Buchwald-Hartwig amination is generally the more versatile and higher-yielding method, with a broader substrate scope and tolerance for a wider range of functional groups. The use of specialized phosphine ligands, such as Xantphos and XPhos, is crucial for achieving high efficiency with electron-deficient substrates like fluoropyridines. While highly effective, the cost of palladium and the specialized ligands can be a consideration for large-scale synthesis.

  • Copper-catalyzed amination presents a more cost-effective alternative. Recent methodological advancements have made it a more attractive option, with milder reaction conditions and good yields reported for the amination of bromopyridines. This method is particularly appealing for industrial applications where cost is a significant driver.

For researchers in a discovery setting, the reliability and broad applicability of palladium catalysis may be preferable. For process development and large-scale synthesis, the economic advantages of copper catalysis warrant serious consideration. It is recommended that both catalytic systems be evaluated to determine the optimal conditions for the specific synthetic context.

References

  • Dorel, R., & Englebienne, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17133. [Link]
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
  • Bousquet, T., Pélinski, L., Pellegrini, S., & Aillerie, A. (2014). In-situ generation of ammonia for the copper-catalyzed synthesis of primary aminoquinolines. RSC Advances, 4(24), 12255-12258. [Link]
  • Norrby, P. O., & Bengtsson, J. (2011). The Role of the Base in Buchwald-Hartwig Amination. Organometallics, 30(17), 4593-4601.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • The Organic Chemistry Tutor. (2012, April 6).
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances. [Link]
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • BenchChem. (2025). Catalytic Amination of 2-Bromo-4-methylpyridine: Application Notes and Protocols for Pharmaceutical and Agrochemical Research. BenchChem.
  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
  • National Institutes of Health. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • Journal of Chemical Education. (2021).
  • PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • Supporting Information. (n.d.). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • SlideShare. (2012).
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. (1985).
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ResearchGate. (n.d.).
  • Reddit. (2025). Buchwald-Hartwig amination in the presence of ammonia : r/Chempros.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. [Link]
  • The Royal Society of Chemistry. (2014). In-situ generation of ammonia for the copper-catalyzed synthesis of primary aminoquinolines. [Link]
  • DSpace@MIT. (2014). MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • University of Leicester. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • MDPI. (n.d.).
  • PubMed. (n.d.). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.

Sources

A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-4-fluoropyridin-2-amine is a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, supported by experimental data and mechanistic insights to inform your selection of the most appropriate method for your research and development needs.

Introduction

This compound, with its strategic placement of amino, bromo, and fluoro substituents on the pyridine ring, offers multiple points for diversification in the design of novel therapeutics. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. Herein, we benchmark two primary approaches: a highly efficient, direct, one-step bromination and a more classical, multi-step pathway involving diazotization and fluorination.

Route 1: Direct Electrophilic Bromination of 2-Amino-4-fluoropyridine

This approach represents the most straightforward and high-yielding synthesis of the target molecule. It relies on the direct electrophilic aromatic substitution of the readily available 2-Amino-4-fluoropyridine.

Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The pyridine ring, while generally less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, is strongly activated by the electron-donating amino group at the 2-position. This directing group favors electrophilic attack at the 3- and 5-positions. The fluorine atom at the 4-position is a deactivating group but directs ortho and para. The interplay of these electronic effects results in a high degree of regioselectivity for bromination at the 5-position. N-Bromosuccinimide (NBS) serves as a mild and effective source of the electrophilic bromine species.

Diagram 1: Proposed Workflow for Direct Bromination (Route 1)

Route_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2-Amino-4-fluoropyridine in anhydrous acetonitrile cool Cool solution in an ice-water bath start->cool add_nbs Add N-Bromosuccinimide (NBS) in batches cool->add_nbs Maintain stirring stir Stir at room temperature for 1 hour add_nbs->stir evaporate Evaporate solvent under reduced pressure stir->evaporate Reaction completion wash Wash residue with water evaporate->wash dissolve_wash Dissolve in acetonitrile and re-evaporate wash->dissolve_wash product Obtain this compound as an off-white solid dissolve_wash->product Route_2_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Fluorination start_s1 Dissolve 2-Aminopyridine in a suitable solvent add_br Add brominating agent (e.g., NBS or Br2) start_s1->add_br react_s1 Reaction under controlled temperature add_br->react_s1 isolate_s1 Isolate and purify 2-amino-5-bromopyridine react_s1->isolate_s1 start_s2 Dissolve 2-amino-5-bromopyridine in fluoroboric acid isolate_s1->start_s2 Intermediate diazotize Add sodium nitrite solution at low temperature start_s2->diazotize isolate_diazonium Isolate diazonium tetrafluoroborate salt diazotize->isolate_diazonium decompose Thermally decompose the salt isolate_diazonium->decompose product_s2 Isolate and purify This compound decompose->product_s2

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory guidelines, providing a self-validating system for managing this chemical waste stream from point of generation to final disposal.

Core Safety & Hazard Identification

Understanding the inherent hazards of this compound is the foundation of its safe management. The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating that it is harmful through various exposure routes and can cause significant irritation.[1]

Table 1: Hazard Summary for this compound

GHS Hazard CodeHazard StatementGHS Pictogram
H302Harmful if swallowed

H312Harmful in contact with skin

H332Harmful if inhaled

H315Causes skin irritation

H319Causes serious eye irritation

H335May cause respiratory irritation

(Source: PubChem CID 57917407[1])

Immediate Safety Protocols:
  • Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[2] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • Personal Protective Equipment (PPE) : The use of appropriate PPE is mandatory. This includes:

    • Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2][4] Contaminated clothing must be removed immediately and laundered before reuse.[3][4]

    • Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator.[2]

Waste Characterization and Segregation: The Causality

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms bonded to its carbon structure.[5] This classification is critical because halogenated organic wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[6][7]

Causality : Co-mingling halogenated waste with non-halogenated organic waste can disrupt the reclamation process (e.g., fuel blending) and may require the entire container to be treated by the more expensive and stringent incineration process. Therefore, strict segregation is not only a regulatory requirement but also a cost-control and environmental best practice.[5][8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid compound and materials contaminated with it.

Waste Container Preparation
  • Select a Compatible Container : Choose a clearly marked, dedicated hazardous waste container made of a material compatible with the chemical, such as high-density polyethylene (HDPE). The container must have a secure, vapor-tight screw-top cap.[8][9]

  • Proper Labeling : Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[8]

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation begins.

Waste Collection
  • Solid Waste : Carefully transfer residual this compound solid into the designated waste container using a dedicated spatula or scoop. This includes any unwanted pure compound.

  • Contaminated Disposables : Place all disposables that have come into direct contact with the compound—such as weighing papers, gloves, and contaminated paper towels—into the same hazardous waste container.[10]

  • Avoid Dust Generation : When handling the solid, minimize dust formation. If cleaning a contaminated surface, gently wipe with a solvent-dampened towel (e.g., with isopropanol or ethanol) and dispose of the towel as contaminated solid waste.[2][11]

Temporary Storage (Satellite Accumulation)
  • Secure the Container : Keep the waste container tightly sealed at all times except when actively adding waste.[8]

  • Designated Area : Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.[12]

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[4][13]

Final Disposal
  • Arrange for Pickup : Once the container is full or you are no longer generating this waste stream, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[13][14] Never dispose of this chemical down the drain or in the regular trash.[15]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first identify Characterize as 'Halogenated Organic Waste' container Select & Label Approved Hazardous Waste Container identify->container ppe->identify collect Collect Waste (Pure solid, contaminated items) container->collect seal Securely Seal Container After Each Addition collect->seal store Store in Designated Satellite Accumulation Area seal->store full Container Full or Waste Stream Complete? store->full full->store No, continue accumulation request Arrange for Pickup by Licensed Waste Contractor / EHS full->request Yes end Disposal via High-Temp Incineration request->end

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromo-4-fluoropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 5-Bromo-4-fluoropyridin-2-amine (CAS No. 944401-69-8). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This document moves beyond a simple checklist to explain the causality behind each safety measure, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Risks

This compound is a halogenated pyridine derivative that requires careful handling due to its toxicological profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[1]

Primary Hazard Overview:

  • Harmful if Swallowed (H302): Ingestion can lead to acute toxicity.

  • Harmful in Contact with Skin (H312): Dermal absorption poses a significant health risk.

  • Causes Skin Irritation (H315): Direct contact can cause inflammation and irritation.

  • Causes Serious Eye Irritation (H319): Can cause significant, potentially damaging eye irritation.

  • Harmful if Inhaled (H332): As a solid, airborne dust presents a primary route of exposure that can be harmful.

  • May Cause Respiratory Irritation (H335): Inhalation of dust can irritate the respiratory tract.

The causality behind these hazards is rooted in the compound's structure—an aromatic amine with bromo and fluoro substituents—which can interfere with biological processes upon exposure. Therefore, a multi-layered approach to protection is not just recommended; it is imperative.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment must be engineered for safety. This follows the established hierarchy of controls, which prioritizes eliminating the hazard at its source.

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable. The fume hood's constant airflow captures and exhausts airborne dust and potential vapors, providing the most critical layer of respiratory protection.

  • Administrative Controls:

    • Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.

    • Safety Data Sheet (SDS): A copy of the manufacturer's SDS must be readily accessible in the work area.

    • Standard Operating Procedure (SOP): A lab-specific SOP for handling this chemical should be written and reviewed by all personnel involved.

Essential Personal Protective Equipment (PPE): A Head-to-Toe Protocol

PPE is the final barrier between the researcher and the chemical. The following specifications are based on the known hazards of this compound and best practices for handling pyridine derivatives.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times.[4] These provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.

    • Recommended for High-Risk Tasks: For procedures involving larger quantities (>10g) or a significant risk of splashing (e.g., during quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[4][5] A face shield alone does not provide adequate eye protection.[5]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat is required. It must be fully buttoned with sleeves rolled down to provide maximum coverage.[4][6]

    • Apron: For large-scale work or when transferring solutions, a chemically resistant apron over the lab coat is recommended to protect against spills.

  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard for handling pyridine and its derivatives due to their resistance to a broad range of chemicals.[2][3]

    • Protocol: Double-gloving is required for all handling procedures.[7] This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon contamination without exposing the skin. Gloves should be changed every two hours or immediately if there is any sign of contamination or degradation.

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, additional respiratory protection is not required.

    • For Emergencies or Maintenance: If a fume hood is not available or in the event of a significant spill, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters must be used.[8] All personnel requiring respirator use must be enrolled in a respiratory protection program with proper fit-testing.

  • Foot Protection:

    • Closed-toe shoes, preferably made of a chemically resistant material, are mandatory in the laboratory.[4][6]

Data Presentation: PPE Summary by Task

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transferring Solid Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Work within a Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Work within a Chemical Fume Hood
Reaction Workup & Transfer Face Shield over GogglesDouble Nitrile GlovesChemically Resistant Apron over Lab CoatWork within a Chemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-Duty Nitrile or Neoprene GlovesDisposable GownNIOSH-Approved Respirator
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab Coat (fully buttoned)Not required if handling sealed containers

Procedural Guidance: A Step-by-Step Handling Workflow

This protocol provides a self-validating system for safe handling from preparation to disposal.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in Section 3 and the table above.

    • Prepare the work surface by laying down plastic-backed absorbent pads to contain any minor spills.

    • Designate and label a hazardous waste container for all solid and liquid waste generated.[9]

  • Weighing and Transfer:

    • Perform all weighing operations on a balance located inside the fume hood or in a containment enclosure.

    • Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

    • Close the primary container immediately after dispensing.

  • Dissolution and Reaction:

    • Add solvents slowly to the solid to avoid splashing.

    • If the process is exothermic, ensure adequate cooling is in place.

    • Keep all reaction vessels covered and within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the waste wipes in the designated hazardous waste container.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste.

    • With the inner gloves still on, remove your lab coat and goggles.

    • Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[10]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_start Start: Enter Lab verify_fume_hood Verify Fume Hood (Sash at correct height, airflow nominal) prep_start->verify_fume_hood don_ppe Don PPE (Lab Coat, Double Gloves, Goggles) verify_fume_hood->don_ppe prep_area Prepare Work Area (Absorbent pads, waste container) don_ppe->prep_area weigh Weigh Solid Chemical prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Add Solvents / Run Reaction transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Reaction Complete spill Spill or Contamination? dissolve->spill waste_disposal Package & Label Hazardous Waste decontaminate->waste_disposal doff_ppe Doff PPE (Outer Gloves -> Coat/Goggles -> Inner Gloves) waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End: Exit Lab wash_hands->cleanup_end spill->decontaminate No spill_protocol Execute Spill Protocol (Evacuate, Notify, Use Spill Kit) spill->spill_protocol Yes spill_protocol->decontaminate Area Secured

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-fluoropyridin-2-amine
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5-Bromo-4-fluoropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.